molecular formula C6H9N3O B113219 2-Amino-3-ethoxypyrazine CAS No. 89464-86-8

2-Amino-3-ethoxypyrazine

Cat. No.: B113219
CAS No.: 89464-86-8
M. Wt: 139.16 g/mol
InChI Key: ZULCYKWRRGZJJR-UHFFFAOYSA-N
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Description

2-Amino-3-ethoxypyrazine is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULCYKWRRGZJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540156
Record name 3-Ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89464-86-8
Record name 3-Ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-3-ethoxypyrazine: A Technical Overview of Inferred Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the chemical and physical properties of 2-Amino-3-ethoxypyrazine. This technical guide, therefore, presents a compilation of data from structurally related analogs to provide an inferred profile. All data presented for this compound should be considered estimations and require experimental verification.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the likely characteristics of this compound based on the known properties of similar aminopyrazine and ethoxypyrazine derivatives.

Inferred Physicochemical Properties

The physicochemical properties of this compound have been estimated by comparison with analogous compounds. Table 1 summarizes key physical constants for 2-aminopyrazine, 2-ethoxy-3-methylpyrazine, and 2-ethoxy-3-ethylpyrazine to provide a basis for these estimations.

Table 1: Physicochemical Properties of Structurally Related Pyrazine Derivatives

Property2-Aminopyrazine2-Ethoxy-3-methylpyrazine2-Ethoxy-3-ethylpyrazineInferred this compound
Molecular Formula C₄H₅N₃[1]C₇H₁₀N₂O[2][3]C₈H₁₂N₂O[4]C₆H₉N₃O
Molecular Weight 95.10 g/mol [1]138.17 g/mol [2][3]152.19 g/mol [4]~139.15 g/mol
Melting Point 118-120 °C[5][6]Not availableNot availableLikely a solid at room temperature with a melting point between that of 2-aminopyrazine and other substituted pyrazines.
Boiling Point 250.9 °C (estimated)[6]Not availableNot availableExpected to be lower than 2-aminopyrazine due to the ethoxy group, but higher than smaller, less polar pyrazines.
Solubility Soluble in water[6]Not availableNot availableThe amino group would contribute to water solubility, while the ethoxy and pyrazine ring would increase solubility in organic solvents.
Appearance Slightly yellow to beige crystalline powder[5]Colorless to pale yellow liquid (for the methyl analog)[7]Not availableLikely a crystalline solid, potentially with a yellowish hue.

General Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-donating amino and ethoxy groups on the electron-deficient pyrazine ring.

  • Amino Group Reactivity: The amino group is a nucleophilic center and is expected to undergo reactions typical of aromatic amines. These include acylation, alkylation, and diazotization. The electron-donating nature of the amino group activates the pyrazine ring towards electrophilic substitution, although the pyrazine ring itself is generally unreactive towards such reactions.

  • Ethoxy Group Reactivity: The ethoxy group is a strong electron-donating group.[8] It further activates the pyrazine ring, though it is generally stable and less reactive than the amino group. Cleavage of the ether linkage would require harsh conditions.

  • Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at positions not substituted with electron-donating groups.

Inferred Spectroscopic Properties

While specific spectra for this compound are not available, the expected spectral characteristics can be inferred from data on related compounds.

Table 2: Inferred Spectroscopic Data for this compound

Spectroscopic TechniqueInferred Characteristics for this compound
¹H NMR - Aromatic protons on the pyrazine ring (likely two singlets or doublets).- A quartet and a triplet corresponding to the ethyl group of the ethoxy substituent.- A broad singlet for the amino protons, which would be exchangeable with D₂O.
¹³C NMR - Four distinct signals for the pyrazine ring carbons.- Two signals for the ethyl group carbons.
IR Spectroscopy - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹).- C=N and C=C stretching vibrations of the pyrazine ring (around 1400-1600 cm⁻¹).- C-O stretching of the ethoxy group (around 1000-1300 cm⁻¹).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of C₆H₉N₃O.- Fragmentation patterns would likely involve loss of the ethyl group, ethylene from the ethoxy group, and potentially fragmentation of the pyrazine ring.

Experimental Protocols: A General Synthetic Approach

Specific experimental protocols for the synthesis of this compound are not documented in the searched literature. However, a plausible synthetic route can be proposed based on common methods for the synthesis of substituted pyrazines. A general approach could involve the substitution of a suitable leaving group on the pyrazine ring with an ethoxide, followed by the introduction of an amino group, or vice versa.

For instance, starting from a di-substituted pyrazine with two good leaving groups (e.g., chlorine), a sequential nucleophilic substitution could be employed. First with sodium ethoxide at a lower temperature to introduce the ethoxy group, followed by amination with ammonia or an ammonia equivalent at a higher temperature. The regioselectivity of this approach would be a critical factor to control.

G cluster_start Starting Material cluster_reaction1 Step 1: Ethoxylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Amination cluster_product Final Product 2,3-Dichloropyrazine 2,3-Dichloropyrazine Reaction_1 Nucleophilic Aromatic Substitution 2,3-Dichloropyrazine->Reaction_1 Sodium Ethoxide (NaOEt) Sodium Ethoxide (NaOEt) Sodium Ethoxide (NaOEt)->Reaction_1 2-Chloro-3-ethoxypyrazine 2-Chloro-3-ethoxypyrazine Reaction_1->2-Chloro-3-ethoxypyrazine Reaction_2 Nucleophilic Aromatic Substitution 2-Chloro-3-ethoxypyrazine->Reaction_2 Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Reaction_2 This compound This compound Reaction_2->this compound

Caption: A plausible synthetic workflow for this compound.

Signaling Pathways and Biological Activity

No information was found in the searched scientific literature regarding the involvement of this compound in any biological signaling pathways or its specific biological activities. Many pyrazine derivatives are known to be biologically active, with applications in pharmaceuticals and as flavor and fragrance agents.[5][9] Therefore, it is plausible that this compound could exhibit biological activity, but this would require dedicated screening and investigation.

Conclusion

This technical guide provides an inferred profile of the chemical properties of this compound based on the available data for structurally similar compounds. The provided data tables and the general synthetic workflow offer a starting point for researchers and scientists interested in this molecule. It is crucial to reiterate that all properties discussed are estimations and must be confirmed through experimental synthesis, purification, and characterization. The lack of specific data highlights an opportunity for further research into this and other under-characterized substituted pyrazines.

References

Synthesis of 2-Amino-3-ethoxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-amino-3-ethoxypyrazine, a key intermediate in various research and development applications. Due to the limited availability of direct synthesis routes in published literature, this guide outlines a robust, multi-step approach derived from established methodologies for analogous pyrazine derivatives. The synthesis is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate practical implementation in a laboratory setting.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a three-step process commencing with the commercially available starting material, 2-aminopyrazine. The core of this strategy involves the introduction of a halogen at the 3-position of the pyrazine ring, followed by a nucleophilic aromatic substitution to introduce the desired ethoxy group, and concluding with a dehalogenation step.

The overall transformation is as follows:

digraph "Overall_Synthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
  edge [arrowhead=open, color="#5F6368"];

"2-Aminopyrazine" [image="https://www.chemspider.com/Images/Chemical-Structure.5835.png", label=""]; "Intermediate_1" [label="2-Amino-3,5-dibromopyrazine"]; "Intermediate_2" [label="2-Amino-5-bromo-3-ethoxypyrazine"]; "Final_Product" [image="https://www.chemspider.com/Images/Chemical-Structure.11111.png", label=""];

"2-Aminopyrazine" -> "Intermediate_1" [label=" Bromination "]; "Intermediate_1" -> "Intermediate_2" [label=" Ethoxylation "]; "Intermediate_2" -> "Final_Product" [label=" Debromination "]; }

Figure 2: Reaction scheme for the bromination of 2-aminopyrazine.

Experimental Protocol:

Based on a patented procedure for the synthesis of a related compound, the following protocol can be adapted.

  • In a suitable reaction vessel, dissolve 2-aminopyrazine in a polar solvent.

  • Add an alkali or alkaline earth metal salt of a weak acid.

  • Cool the mixture to a temperature between -5 and +30 °C.

  • Slowly add bromine to the reaction mixture while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture for a specified period.

  • Upon completion, the reaction mixture is worked up by adding it to ice water and neutralizing with an aqueous sodium hydroxide solution to a pH of 8.

  • The product is then filtered, dried, and can be further purified by crystallization from hot water.

Quantitative Data:

ParameterValue
Starting Material2-Aminopyrazine
Product2-Amino-3,5-dibromopyrazine
Melting Point114-117 °C
Step 2: Synthesis of 2-Amino-5-bromo-3-ethoxypyrazine

The second step is a nucleophilic aromatic substitution reaction where the bromine atom at the 3-position of 2-amino-3,5-dibromopyrazine is selectively replaced by an ethoxy group. This selectivity is expected due to the electronic effects of the amino group.

```dot digraph "Step2_Ethoxylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=rounded, fontname="Helvetica", fontsize=12, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=open, color="#5F6368"];

reactant [label="{2-Amino-3,5-dibromopyrazine | C₄H₃Br₂N₃}"]; reagent [label="{Sodium Ethoxide (NaOEt) | in Ethanol}"]; product [label="{2-Amino-5-bromo-3-ethoxypyrazine | C₆H₈BrN₃O}", fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant -> product [label=" Reflux "]; reagent -> product; }

Figure 4: Reaction scheme for the debromination of 2-amino-5-bromo-3-ethoxypyrazine.

Experimental Protocol:

This protocol is based on the debromination of the analogous 2-amino-3-methoxy-5-bromopyrazine.[1]

  • Dissolve 2-amino-5-bromo-3-ethoxypyrazine in methanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on charcoal (e.g., 10% Pd/C).

  • Add a base, such as potassium hydroxide.

  • Subject the mixture to hydrogenation at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the filtrate to dryness.

  • The residue can be extracted with a suitable solvent (e.g., acetone) and the solvent evaporated to yield the crude product.

  • Further purification can be achieved by crystallization from a suitable solvent like cyclohexane.

Quantitative Data:

ParameterValue
Starting Material2-Amino-5-bromo-3-ethoxypyrazine
ProductThis compound
Yield83% (for the analogous methoxy compound)[1]

Summary of Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

StepStarting MaterialProductReagentsKey ConditionsYieldMelting Point (°C)
12-Aminopyrazine2-Amino-3,5-dibromopyrazineBromine, polar solvent-5 to +30 °CGood114-117
22-Amino-3,5-dibromopyrazine2-Amino-5-bromo-3-ethoxypyrazineSodium ethoxide, ethanolReflux~77% (estimated)Not available
32-Amino-5-bromo-3-ethoxypyrazineThis compoundH₂, Pd/C, KOH, methanolRT, atm. pressure~83% (estimated)85 (for the analogous methoxy compound)[1]

Note: Yields for steps 2 and 3 are estimated based on the reported yields for the synthesis of the analogous 2-amino-3-methoxypyrazine.[1]

Conclusion

This technical guide outlines a viable and detailed synthetic pathway for this compound, based on established chemical transformations for similar pyrazine derivatives. The provided experimental protocols, quantitative data, and reaction diagrams offer a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions may be necessary to achieve the desired outcomes in a specific laboratory setting.

References

Spectroscopic Data for 2-Amino-3-ethoxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-ethoxypyrazine, a key heterocyclic compound of interest in pharmaceutical and flavor chemistry research. Due to the limited availability of published experimental data for this compound, this document presents a detailed analysis of its close structural analogs: 2-Amino-3-methoxypyrazine and 2-Ethoxy-3-methylpyrazine. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. Furthermore, a generalized workflow for the spectroscopic characterization of novel pyrazine derivatives is provided to guide researchers in the field. This document is intended for researchers, scientists, and drug development professionals requiring a practical reference for the spectroscopic analysis of substituted pyrazines.

Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to the development of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Their unique electronic and structural properties make them versatile scaffolds in medicinal chemistry. This compound is a member of this family, and a thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and application in various scientific domains.

This guide addresses the current gap in publicly available spectroscopic data for this compound by providing a detailed analysis of its closest structural analogs. The presented data and protocols offer a robust framework for researchers working with this and related compounds.

Spectroscopic Data of Structural Analogs

The following sections present spectroscopic data for 2-Amino-3-methoxypyrazine and 2-Ethoxy-3-methylpyrazine. This information serves as a valuable reference for predicting the spectroscopic properties of this compound.

2-Amino-3-methoxypyrazine

Table 1: General Information for 2-Amino-3-methoxypyrazine

PropertyValue
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
CAS Number 4774-10-1[1]
Appearance Off-white to beige solid[1]
2-Ethoxy-3-methylpyrazine

Table 2: General Information for 2-Ethoxy-3-methylpyrazine

PropertyValue
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [2]
CAS Number 32737-14-7[2][3]
Appearance Not specified

Table 3: Mass Spectrometry Data for 2-Ethoxy-3-ethylpyrazine

m/zRelative Intensity
5560
81100
10985
12370
15295
Data is for the structurally similar compound 2-Ethoxy-3-ethylpyrazine as a reference.[4]

Experimental Protocols

The following are generalized yet detailed experimental protocols for acquiring the spectroscopic data presented. These methods are representative of standard practices for the analysis of small heterocyclic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker VC400 spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation : 5-10 mg of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] The choice of solvent may be critical for compounds with low solubility; in such cases, co-solvents like trifluoroacetic acid (TFA) may be used.

  • ¹H NMR Acquisition :

    • Spectra are typically recorded at room temperature.

    • A standard pulse program is used with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition :

    • Spectra are acquired using a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Chemical shifts are referenced to the deuterated solvent signal.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation (ATR method) :

    • Ensure the ATR crystal is clean and a background spectrum is collected.[7]

    • Place a small amount of the solid sample directly onto the ATR crystal.[7]

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[7]

  • Data Acquisition :

    • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

    • An accumulation of 16-32 scans is common to achieve a good signal-to-noise ratio.

    • The data is presented as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

  • Characteristic Bands for Primary Amines :

    • N-H stretch: Two bands in the region of 3400-3250 cm⁻¹.[8]

    • N-H bend: A band between 1650-1580 cm⁻¹.[8]

    • C-N stretch (aromatic): A band in the 1335-1250 cm⁻¹ region.[8]

Mass Spectrometry (MS)
  • Instrumentation : An Agilent 6890 Gas Chromatograph coupled to a 5973 Mass Selective Detector (or equivalent LC-MS system).

  • Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Ionization Method : Electron Ionization (EI) is commonly used for volatile, thermally stable small molecules.[9] Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and requires the molecule to have an ionizable group.[10][11]

  • Data Acquisition (EI-MS) :

    • The sample is introduced into the ion source via a gas chromatograph.

    • A standard electron energy of 70 eV is used.

    • The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

  • Data Analysis : The resulting mass spectrum provides the molecular ion peak (M⁺) and a fragmentation pattern that is characteristic of the molecule's structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[12]

UV-Vis Spectroscopy
  • Instrumentation : A Shimadzu UV-2450 spectrophotometer (or equivalent).

  • Sample Preparation : The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, hexane, water) to a known concentration.

  • Data Acquisition :

    • The UV-Vis spectrum is recorded over a range of 200-400 nm in a 1-cm path length quartz cuvette.[13][14]

    • A solvent blank is used as a reference.

    • Pyrazine and its derivatives typically exhibit π→π* and n→π* transitions in the UV region. The absorption maxima for pyrazine are around 260 nm and 320 nm.[13][14]

Workflow for Spectroscopic Analysis

The characterization of a novel pyrazine derivative typically follows a systematic analytical workflow to ensure unambiguous structure elucidation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification (e.g., -NH2, C-O-C) NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry UV_Vis UV-Vis Spectroscopy - Electronic Transitions - Conjugation Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a valuable resource for researchers by presenting comprehensive data for its close structural analogs. The detailed experimental protocols and the generalized analytical workflow offer a practical framework for the synthesis and characterization of this and other novel pyrazine derivatives. It is anticipated that the information compiled herein will facilitate future research and development in fields where substituted pyrazines play a critical role.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and applications.[1][2][3] The introduction of various substituents to the pyrazine ring allows for the fine-tuning of their physicochemical and pharmacological properties.[4][5] This guide focuses on the molecular structure and conformational analysis of 2-Amino-3-ethoxypyrazine, a disubstituted pyrazine.

The presence of an amino group and an ethoxy group, both of which are electron-donating, on the pyrazine core suggests interesting electronic and structural characteristics.[6][7][8] Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its reactivity, biological activity, and potential applications.

This document provides a detailed overview of the predicted molecular structure, a thorough conformational analysis, and outlines the standard experimental and computational methodologies that would be employed for its characterization.

Molecular Structure

The molecular structure of this compound consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An amino (-NH₂) group is attached to carbon 2, and an ethoxy (-OCH₂CH₃) group is attached to the adjacent carbon 3.

Electronic Properties

Both the amino and ethoxy groups are known to be electron-donating groups.[6][8] They increase the electron density of the pyrazine ring through resonance effects, which in turn influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions, although the electron-deficient nature of the pyrazine ring itself must be considered. The lone pairs of electrons on the nitrogen of the amino group and the oxygen of the ethoxy group can be delocalized into the aromatic system.

Predicted Physicochemical Properties

Based on the properties of 2-aminopyrazine and general principles of organic chemistry, the following physicochemical properties for this compound can be predicted.

PropertyPredicted ValueReference/Basis
Molecular FormulaC₆H₉N₃O-
Molecular Weight139.16 g/mol -
AppearanceLikely off-white to beige solidAnalogy to 2-aminopyrazine[9]
Melting PointExpected to be in a similar range to related substituted pyrazines-
Boiling PointHigher than 2-aminopyrazine due to increased molecular weightAnalogy to 2-aminopyrazine[9]
Water SolubilityLikely solubleAnalogy to 2-aminopyrazine[9][10]
pKa (conjugate acid)~2.5 - 3.5Based on 2-aminopyrazine[11]

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds:

  • The C3-O bond of the ethoxy group.

  • The C2-N bond of the amino group.

Rotation around the C-C bond of the ethyl group also contributes to the overall conformational landscape.

Ethoxy Group Conformation

The orientation of the ethoxy group relative to the pyrazine ring is a critical conformational feature. The rotation around the C3-O bond can lead to different conformers. For alkoxy groups on heteroaromatic rings, there is often a strong preference for a planar conformation where the alkyl group is either syn or anti to a ring nitrogen atom to minimize lone pair repulsion.[12]

In the case of this compound, the ethoxy group can adopt a conformation that is planar with the pyrazine ring to maximize π-conjugation. However, steric hindrance from the adjacent amino group may force the ethyl group out of the plane. The two primary planar conformers would be defined by the dihedral angle C2-C3-O-C(ethyl).

  • Planar Conformer: The ethyl group lies in the plane of the pyrazine ring.

  • Non-Planar (Orthogonal) Conformer: The ethyl group is perpendicular to the pyrazine ring.

Computational studies on similar aromatic ethers suggest that the planar conformers are generally more stable.[13]

Intramolecular Interactions

The proximity of the amino and ethoxy groups allows for the possibility of intramolecular hydrogen bonding between a hydrogen atom of the amino group and the oxygen atom of the ethoxy group. This interaction, if present, would significantly stabilize a specific conformation and restrict the rotational freedom of both substituents.

G Potential Conformers of this compound cluster_0 Conformational Isomerism A Planar Conformer (with Intramolecular H-Bond) B Non-Planar Conformer (Steric Hindrance) A->B Rotation around C3-O bond (Energy Barrier) B->A Relaxation

Caption: Conformational isomerism in this compound.

Methodologies for Structural and Conformational Analysis

A combination of experimental and computational techniques would be required for a comprehensive understanding of the structure and conformation of this compound.

Experimental Protocols

A plausible synthetic route for this compound could be analogous to the synthesis of 2-amino-3-methoxypyrazine.[14] This would likely involve the bromination of 2-aminopyrazine followed by nucleophilic substitution with sodium ethoxide.

G Hypothetical Synthetic Workflow Start 2-Aminopyrazine Step1 Bromination (e.g., Br2, polar solvent) Start->Step1 Intermediate 2-Amino-3,5-dibromopyrazine Step1->Intermediate Step2 Nucleophilic Substitution (Sodium Ethoxide) Intermediate->Step2 Product 2-Amino-3-ethoxy-5-bromopyrazine Step2->Product Step3 Debromination (e.g., Catalytic Hydrogenation) Product->Step3 FinalProduct This compound Step3->FinalProduct

Caption: A potential synthetic pathway for this compound.

This technique provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the preferred conformation.

Protocol:

  • Crystal Growth: High-quality single crystals would be grown, likely by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).[15]

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.[15]

NMR spectroscopy is a powerful tool for elucidating the molecular structure and conformation in solution.

Protocol:

  • Sample Preparation: A solution of the compound would be prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: ¹H and ¹³C NMR spectra would be acquired to identify the chemical environments of the protons and carbon atoms.[16]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This would be key to identifying the preferred conformation of the ethoxy group relative to the amino group and the pyrazine ring.

Computational Chemistry Protocol

Computational modeling can provide valuable insights into the relative energies of different conformers and the barriers to their interconversion.

Protocol:

  • Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers would be optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p) or larger).[17][18] Frequency calculations would be performed to confirm that the optimized structures are true energy minima.

  • Energy Refinement: Single-point energy calculations could be performed at a higher level of theory (e.g., MP2 or with a larger basis set) to obtain more accurate relative energies.[19]

  • Potential Energy Surface Scan: To determine the rotational energy barrier of the ethoxy group, a relaxed potential energy surface scan would be performed by systematically rotating the C2-C3-O-C dihedral angle.[20][21]

G Computational Conformational Analysis Workflow Input Initial 3D Structure ConfSearch Conformational Search (e.g., Molecular Mechanics) Input->ConfSearch OptFreq Geometry Optimization & Frequency Calculation (DFT, e.g., B3LYP/6-31G(d,p)) ConfSearch->OptFreq EnergyMinima Low-Energy Conformers OptFreq->EnergyMinima EnergyRefine Single-Point Energy (Higher Level of Theory) EnergyMinima->EnergyRefine PESScan Potential Energy Surface Scan (Rotation of Ethoxy Group) EnergyMinima->PESScan RelativeEnergies Relative Stabilities EnergyRefine->RelativeEnergies Output Conformational Landscape RelativeEnergies->Output RotBarrier Rotational Energy Barrier PESScan->RotBarrier RotBarrier->Output

Caption: A typical workflow for computational conformational analysis.

Predicted Quantitative Data

The following tables summarize the predicted structural parameters for the most stable conformer of this compound, based on typical values for related structures.

Predicted Bond Lengths
BondPredicted Length (Å)
N1-C2~1.34
C2-C3~1.42
C3-N4~1.33
N4-C5~1.33
C5-C6~1.39
C6-N1~1.34
C2-N(amino)~1.37
C3-O(ethoxy)~1.36
O(ethoxy)-C(ethyl)~1.43
Predicted Bond Angles
AnglePredicted Angle (°)
C6-N1-C2~117
N1-C2-C3~122
C2-C3-N4~121
C3-N4-C5~117
N1-C2-N(amino)~118
C3-C2-N(amino)~120
C2-C3-O(ethoxy)~120
N4-C3-O(ethoxy)~119
C3-O-C(ethyl)~118
Predicted Conformational Energies
ConformerDihedral Angle (C2-C3-O-C)Relative Energy (kcal/mol)
Planar (H-bonded)~0°0.0 (most stable)
Non-planar~90°2.0 - 5.0 (rotational barrier)

Conclusion

While specific experimental data for this compound is currently lacking, a detailed structural and conformational profile can be predicted based on established principles and data from analogous molecules. The molecule is expected to have a largely planar pyrazine ring with electron-donating amino and ethoxy substituents. The conformation is likely dominated by the orientation of the ethoxy group, with a planar conformer stabilized by intramolecular hydrogen bonding being the most probable lowest energy state.

The experimental and computational protocols outlined in this guide provide a clear roadmap for future studies to definitively characterize the molecular structure and conformational dynamics of this compound. Such studies are essential for unlocking its potential in medicinal chemistry and materials science.

References

Solubility of 2-Amino-3-ethoxypyrazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-ethoxypyrazine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing solubility information for structurally related aminopyrazine compounds to offer valuable insights. Furthermore, detailed experimental protocols are presented to enable researchers to determine the precise solubility of this compound in their solvents of interest.

Introduction to this compound

This compound is a heterocyclic organic compound with a pyrazine core, substituted with an amino and an ethoxy group. The presence of these functional groups, particularly the amino group capable of hydrogen bonding and the pyrazine ring's nitrogen atoms, suggests its potential for solubility in a range of organic solvents. Understanding the solubility of this compound is critical in various stages of drug development, including formulation, purification, and analytical method development.

Solubility of Structurally Related Aminopyrazine Compounds

While specific data for this compound is scarce, the solubility of other aminopyrazine derivatives can provide a useful reference point for solvent selection. The data for 2-Aminopyrazine, a closely related compound, indicates its solubility in several polar organic solvents.

CompoundSolventSolubilityReference
2-AminopyrazineDimethylformamide (DMF)20 mg/mL[1]
2-AminopyrazineDimethyl sulfoxide (DMSO)20 mg/mL[1]
2-AminopyrazineEthanol20 mg/mL[1]
2-AminopyrazinePhosphate-buffered saline (PBS, pH 7.2)10 mg/mL[1]

Additionally, a study on 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine investigated their solubility in mixed solvent systems, highlighting the use of solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) as good solvents, and water and ethanol as anti-solvents.[2] This suggests that solvents with varying polarities can be employed to modulate the solubility of substituted aminopyrazines.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods can be employed. The following sections detail the protocols for the gravimetric method and UV-Vis spectroscopic analysis, two common techniques for solubility determination.[3][4][5]

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][6]

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-capped vial).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Phase Separation: After equilibration, the undissolved solid is allowed to settle. The supernatant (saturated solution) is then carefully separated from the solid residue. This can be achieved by centrifugation followed by decantation or by filtration through a suitable membrane filter (e.g., a 0.45 µm PTFE filter) that is compatible with the organic solvent.

  • Solvent Evaporation: A precisely measured volume of the clear saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

  • Drying: The solvent is evaporated from the container under controlled conditions. This can be done in a fume hood at ambient temperature, or at a slightly elevated temperature in a vacuum oven to expedite the process, ensuring the compound does not decompose.

  • Weighing: The container with the dried solute is weighed. The process of drying and weighing should be repeated until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

UV-Vis Spectroscopic Method

For compounds that possess a chromophore and absorb light in the ultraviolet-visible range, UV-Vis spectroscopy offers a sensitive and high-throughput method for solubility determination.[5]

Methodology:

  • Standard Curve Generation:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest.

  • Sample Preparation:

    • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).

  • Dilution:

    • Carefully withdraw a small, known volume of the clear saturated solution and dilute it with a known volume of the same solvent to bring the concentration within the linear range of the standard curve.

  • Absorbance Measurement:

    • Measure the absorbance of the diluted solution at the λmax.

  • Concentration Determination:

    • Use the equation of the standard curve to determine the concentration of the diluted solution.

  • Solubility Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the organic solvent.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

References

The Enigmatic Profile of 2-Amino-3-ethoxypyrazine: A Case Study on a Closely Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Initial research into the discovery and history of 2-Amino-3-ethoxypyrazine reveals a notable scarcity of dedicated scientific literature. This suggests that the compound may be a novel entity, a laboratory intermediate that has not been extensively studied, or its research is not widely published. To provide a comprehensive technical guide in line with the intended audience's needs, this whitepaper will focus on a closely related and well-documented analog: 2-Amino-3-methoxypyrazine . The synthesis, properties, and potential applications of this compound offer valuable insights that can be extrapolated to its ethoxy counterpart. This document will serve as a foundational guide, presenting established data for the methoxy analog while paving the way for future research into this compound.

Introduction to Aminopyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. They are prevalent in nature and are often associated with the flavors and aromas of roasted and thermally processed foods, formed through the Maillard reaction between amino acids and sugars.[1] In addition to their sensory properties, pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an amino group and an alkoxy group, as seen in 2-amino-3-alkoxypyrazines, can significantly modulate the molecule's physicochemical properties and biological functions, making them attractive scaffolds for drug discovery.[2]

Synthesis of 2-Amino-3-methoxypyrazine: A Potential Blueprint

The synthesis of 2-Amino-3-methoxypyrazine has been described in patent literature, providing a clear and replicable methodology.[3] This process can likely be adapted for the synthesis of this compound by substituting the corresponding ethoxy reagent. The patented synthesis is a two-step process starting from 2-aminopyrazine.

Step 1: Bromination of 2-Aminopyrazine

The initial step involves the bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine.[3] This reaction is noteworthy because earlier reports suggested that the bromination of 2-aminopyrazine would lead to tar-like byproducts.[3] However, conducting the reaction in the presence of a polar solvent and an alkali or alkaline earth metal salt of a weak acid at a controlled temperature (-5 to +30 °C) results in a good yield of the desired dibrominated product.[3]

Step 2: Methoxylation and Debromination

The subsequent step involves the reaction of 2-amino-3,5-dibromopyrazine with sodium methoxide.[3] This reaction surprisingly and selectively replaces the bromine atom at the 3-position with a methoxy group, yielding 2-amino-3-methoxy-5-bromopyrazine.[3] The final step is the removal of the remaining bromine atom at the 5-position via catalytic hydrogenation to produce the final product, 2-amino-3-methoxypyrazine.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the synthesis of 2-Amino-3-methoxypyrazine and its intermediates.[3]

CompoundStarting Material(s)Reagent(s)YieldMelting Point (°C)
2-Amino-3,5-dibromopyrazine2-AminopyrazineBromine, Polar Solvent, Alkali/Alkaline Earth Metal SaltGoodNot Specified
2-Amino-3-methoxy-5-bromopyrazine2-Amino-3,5-dibromopyrazineSodium Methoxide in Methanol5.4 g (from 7 g starting material)138
2-Amino-3-methoxypyrazine2-Amino-3-methoxy-5-bromopyrazineHydrogen, Palladium on Charcoal, Potassium Hydroxide1.5 g (from 3 g starting material)85

Detailed Experimental Protocols

The following are the detailed experimental protocols as described in the patent for the synthesis of 2-Amino-3-methoxypyrazine.[3]

Synthesis of 2-Amino-3,5-dibromopyrazine
  • Reactants: 2-Aminopyrazine, Bromine.

  • Solvent: A polar solvent.

  • Additives: An alkali or alkaline earth metal salt of a weak acid.

  • Temperature: -5 to +30 °C.

  • Procedure: To a solution of 2-aminopyrazine in a polar solvent containing an alkali or alkaline earth metal salt of a weak acid, bromine is added while maintaining the temperature between -5 and +30 °C. The reaction mixture is stirred until the reaction is complete. The product, 2-amino-3,5-dibromopyrazine, is then isolated.

Synthesis of 2-Amino-3-methoxy-5-bromopyrazine
  • Reactants: 7 g of 2-amino-3,5-dibromopyrazine, Sodium methoxide solution (prepared from 0.65 g of sodium in 18.5 ml of methanol).

  • Procedure: A mixture of 2-amino-3,5-dibromopyrazine and the sodium methoxide solution is heated to boiling for 9 hours. Upon cooling, a crystalline product precipitates. The product is filtered, washed once with methanol, and two to three times with water to yield 5.4 g of 2-amino-3-methoxy-5-bromopyrazine.

Synthesis of 2-Amino-3-methoxypyrazine
  • Reactants: 3 g of 2-amino-3-methoxy-5-bromopyrazine, 1 g of 10% Palladium on charcoal, 0.9 g of Potassium hydroxide.

  • Solvent: Methanolic solution.

  • Procedure: 2-Amino-3-methoxy-5-bromopyrazine is dissolved in a methanolic solution containing potassium hydroxide and 10% palladium on charcoal. The mixture is hydrogenated at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed. The suspension is filtered, and the filtrate is evaporated to dryness. The residue is extracted with acetone, and the acetone solution is evaporated. The crude product (1.8 g, melting point 75-82 °C) is recrystallized from cyclohexane to yield 1.5 g of pure 2-amino-3-methoxy-pyrazine.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not documented, the broader class of aminopyrazine derivatives has shown potential in various therapeutic areas. For instance, some 2-amino substituted 1,3-benzothiazin-4-ones, which share a similar structural motif, are being investigated as antitubercular agents.[4][5] Additionally, other pyrazine derivatives have been explored for their roles in neurological disorders.[2]

The introduction of an ethoxy group in place of a methoxy group can influence a molecule's lipophilicity and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic properties. Further research is needed to elucidate the specific biological targets and signaling pathways of this compound.

Visualizing the Synthetic Pathway

The synthetic pathway for 2-Amino-3-methoxypyrazine can be visualized as a logical workflow.

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Methoxylation cluster_step3 Step 3: Debromination A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Br2, Polar Solvent, Alkali/Alkaline Earth Metal Salt C 2-Amino-3-methoxy-5-bromopyrazine B->C NaOMe, Methanol, Heat D 2-Amino-3-methoxypyrazine C->D H2, Pd/C, KOH, Methanol

Caption: Synthetic pathway for 2-Amino-3-methoxypyrazine.

Conclusion and Future Directions

While the discovery and history of this compound remain to be fully documented, the established synthetic route for its close analog, 2-Amino-3-methoxypyrazine, provides a solid foundation for its preparation and future investigation. The detailed protocols and quantitative data presented herein offer a starting point for researchers to synthesize and characterize this potentially novel compound.

Future research should focus on:

  • Adapting the Synthesis: Modifying the described protocol to use sodium ethoxide for the synthesis of this compound and optimizing the reaction conditions.

  • Characterization: Full spectroscopic and physicochemical characterization of the synthesized this compound.

  • Biological Screening: Evaluating the biological activity of the novel compound in various assays to identify potential therapeutic applications.

By building upon the knowledge of related pyrazine derivatives, the scientific community can begin to unravel the properties and potential of this compound, potentially unlocking new applications in flavor chemistry, materials science, and drug discovery.

References

2-Amino-3-ethoxypyrazine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-ethoxypyrazine, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on closely related analogs to provide insights into its potential properties, synthesis, and characterization.

Chemical Identifiers and Properties of Related Pyrazines

Compound NameCAS NumberMolecular FormulaIUPAC Name
2-Amino-3-methylpyrazine19838-08-5C₅H₇N₃3-methylpyrazin-2-amine
2-Ethoxy-3-methylpyrazine32737-14-7C₇H₁₀N₂O2-ethoxy-3-methylpyrazine[1]
2-Amino-3-chloropyrazine6663-73-6C₄H₄ClN₃3-chloropyrazin-2-amine[2]
2-Amino-3,5-dibromopyrazine24241-18-7C₄H₃Br₂N₃3,5-dibromopyrazin-2-amine[3]
2-Amino-3-methoxypyrazineNot readily availableC₅H₇N₃O3-methoxypyrazin-2-amine

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be proposed based on a patented method for the synthesis of its methoxy analog, 2-Amino-3-methoxypyrazine. This multi-step process begins with the bromination of 2-aminopyrazine, followed by a nucleophilic substitution with an alkoxide, and concludes with a debromination step.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This step involves the bromination of 2-aminopyrazine. The reaction is typically carried out in the presence of a polar solvent and a salt of a weak acid.

Step 2: Synthesis of 2-Amino-3-ethoxy-5-bromopyrazine

The intermediate, 2-Amino-3,5-dibromopyrazine, is then reacted with sodium ethoxide. The ethoxide selectively displaces the bromine atom at the 3-position of the pyrazine ring.

Step 3: Debromination to yield this compound

The final step is the removal of the bromine atom at the 5-position. This can be achieved through catalytic hydrogenation. The crude product can then be purified by crystallization.

A German patent describes a similar synthesis for 2-amino-3-methoxy-pyrazine, where 2-amino-3,5-dibromopyrazine is reacted with sodium methoxide, followed by hydrogenation to remove the second bromine atom.

Synthesis_Pathway A 2-Aminopyrazine B Bromination A->B C 2-Amino-3,5-dibromopyrazine B->C D Ethoxylation (Sodium Ethoxide) C->D E 2-Amino-3-ethoxy-5-bromopyrazine D->E F Debromination (Hydrogenation) E->F G This compound F->G

Proposed synthesis pathway for this compound.

Potential Applications in Research and Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an amino and an ethoxy group at the 2 and 3 positions of the pyrazine ring, respectively, could impart unique electronic and steric properties to the molecule, making it a valuable scaffold for the design of novel therapeutic agents. Potential areas of investigation include its use as a building block for kinase inhibitors, GPCR modulators, and other targeted therapies.

Conclusion

While direct experimental data for this compound is scarce, a viable synthetic route can be proposed based on established methodologies for analogous compounds. The information presented in this guide, including the properties of related pyrazines and a hypothetical experimental protocol, serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this novel compound. Further experimental work is necessary to fully characterize its chemical, physical, and biological properties.

References

An In-depth Technical Guide to the Anticipated Characteristics of 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in the fields of medicinal chemistry, materials science, and flavor chemistry.[1] Their unique electronic properties and ability to participate in various biological interactions make them valuable scaffolds in drug discovery. This guide focuses on the predicted characteristics of 2-Amino-3-ethoxypyrazine, a molecule combining an electron-donating amino group and an ethoxy group on the pyrazine ring. The presence of these substituents is expected to significantly influence the molecule's physicochemical properties, reactivity, and potential biological activity.

Predicted Physicochemical Properties

The physical and chemical properties of this compound can be estimated by examining the properties of its structural analogs. The following tables summarize key data for related compounds, providing a basis for predicting the characteristics of the target molecule.

Table 1: General and Physical Properties of Related Pyrazine Derivatives
Property2-Aminopyrazine2-Amino-3-methylpyrazine2-Ethoxy-3-methylpyrazine2-Ethoxy-3-ethylpyrazine
Molecular Formula C₄H₅N₃C₅H₇N₃[2]C₇H₁₀N₂O[3]C₈H₁₂N₂O[4]
Molecular Weight ( g/mol ) 95.10109.13[2]138.17[3]152.19[4]
Appearance White to yellow crystalline solid-Colorless to pale yellow liquidClear colorless to pale yellow liquid
Melting Point (°C) 117-120---
Boiling Point (°C) --180-181 @ 760 mmHg195-197 @ 760 mmHg
Solubility Soluble in water--Practically insoluble to insoluble in water

Based on these analogs, this compound (C₆H₉N₃O) is predicted to be a solid or a high-boiling point liquid at room temperature. The presence of the amino group may confer some water solubility, although the ethoxy group will increase its lipophilicity compared to 2-aminopyrazine.

Table 2: Spectroscopic Data of Related Pyrazine Derivatives
Compound1H NMR (Solvent)13C NMR (Solvent)Mass Spec (m/z)IR (cm⁻¹)
3-Methoxy-5-methylpyrazine-2-carboxamide (DMSO-d₆) δ: 8.10 (s, 1H), 7.84 & 7.56 (2s broad, 2H), 3.93 (s, 3H), 2.46 (s, 3H)[5]---
3-amino-N-methylpyrazine-2-carboxamide -δC 25.9 (N-methyl)153.0772 [M+H]⁺-
3-(Benzylamino)pyrazine-2-carboxamide -(DMSO) δ 169.0, 154.3, 146.5, 139.7, 130.2, 128.6, 127.4, 127.0, 126.7, 43.5[6]--
2-Ethoxy-3-methylpyrazine ---Characteristic peaks for C-H, C=N, C-O stretching

The spectroscopic characterization of this compound would be crucial for its definitive identification. The 1H NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet), aromatic protons on the pyrazine ring, and a broad signal for the amino protons. The 13C NMR would show distinct peaks for the ethoxy carbons and the pyrazine ring carbons. Mass spectrometry should reveal a molecular ion peak corresponding to its molecular weight. Infrared spectroscopy would likely show characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the ethoxy and aromatic moieties, C=N stretching of the pyrazine ring, and C-O stretching of the ether linkage.[7]

Experimental Protocols

While specific protocols for this compound are not available, general methodologies for the synthesis and characterization of substituted pyrazines can be adapted.

General Synthesis of Substituted Pyrazines

The synthesis of 2-amino-3-alkoxypyrazines can be envisioned through several synthetic routes. One plausible approach involves the nucleophilic substitution of a halogenated pyrazine precursor.

Workflow for a potential synthesis of this compound:

G A 2-Amino-3-chloropyrazine C Reaction in Ethanol A->C B Sodium Ethoxide B->C D This compound C->D Nucleophilic Aromatic Substitution E Sodium Chloride C->E F Purification (e.g., Chromatography) D->F G Characterization (NMR, MS, IR) F->G

Caption: A potential synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

  • Reaction Setup: To a solution of 2-amino-3-chloropyrazine in anhydrous ethanol, add a solution of sodium ethoxide in ethanol dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The reaction mixture is stirred at a specified temperature (e.g., reflux) for a period determined by reaction monitoring techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.[8]

General Characterization Techniques

The characterization of novel pyrazine derivatives typically involves a suite of analytical methods to confirm the structure and purity.

Logical workflow for the characterization of a synthesized pyrazine derivative:

G A Synthesized Compound B Purity Assessment (TLC, HPLC) A->B C Structural Elucidation A->C D NMR (1H, 13C) C->D E Mass Spectrometry C->E F IR Spectroscopy C->F G Elemental Analysis C->G H Final Structure Confirmation D->H E->H F->H G->H

Caption: A standard workflow for the analytical characterization of a novel pyrazine.

Anticipated Reactivity and Biological Profile

The pyrazine ring is electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution.[9] The presence of a strong electron-donating amino group at the 2-position and a moderately activating ethoxy group at the 3-position is expected to increase the electron density of the pyrazine ring, potentially influencing its reactivity in electrophilic substitution reactions.

Many pyrazine derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties. For instance, various N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their antimycobacterial, antibacterial, and antifungal activities.[10] The structural similarity of this compound to these compounds suggests that it could also possess interesting biological properties worthy of investigation.

Conclusion

While direct experimental data for this compound remains elusive, a comprehensive profile of its anticipated physical, chemical, and spectroscopic properties can be constructed through the analysis of its close structural analogs. This technical guide provides a predictive framework for researchers, offering insights into the likely characteristics of this compound and outlining general experimental approaches for its potential synthesis and characterization. Further empirical research is necessary to validate these predictions and fully elucidate the properties of this compound.

References

Potential Biological Activity of 2-Amino-3-ethoxypyrazine: A Technical Review of a Class of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry. The pyrazine ring is a key scaffold in numerous biologically active molecules, demonstrating a wide range of pharmacological effects. While 2-Amino-3-ethoxypyrazine itself is not extensively characterized, its structural analogs, particularly 2-aminopyrazine derivatives, have been the subject of research for their potential as therapeutic agents. This guide summarizes the key findings on the biological activities of these related compounds, presenting quantitative data, experimental methodologies, and associated signaling pathways.

Potential Therapeutic Areas for 2-Aminopyrazine Derivatives

Research into 2-aminopyrazine derivatives has revealed potential applications in several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Antimicrobial and Antifungal Activity

A notable area of investigation for pyrazine derivatives is their antimicrobial and antifungal properties. Specifically, N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been synthesized and evaluated for their activity against various pathogens.

Quantitative Data:

Compound ClassOrganismActivity MetricValueReference
N-alkyl-3-(alkylamino)pyrazine-2-carboxamidesMycobacterium tuberculosis H37RvMIC25 µg/mL[1]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37RvMIC12.5 µg/mL[2]
N-substituted 3-aminopyrazine-2-carboxamidesTrichophyton interdigitaleMICVaries with substitution[2]
N-substituted 3-aminopyrazine-2-carboxamidesCandida albicansMICVaries with substitution[2]

Experimental Protocols:

The antimycobacterial activity of these compounds is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for MIC Determination

prep Prepare serial dilutions of test compounds inoc Inoculate with a standardized suspension of Mycobacterium tuberculosis prep->inoc inc Incubate at 37°C for a specified period inoc->inc read Read results visually or using a spectrophotometer inc->read mic Determine the lowest concentration with no visible growth (MIC) read->mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Anticancer Activity

Certain 2-aminopyrazine derivatives have been investigated as potential anticancer agents, with a focus on their ability to inhibit key enzymes involved in cancer progression, such as histone acetyltransferases (HATs) p300/CBP.

Quantitative Data:

Compound ClassTargetActivity MetricValueReference
1,4-Pyrazine-containing inhibitorsp300 HATIC₅₀1.4 µM - 5.7 µM[3]

Signaling Pathway:

Inhibition of p300/CBP histone acetyltransferases can disrupt downstream signaling pathways that are critical for cancer cell proliferation and survival.

p300/CBP Signaling Pathway Inhibition

p300_CBP p300/CBP HAT Acetylation Histone Acetylation p300_CBP->Acetylation Catalyzes Histone Histones Histone->Acetylation Gene_Expression Oncogene Expression Acetylation->Gene_Expression Promotes Proliferation Cancer Cell Proliferation Gene_Expression->Proliferation Leads to Inhibitor 2-Aminopyrazine Derivative Inhibitor->p300_CBP Inhibits

Caption: Inhibition of p300/CBP by 2-aminopyrazine derivatives can block histone acetylation and subsequent oncogene expression.

Histamine H4 Receptor Antagonism

While not pyrazines, structurally similar 2-aminopyrimidine derivatives have been developed as potent histamine H4 receptor (H4R) antagonists. This suggests that the 2-aminopyrazine scaffold could also be explored for its potential to modulate histamine signaling, which is implicated in inflammatory and immune responses.

Quantitative Data:

Compound ClassTargetActivity MetricPotencyReference
2-aminopyrimidine derivativesHistamine H4 ReceptorIn vitro potencyHigh[4]

Signaling Pathway:

Antagonism of the H4 receptor can block histamine-induced signaling cascades, leading to anti-inflammatory and antinociceptive effects.

Histamine H4 Receptor Antagonism

Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Binds to Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) H4R->Signaling Activates Response Inflammatory/Nociceptive Response Signaling->Response Leads to Antagonist 2-Aminopyrazine Analog Antagonist->H4R Blocks

Caption: A potential mechanism where a 2-aminopyrazine analog acts as an antagonist at the Histamine H4 receptor.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminopyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. For instance, in the case of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the lipophilicity of the alkyl chains was found to be strongly correlated with their antimycobacterial activity.[1] Similarly, for p300/CBP inhibitors, the substituents on the phenyl rings attached to the pyrazine core significantly influence their inhibitory potency.[3]

Conclusion

While specific biological data for this compound remains elusive, the broader class of 2-aminopyrazine derivatives represents a promising scaffold for the development of novel therapeutic agents. The documented antimicrobial, anticancer, and potential anti-inflammatory activities of its analogs highlight the need for further investigation into the pharmacological profile of this compound. Future research should focus on the synthesis and systematic biological evaluation of this compound to determine if it shares the therapeutic potential of its structural relatives. Such studies would be instrumental in elucidating its mechanism of action and potential for drug development.

References

The Natural Presence of Aminopyrazines and Their Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct natural occurrence of 2-Amino-3-ethoxypyrazine remains unconfirmed in scientific literature, a diverse array of its structural analogs, particularly alkyl- and methoxy-pyrazines, are prevalent in nature. These compounds are significant contributors to the aroma and flavor profiles of numerous food products and also function as crucial signaling molecules in various organisms. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of aminopyrazine derivatives. It details experimental protocols for their isolation, characterization, and quantification, and presents visual representations of key biosynthetic pathways and analytical workflows.

Natural Occurrence of Pyrazine Derivatives

Pyrazine derivatives are widespread in nature, contributing to the sensory characteristics of a variety of foods and beverages. They are commonly formed during thermal processing, such as roasting and baking, through Maillard reactions and Strecker degradation. Additionally, many organisms are capable of biosynthesizing these compounds.

Occurrence in Food Products

Alkylpyrazines are key aroma compounds in roasted, toasted, and fried foods. For instance, 2,5-dimethylpyrazine is a significant contributor to the aroma of roasted peanuts and coffee, while 2-ethyl-3,5-dimethylpyrazine is characteristic of roasted cocoa. Methoxypyrazines, such as 2-methoxy-3-isobutylpyrazine, are well-known for imparting the characteristic "bell pepper" or "grassy" aroma to Sauvignon Blanc wines. The concentrations of various pyrazines in soy sauce aroma type Baijiu are presented in Table 1.

Role as Signaling Molecules

Beyond their role in food aroma, pyrazines also act as semiochemicals in the animal kingdom. For example, certain alkylpyrazines found in the urine of predators can induce fear responses in prey animals.

Biosynthesis of Pyrazine Derivatives

The biosynthesis of pyrazine derivatives often originates from amino acids. A well-studied example is the production of alkylpyrazines by microorganisms like Bacillus subtilis.

Biosynthesis of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine from L-Threonine

Bacillus subtilis can synthesize 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine from the amino acid L-threonine. The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate. This intermediate can then be decarboxylated to form aminoacetone. Two molecules of aminoacetone can then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to yield 2,5-DMP. The formation of 2,3,5-trimethylpyrazine involves a similar pathway with the incorporation of an additional carbon source.

Biosynthesis of 2,5-Dimethylpyrazine cluster_0 Enzymatic and Spontaneous Reactions L-Threonine L-Threonine 2-Amino-3-ketobutyrate 2-Amino-3-ketobutyrate L-Threonine->2-Amino-3-ketobutyrate L-threonine-3-dehydrogenase (TDH) (Oxidation) Aminoacetone Aminoacetone 2-Amino-3-ketobutyrate->Aminoacetone Decarboxylation Dihydropyrazine Intermediate Dihydropyrazine Intermediate Aminoacetone->Dihydropyrazine Intermediate Condensation (2 molecules) 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Dihydropyrazine Intermediate->2,5-Dimethylpyrazine Oxidation

Biosynthesis of 2,5-Dimethylpyrazine from L-Threonine.

Quantitative Data

The concentration of pyrazine derivatives in natural products can vary significantly depending on the source and processing conditions. The following table summarizes the quantitative data for various pyrazines found in soy sauce aroma type Baijiu.

Pyrazine DerivativeConcentration Range (µg/L)
2,3,5,6-Tetramethylpyrazine475 - 1862
2,6-Dimethylpyrazine460 - 1590
2,3,5-Trimethylpyrazine317 - 1755
2-Ethyl-3,5-dimethylpyrazineNot specified
5-Ethyl-2,3-dimethylpyrazine0.8 - 12.5
2-Isobutyl-3-methylpyrazine1.0 - 5.9
2,3-Diethyl-5-methylpyrazine1.1 - 15.5
Data sourced from a study on soy sauce aroma type Baijiu.

Experimental Protocols

The isolation and analysis of pyrazine derivatives from complex matrices require specific and sensitive analytical techniques.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of pyrazines from liquid samples.

Protocol:

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the aqueous sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the retained pyrazines with an appropriate organic solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like pyrazines.

Typical GC-MS Parameters:

  • Injector: Splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective method for the quantification of pyrazines, particularly in liquid samples.

Typical UPLC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each target pyrazine.

Analytical Workflow for Pyrazine Analysis cluster_workflow Pyrazine Analysis Workflow Sample_Collection Sample Collection (e.g., Food, Beverage) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Chromatographic_Separation Chromatographic Separation (GC or HPLC) Extraction->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection (MS or MS/MS) Chromatographic_Separation->Mass_Spectrometry_Detection Data_Analysis Data Analysis (Quantification & Identification) Mass_Spectrometry_Detection->Data_Analysis

General workflow for the analysis of pyrazines from natural sources.

Biological Activities and Future Perspectives

While the primary recognized roles of naturally occurring pyrazine derivatives are in flavor and chemical communication, research into their broader biological activities is ongoing. Some synthetic aminopyrazine derivatives have shown potential as antimicrobial and anticancer agents. The exploration of naturally occurring aminopyrazines and their derivatives could therefore open new avenues for drug discovery and development. Further research is needed to elucidate specific signaling pathways and mechanisms of action for these compounds in biological systems.

Conclusion

Although this compound has not been identified as a naturally occurring compound, the study of its structurally related analogs provides valuable insights into the chemistry, biology, and analysis of this important class of heterocyclic compounds. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working in the fields of natural products, food science, and drug development. The continued investigation into the natural occurrence and biological functions of aminopyrazine derivatives holds significant promise for future scientific advancements.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of 2-Amino-3-ethoxypyrazine, a valuable building block in medicinal chemistry and materials science. The synthesis is a multi-step process commencing from commercially available 2-aminopyrazine.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Bromination: 2-Aminopyrazine is first subjected to bromination to yield the key intermediate, 2-amino-3,5-dibromopyrazine.

  • Ethoxylation: This intermediate then undergoes a nucleophilic substitution reaction with sodium ethoxide, which selectively replaces the bromine atom at the 3-position to form 2-amino-3-ethoxy-5-bromopyrazine.

  • Debromination: The final step involves the removal of the bromine atom at the 5-position via catalytic hydrogenation to yield the target compound, this compound.

This strategy is adapted from the established synthesis of the analogous compound, 2-Amino-3-methoxypyrazine.

Logical Workflow of the Synthesis:

Start Start: 2-Aminopyrazine Step1 Step 1: Bromination Start->Step1 Intermediate1 Intermediate: 2-Amino-3,5-dibromopyrazine Step1->Intermediate1 Step2 Step 2: Ethoxylation Intermediate1->Step2 Intermediate2 Intermediate: 2-Amino-3-ethoxy-5-bromopyrazine Step2->Intermediate2 Step3 Step 3: Debromination Intermediate2->Step3 End Final Product: this compound Step3->End

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol details the bromination of 2-aminopyrazine to form the key intermediate, 2-amino-3,5-dibromopyrazine.

Reaction Scheme:

2-Aminopyrazine 2-Aminopyrazine plus + 2-Aminopyrazine->plus Br2 2 Br₂ plus->Br2 arrow Br2->arrow Intermediate 2-Amino-3,5-dibromopyrazine arrow->Intermediate

Caption: Bromination of 2-aminopyrazine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminopyrazine95.109.5 g0.10
Bromine159.8116 mL (49.9 g)0.31
Glacial Acetic Acid60.0570 mL-
Sodium Acetate Trihydrate136.0833 g0.24
Methanol32.04As needed-
Concentrated Ammonia-As needed-

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Steam bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, dissolve 9.5 g (0.10 mol) of 2-aminopyrazine in 70 mL of glacial acetic acid, heating gently on a steam bath until a clear solution is obtained.

  • To the warm solution, add 33 g (0.24 mol) of sodium acetate trihydrate and stir until dissolved.

  • Cool the reaction mixture to -5 °C using an ice-salt bath.

  • Slowly add 16 mL of bromine dropwise over a period of 4 hours, maintaining the temperature at -5 °C. Caution: The addition of bromine is exothermic and should be done slowly to control the reaction.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Remove the flask from the ice bath and allow it to stir at room temperature for 24 hours.

  • Pour the reaction mixture onto 50 g of crushed ice.

  • Neutralize the mixture to a pH of 8 by the slow addition of concentrated ammonia.

  • Collect the precipitated crude product by vacuum filtration.

  • Recrystallize the crude product from methanol to obtain colorless needles of 2-amino-3,5-dibromopyrazine.

Expected Yield: Approximately 16.8 g (66%).

Step 2: Synthesis of 2-Amino-3-ethoxy-5-bromopyrazine

This protocol describes the selective ethoxylation of 2-amino-3,5-dibromopyrazine.

Reaction Scheme:

Start 2-Amino-3,5-dibromopyrazine plus + Start->plus Reagent Sodium Ethoxide plus->Reagent arrow Reagent->arrow Product 2-Amino-3-ethoxy-5-bromopyrazine arrow->Product

Caption: Ethoxylation of the dibromo intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-3,5-dibromopyrazine252.897.0 g0.028
Sodium22.990.65 g0.028
Anhydrous Ethanol46.0718.5 mL-

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving 0.65 g (0.028 mol) of sodium in 18.5 mL of anhydrous ethanol. Caution: The reaction of sodium with ethanol is highly exothermic and produces hydrogen gas.

  • To the sodium ethoxide solution, add 7.0 g (0.028 mol) of 2-amino-3,5-dibromopyrazine.

  • Heat the mixture to reflux and maintain for 9 hours.

  • After 9 hours, cool the reaction mixture to room temperature.

  • The product will crystallize out of the solution upon cooling.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product first with a small amount of cold ethanol and then two to three times with water.

  • Dry the product to obtain 2-amino-3-ethoxy-5-bromopyrazine.

Expected Yield: Approximately 5.4 g (based on the analogous methoxy synthesis).

Step 3: Synthesis of this compound

This final step involves the catalytic hydrogenation of 2-amino-3-ethoxy-5-bromopyrazine to yield the target product.

Reaction Scheme:

Start 2-Amino-3-ethoxy-5-bromopyrazine plus + Start->plus Reagent H₂ plus->Reagent arrow Reagent->arrow Product This compound arrow->Product

Caption: Debromination to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-3-ethoxy-5-bromopyrazine232.063.0 g0.013
10% Palladium on Charcoal-1.0 g-
Potassium Hydroxide56.110.9 g0.016
Ethanol46.07As needed-
Acetone58.08As needed-
Cyclohexane84.16As needed-

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3.0 g (0.013 mol) of 2-amino-3-ethoxy-5-bromopyrazine and 0.9 g (0.016 mol) of potassium hydroxide in ethanol.

  • Add 1.0 g of 10% palladium on charcoal to the solution.

  • Hydrogenate the mixture at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.

  • Upon completion of the reaction, filter the suspension to remove the palladium catalyst.

  • Evaporate the filtrate to dryness using a rotary evaporator.

  • Extract the residue with acetone.

  • Evaporate the acetone extract to dryness.

  • Recrystallize the crude product from cyclohexane to yield pure this compound.

Expected Yield: Approximately 1.5 g of pure product (based on the analogous methoxy synthesis).

Summary of Quantitative Data

StepStarting MaterialProductReagentsSolventTemperatureTimeYield
12-Aminopyrazine2-Amino-3,5-dibromopyrazineBr₂, NaOAc·3H₂OAcetic Acid-5 °C to RT26 h~66%
22-Amino-3,5-dibromopyrazine2-Amino-3-ethoxy-5-bromopyrazineNa, EthanolEthanolReflux9 h~83% (Est.)
32-Amino-3-ethoxy-5-bromopyrazineThis compoundH₂, Pd/C, KOHEthanolRT-~83% (Est.)

Est. = Estimated yield based on analogous reactions.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium metal reacts violently with water and is flammable. Handle under an inert atmosphere or in a dry solvent.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and use intrinsically safe equipment for hydrogenation.

  • Always wear appropriate PPE when handling all chemicals.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for 2-Amino-3-ethoxypyrazine in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct quantitative data and regulatory information for 2-Amino-3-ethoxypyrazine as a flavor compound are limited in publicly available scientific literature. The following application notes and protocols are based on the established knowledge of closely related pyrazine compounds, particularly other ethoxy- and aminopyrazines, which are recognized for their significant contributions to food flavors. All recommendations should be validated through specific testing with this compound.

Introduction to this compound as a Flavor Compound

This compound is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are renowned for their potent and diverse aromas, often associated with roasted, nutty, toasted, and baked flavors, which are typically formed during the Maillard reaction in thermally processed foods. The presence of an ethoxy group and an amino group on the pyrazine ring suggests a complex and potent flavor profile, likely contributing both roasty, nutty notes characteristic of alkoxypyrazines and potentially savory, Maillard-type notes associated with aminopyrazines.

Anticipated Sensory Profile: Based on structurally similar compounds, this compound is anticipated to possess a flavor profile that may include the following descriptors:

  • Primary Notes: Nutty (e.g., roasted almond, hazelnut), roasted, coffee-like, cocoa-like.

  • Secondary Notes: Earthy, toasted bread, popcorn, savory, and slightly sweet.

Applications in Food Products

This compound is expected to be a highly effective flavor ingredient for enhancing and imparting roasted and nutty characteristics in a variety of food products. Its application at low concentrations can significantly improve the overall flavor profile.

Table 1: Potential Applications and Suggested Starting Usage Levels of this compound (based on analogous pyrazine compounds)

Food CategorySuggested Starting Level (ppm)Desired Flavor Impact
Bakery
Bread, Crackers, Cookies0.1 - 2.0Enhances toasted and baked notes, provides a richer crust flavor.
Beverages
Coffee and Chocolate Drinks0.05 - 1.0Boosts roasted coffee and rich cocoa notes.
Nut-based Beverages0.1 - 1.5Amplifies nutty and roasted character.
Savory Products
Processed Meats0.5 - 5.0Contributes to a roasted, browned meat flavor.
Soups and Sauces0.2 - 2.0Adds depth and a savory, roasted background note.
Snack Foods (e.g., chips, nuts)1.0 - 10.0 (in seasoning)Provides a robust roasted and nutty flavor.
Confectionery
Chocolate and Nut Products0.1 - 2.0Enhances cocoa and roasted nut flavors.

Quantitative Data for Structurally Similar Pyrazines

Due to the lack of specific data for this compound, the following table summarizes the odor and taste thresholds of other relevant pyrazine compounds to provide a quantitative basis for their sensory potency. Lower threshold values indicate a higher potency.

Table 2: Sensory Thresholds of Selected Pyrazine Compounds in Water

Pyrazine CompoundOdor Threshold (ppb)Taste Threshold (ppb)Predominant Sensory Descriptors
2-Acetyl-3-ethylpyrazine~100010Nutty, raw potato, earthy, popcorn, corn chip, meaty.[1]
2-Acetylpyrazine6210000Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut.[1]
2,3-Dimethylpyrazine2500-35000Not widely reportedNutty, cocoa, coffee, potato, meaty.[1]
2-Ethyl-3,5-dimethylpyrazine1Not widely reportedCocoa, chocolate, nutty, burnt almond.[1]
2,3,5-Trimethylpyrazine400Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa.[1]

Experimental Protocols

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[2][3][4][5]

Objective: To develop a detailed sensory profile of this compound in a specific food matrix.

Materials:

  • This compound solution of known concentration.

  • Food matrix for evaluation (e.g., neutral cracker, sugar cookie, milk).

  • Reference standards for flavor descriptors (e.g., roasted almonds, instant coffee, cocoa powder).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Data collection software.

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to describe flavors, and commitment.

    • Train panelists to identify and scale the intensity of various flavor attributes relevant to pyrazines. Provide reference standards to anchor the descriptors.

  • Lexicon Development:

    • In a group session, have the trained panel evaluate the food matrix with and without the addition of this compound.

    • Panelists should generate descriptive terms for the aroma, flavor, and aftertaste.

    • Through discussion, the panel leader facilitates the development of a consensus lexicon of 10-15 key descriptors.

  • Quantitative Evaluation:

    • Prepare samples of the food matrix with varying concentrations of this compound.

    • In individual sensory booths, present the samples to the panelists in a randomized and blind manner.

    • Panelists rate the intensity of each descriptor from the lexicon on a continuous line scale (e.g., 0 = not perceptible, 100 = very strong).

  • Data Analysis:

    • Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Visualize the results using spider web plots or bar charts to compare the sensory profiles.

QDA_Workflow cluster_setup Phase 1: Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Panelist_Selection Panelist Selection & Training Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Sample_Preparation Sample Preparation Lexicon_Development->Sample_Preparation Sensory_Evaluation Sensory Evaluation Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Profile_Visualization Profile Visualization Statistical_Analysis->Profile_Visualization

Quantitative Descriptive Analysis (QDA) Workflow.
Protocol for Determination of Odor Detection Threshold

This protocol is based on the ASTM E679 standard, which uses a forced-choice ascending concentration series.[6][7][8]

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

Materials:

  • This compound.

  • Odor-free water or other suitable solvent.

  • Glass sniffing bottles with Teflon-lined caps.

  • Volumetric flasks and pipettes for serial dilutions.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions).

  • Triangle Test Presentation (3-Alternative Forced Choice):

    • For each concentration level, present three samples to each panelist: two blanks (solvent only) and one sample containing the pyrazine.

    • The position of the pyrazine sample should be randomized for each set.

  • Ascending Concentration Series:

    • Present the sets of samples to the panelists in order of increasing concentration.

    • For each set, the panelist must identify the sample that is different from the other two.

  • Threshold Calculation:

    • The individual threshold is the concentration at which the panelist correctly identifies the pyrazine sample and continues to do so for all higher concentrations.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Odor_Threshold_Workflow cluster_prep Preparation cluster_test Testing cluster_calc Calculation Stock_Solution Prepare Stock Solution Serial_Dilutions Create Serial Dilutions Stock_Solution->Serial_Dilutions Triangle_Test 3-AFC Presentation (2 Blanks, 1 Sample) Serial_Dilutions->Triangle_Test Ascending_Concentration Present in Ascending Concentration Order Triangle_Test->Ascending_Concentration Identify_Individual_Threshold Identify Individual Threshold Ascending_Concentration->Identify_Individual_Threshold Calculate_Group_Threshold Calculate Group Threshold (Geometric Mean) Identify_Individual_Threshold->Calculate_Group_Threshold

Odor Detection Threshold Determination Workflow.
Protocol for Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a detector to identify aroma-active compounds.[9][10][11][12][13]

Objective: To identify the specific aroma contribution of this compound in a complex food matrix.

Materials:

  • Gas chromatograph with a sniffing port.

  • Mass spectrometer (for compound identification).

  • Appropriate GC column (e.g., polar or non-polar capillary column).

  • Food sample containing this compound.

  • Solvents for extraction (e.g., dichloromethane).

Procedure:

  • Sample Extraction:

    • Extract the volatile compounds from the food sample using a suitable method such as solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).

    • Concentrate the extract to an appropriate volume.

  • GC-O Analysis:

    • Inject the extract into the GC. The effluent from the column is split between the mass spectrometer and the heated sniffing port.

    • A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.

  • Data Correlation:

    • Correlate the retention times of the perceived odors with the peaks in the chromatogram from the mass spectrometer.

    • Identify the compounds responsible for the specific aromas based on their mass spectra.

GCO_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Results Sample_Extraction Volatile Compound Extraction (e.g., SPME, SDE) Extract_Concentration Extract Concentration Sample_Extraction->Extract_Concentration GC_Injection Inject Extract into GC Extract_Concentration->GC_Injection Column_Effluent_Split Split Column Effluent GC_Injection->Column_Effluent_Split Sniffing_Port Olfactory Detection (Sniffing Port) Column_Effluent_Split->Sniffing_Port MS_Detector Mass Spectrometry (MS Detector) Column_Effluent_Split->MS_Detector Record_Odor_Data Record Odor Descriptors and Retention Times Sniffing_Port->Record_Odor_Data Acquire_Mass_Spectra Acquire Mass Spectra MS_Detector->Acquire_Mass_Spectra Correlate_Data Correlate Olfactory Data with MS Data Record_Odor_Data->Correlate_Data Acquire_Mass_Spectra->Correlate_Data Identify_Compounds Identify Aroma-Active Compounds Correlate_Data->Identify_Compounds

Gas Chromatography-Olfactometry (GC-O) Workflow.

Regulatory and Safety Considerations

As of the current knowledge, this compound does not have a specific FEMA GRAS (Generally Recognized as Safe) status. However, many other pyrazine derivatives are considered GRAS for use as flavoring ingredients.[14][15] For instance, 2-ethoxy-3-ethylpyrazine is listed as FEMA GRAS (FEMA No. 4633).[16] Before commercial use, a thorough safety assessment of this compound would be required, following the principles established for flavoring ingredients. This would include an evaluation of its exposure, structural analogy to other safe compounds, metabolism, and toxicological data. It is the responsibility of the user to ensure compliance with all relevant food safety regulations.

References

Application Notes and Protocols for 2-Amino-3-ethoxypyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and potential reactions of 2-Amino-3-ethoxypyrazine, a valuable building block in medicinal chemistry and materials science. The following sections outline a reliable synthetic route and suggest potential downstream applications, complete with data presentation and workflow visualizations.

Introduction

This compound is a heterocyclic compound of interest in drug discovery and development due to its structural similarity to known bioactive molecules. Its pyrazine core is a key feature in various pharmaceuticals, and the amino and ethoxy functional groups offer versatile handles for further chemical modifications. These notes are intended to provide a practical guide for the synthesis and utilization of this compound in a research setting.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, analogous to the preparation of its methoxy counterpart. The pathway involves the bromination of 2-aminopyrazine followed by a nucleophilic aromatic substitution with sodium ethoxide.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Ethoxylation cluster_2 Step 3: Debromination 2-Aminopyrazine 2-Aminopyrazine Reaction_Vessel_1 Reaction @ 0-5 °C 2-Aminopyrazine->Reaction_Vessel_1 Reactant Bromine Bromine Bromine->Reaction_Vessel_1 Reagent Sodium Acetate Sodium Acetate Sodium Acetate->Reaction_Vessel_1 Base Acetic Acid Acetic Acid Acetic Acid->Reaction_Vessel_1 Solvent Intermediate_1 2-Amino-3,5-dibromopyrazine Reaction_Vessel_2 Reaction @ Reflux Intermediate_1->Reaction_Vessel_2 Reactant Workup_1 Aqueous Na2S2O3 / Extraction Reaction_Vessel_1->Workup_1 Quench & Extract Workup_1->Intermediate_1 Sodium Metal Sodium Metal Sodium_Ethoxide Sodium Ethoxide Solution Sodium Metal->Sodium_Ethoxide Ethanol Ethanol Ethanol->Sodium_Ethoxide Sodium_Ethoxide->Reaction_Vessel_2 Nucleophile Intermediate_2 2-Amino-5-bromo-3-ethoxypyrazine Reaction_Vessel_3 Hydrogenation @ RT, 1 atm Intermediate_2->Reaction_Vessel_3 Substrate Workup_2 Cooling & Filtration Reaction_Vessel_2->Workup_2 Cool & Filter Workup_2->Intermediate_2 H2_gas H2 Gas H2_gas->Reaction_Vessel_3 Pd/C 10% Pd/C Pd/C->Reaction_Vessel_3 Catalyst KOH Potassium Hydroxide KOH->Reaction_Vessel_3 Base Methanol Methanol Methanol->Reaction_Vessel_3 Solvent Final_Product This compound Workup_3 Filtration & Evaporation Reaction_Vessel_3->Workup_3 Filter & Concentrate Purification Crystallization Workup_3->Purification Purification->Final_Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol is adapted from the synthesis of 2-amino-3,5-dibromopyrazine, a common intermediate.

Materials:

  • 2-Aminopyrazine

  • Bromine

  • Sodium Acetate

  • Glacial Acetic Acid

  • 10% Aqueous Sodium Thiosulfate Solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyrazine (e.g., 0.1 mol) and sodium acetate (e.g., 0.2 mol) in glacial acetic acid (e.g., 200 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (e.g., 0.22 mol) in glacial acetic acid (e.g., 50 mL) via the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water (e.g., 500 mL) and quench the excess bromine by slowly adding a 10% aqueous sodium thiosulfate solution until the red-brown color disappears.

  • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2-amino-3,5-dibromopyrazine as a solid.

Reactant/Reagent Molar Mass ( g/mol ) Example Quantity Moles
2-Aminopyrazine95.109.51 g0.10
Bromine159.8135.16 g (11.3 mL)0.22
Sodium Acetate82.0316.4 g0.20

Protocol 2: Synthesis of 2-Amino-5-bromo-3-ethoxypyrazine

This protocol describes the nucleophilic substitution of one bromine atom with an ethoxy group.

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Sodium metal

  • Absolute Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (e.g., 0.11 mol) in small pieces to absolute ethanol (e.g., 150 mL) under a nitrogen atmosphere.

  • After all the sodium has reacted to form sodium ethoxide, add 2-amino-3,5-dibromopyrazine (e.g., 0.1 mol).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (e.g., 100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2-amino-5-bromo-3-ethoxypyrazine.

Reactant/Reagent Molar Mass ( g/mol ) Example Quantity Moles
2-Amino-3,5-dibromopyrazine252.8825.29 g0.10
Sodium22.992.53 g0.11

Protocol 3: Synthesis of this compound

This final step involves the catalytic hydrogenation to remove the remaining bromine atom.

Materials:

  • 2-Amino-5-bromo-3-ethoxypyrazine

  • 10% Palladium on Carbon (Pd/C)

  • Potassium Hydroxide

  • Methanol

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar.

Procedure:

  • Dissolve 2-amino-5-bromo-3-ethoxypyrazine (e.g., 0.05 mol) and potassium hydroxide (e.g., 0.055 mol) in methanol (e.g., 150 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (e.g., 10 mol% Pd).

  • Place the flask on a Parr hydrogenation apparatus, evacuate and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (e.g., 1-3 atm) and shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete by TLC analysis.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify by crystallization from a suitable solvent (e.g., cyclohexane or ethanol/water).

Reactant/Reagent Molar Mass ( g/mol ) Example Quantity Moles
2-Amino-5-bromo-3-ethoxypyrazine218.0610.9 g0.05
Potassium Hydroxide56.113.09 g0.055
10% Pd/C-~0.53 g (10 mol% Pd)-

Potential Downstream Reactions of this compound

The amino group of this compound can serve as a nucleophile or be transformed into various other functional groups, making it a versatile intermediate for the synthesis of more complex molecules. A common reaction for aromatic amines in drug development is the formation of an amide bond.

Logical Relationship: Amide Bond Formation

G Start This compound Reaction Amide Coupling Start->Reaction Reagent Carboxylic Acid Derivative (e.g., Acyl Chloride, Anhydride) Reagent->Reaction Condition Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) Condition->Reaction Product N-(3-ethoxypyrazin-2-yl)amide Reaction->Product

Caption: Amide bond formation from this compound.

Protocol 4: Acylation of this compound

This protocol provides a general procedure for the acylation of the amino group.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Pyridine

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a dry 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) and a base such as triethylamine (e.g., 12 mmol) in anhydrous DCM (e.g., 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., 11 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 30 mL), 1 M HCl (optional, 2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Reactant/Reagent Molar Mass ( g/mol ) Example Quantity Moles
This compound139.151.39 g10
Acetyl Chloride78.500.86 g (0.78 mL)11
Triethylamine101.191.21 g (1.67 mL)12

Data Presentation

The following table summarizes the expected and reported data for key compounds in the synthetic pathway. Note that specific data for this compound and its bromo-derivative may need to be determined experimentally as they are not widely reported in the literature.

Compound Formula MW ( g/mol ) Melting Point (°C) Appearance
2-AminopyrazineC₄H₅N₃95.10117-120White to light yellow crystalline solid
2-Amino-3,5-dibromopyrazineC₄H₃Br₂N₃252.88135-139Off-white to yellow solid
2-Amino-5-bromo-3-methoxypyrazineC₅H₆BrN₃O204.02138Crystalline solid[1]
2-Amino-3-methoxypyrazineC₅H₇N₃O125.1385Crystalline solid[1]
This compound C₆H₉N₃O 139.15 N/A Expected to be a solid

Disclaimer

These protocols are provided as a guide for trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions, particularly for the synthesis of this compound, are based on analogous procedures and may require optimization for yield and purity. It is highly recommended to monitor all reactions by appropriate analytical techniques (e.g., TLC, LC-MS, NMR) to ensure proper conversion and to fully characterize all intermediates and the final product.

References

Application of 2-Amino-3-ethoxypyrazine in the Synthesis of Pharmaceutical Intermediates: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-ethoxypyrazine is a heterocyclic amine that holds potential as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its pyrazine core is a common motif in numerous biologically active compounds, and the presence of both an amino and an ethoxy group at adjacent positions offers multiple reactive sites for further chemical modifications. While specific literature on the pharmaceutical applications of this compound is limited, its structural similarity to 2-amino-3-methoxypyrazine suggests its utility in constructing novel molecular scaffolds for drug discovery. This document provides a detailed, albeit analogous, protocol for its synthesis and outlines its potential applications based on the chemistry of related pyrazine derivatives.

Analogous Synthesis of this compound

The synthesis of this compound can be logically extrapolated from the well-documented preparation of its methoxy counterpart. The proposed synthetic route commences with the bromination of 2-aminopyrazine, followed by a nucleophilic substitution with sodium ethoxide.

A key patent, DE1620381C3, details a similar synthesis for 2-amino-3-methoxypyrazine, which serves as the foundation for the following proposed protocol.[1] It is important to note that this protocol is an adaptation and may require optimization for the ethoxy derivative.

Synthetic Workflow

A 2-Aminopyrazine B Bromination (Br2, NaOAc, Acetic Acid) A->B C 2-Amino-3,5-dibromopyrazine B->C D Nucleophilic Substitution (Sodium Ethoxide, Ethanol) C->D E 2-Amino-3-ethoxy-5-bromopyrazine D->E F Debromination (H2, Pd/C) E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of 2-amino-3-methoxypyrazine and should be considered as a starting point for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyrazine and sodium acetate in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid via the dropping funnel, maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Isolation: Filter the precipitate, wash it with cold water, and dry it under vacuum to yield crude 2-amino-3,5-dibromopyrazine.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of 2-Amino-3-ethoxy-5-bromopyrazine
  • Reaction Setup: Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Nucleophilic Substitution: Add 2-amino-3,5-dibromopyrazine to the sodium ethoxide solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound
  • Reaction Setup: Dissolve 2-amino-3-ethoxy-5-bromopyrazine in a suitable solvent (e.g., ethanol) in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of palladium on charcoal (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation in a Parr hydrogenator under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography to yield pure this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the synthesis of this compound, based on typical yields for analogous reactions.

StepReactantReagent(s)SolventTemperature (°C)Time (h)Yield (%)
1. Bromination2-AminopyrazineBromine, Sodium AcetateAcetic Acid0 - 254-675-85
2. Ethoxylation2-Amino-3,5-dibromopyrazineSodium EthoxideEthanolReflux6-1260-70
3. Debromination2-Amino-3-ethoxy-5-bromopyrazineH₂, 10% Pd/CEthanol252-485-95

Disclaimer: The data presented in this table is hypothetical and based on analogous reactions. Actual results may vary and require experimental optimization.

Application in Pharmaceutical Intermediate Synthesis

This compound can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be acylated, alkylated, or used in cyclization reactions, while the pyrazine ring can undergo various transformations.

A This compound B Acylation A->B D Sulfonylation A->D F Buchwald-Hartwig Amination A->F H Cyclization Reactions A->H C Amide Derivatives B->C E Sulfonamide Derivatives D->E G Substituted Aminopyrazines F->G I Fused Heterocyclic Systems (e.g., Imidazopyrazines) H->I

Caption: Potential synthetic transformations of this compound.

The resulting derivatives, such as amides, sulfonamides, and fused heterocyclic systems, are key intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, anti-infective agents, and central nervous system drugs. The ethoxy group can also influence the pharmacokinetic properties of the final drug molecule, potentially improving its solubility and metabolic stability.

Conclusion

References

gas chromatography-mass spectrometry (GC-MS) analysis of 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-ethoxypyrazine belongs to the pyrazine class of heterocyclic aromatic compounds. Pyrazines are significant in the food, flavor, and pharmaceutical industries, contributing to the aroma of many cooked foods and serving as structural motifs in various pharmaceutical agents.[1][2][3] The accurate and robust analysis of pyrazine derivatives such as this compound is crucial for quality control, safety assessment, and in the research and development of new chemical entities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][2] This method offers high sensitivity and selectivity, making it the gold standard for the analysis of such compounds.[2] This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (high purity standard)

  • Internal Standard (IS): Deuterated this compound or a structurally similar pyrazine compound not present in the sample.

  • Solvents: GC-MS grade methanol, dichloromethane, or ethyl acetate.[2][4]

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for solvent evaporation).[2][5]

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph: An Agilent 6890N or similar, equipped with a split/splitless injector.[2]

  • Mass Spectrometer: An Agilent 5975 or equivalent single quadrupole or ion trap mass spectrometer.[2]

  • GC Column: A non-polar or medium-polar capillary column is recommended. A common choice is a DB-5MS (5% phenyl-methylpolysiloxane) or similar, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[6][7]

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For liquid samples with low concentrations of the analyte, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is recommended. For cleaner samples or formulated products, a simple dilution may be sufficient.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of the liquid sample, add 10 µL of the internal standard solution.

  • Add 1 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 5000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen if necessary.[5]

  • Transfer the concentrated extract to a GC vial for analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol:

This technique is suitable for volatile analytes in solid or liquid samples and helps to pre-concentrate the analyte while cleaning up the sample.[6]

  • Accurately weigh 3-5 g of the homogenized sample into a headspace vial.[2] For liquid samples, pipette an equivalent volume.

  • Add 10 µL of the internal standard solution.

  • Seal the vial and place it in a heating block or autosampler with agitation.

  • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace above the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Desorb the fiber in the GC injector.

GC-MS Method Parameters

The following are typical GC-MS parameters that should be optimized for the specific instrument and application.[2]

ParameterValue
GC Inlet
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeScan (m/z 40-400) and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The table below presents hypothetical validation data for the GC-MS analysis of this compound.

ParameterResult
Retention Time (min)12.5
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantitation (LOQ)0.5 ng/mL
Recovery (%)95 ± 5%
Precision (%RSD)< 10%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPME) Add_IS->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Inject 1 µL Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation Pathway

The mass spectrum of this compound obtained by Electron Ionization (EI) will exhibit a characteristic fragmentation pattern. The following diagram illustrates a plausible fragmentation pathway. The molecular ion (M+) is formed by the loss of an electron. Subsequent fragmentation can occur through various pathways, including the loss of an ethyl radical from the ethoxy group or the loss of a neutral molecule of ethylene.

fragmentation_pathway M This compound (M+) m/z = 139 F1 Loss of C2H5 [M - 29]+ m/z = 110 M->F1 - C2H5• F2 Loss of C2H4 [M - 28]+ m/z = 111 M->F2 - C2H4 F3 Loss of CO [M - 29 - 28]+ m/z = 82 F1->F3 - CO F4 Pyrazine cation m/z = 80 F2->F4 - OCH3• F5 Loss of HCN [M - 29 - 28 - 27]+ m/z = 55 F3->F5 - HCN

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 2-Amino-3-ethoxypyrazine. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound.

Introduction

This compound is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic compounds that are of interest in various fields, including flavor and fragrance chemistry, as well as pharmaceutical development due to their diverse biological activities. Accurate and robust analytical methods are essential for the quantification and purity assessment of such compounds. The proposed HPLC method utilizes a C18 stationary phase with UV detection, a widely used and reliable approach for the analysis of aromatic amines and related heterocyclic compounds.[1][2]

Principle of the Method

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar mixture of an organic solvent and an aqueous buffer.[1] this compound, being a moderately polar compound, will be retained on the column and then eluted by a gradient of increasing organic solvent concentration. The concentration of the analyte is determined by measuring its absorbance at a specific UV wavelength. Pyrazine derivatives are known to absorb UV light, making this a suitable detection method.[3][4]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Standard LC system with binary or quaternary pump
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

2. Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water and mixing thoroughly. Use HPLC-grade acetonitrile for Mobile Phase B. Degas both mobile phases before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation

For a solid sample, accurately weigh a portion of the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range.[5][6] For liquid samples, a direct dilution with methanol may be appropriate. All samples should be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.[7]

Method Performance (Exemplary Data)

The following table summarizes the expected performance characteristics of this method. These values are representative and must be experimentally determined during method validation.

Table 2: Typical Method Performance Parameters

ParameterExpected Value
Retention Time (tR) Approximately 8-12 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD for replicate injections) < 2%
Accuracy (% Recovery) 98-102%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol, from sample and standard preparation to data acquisition and analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard StockSolution Prepare Stock Solution (1 mg/mL in Methanol) Standard->StockSolution WorkingStandards Prepare Working Standards (1-100 µg/mL) StockSolution->WorkingStandards Injection Inject Standards and Samples WorkingStandards->Injection Calibrate Sample Weigh/Measure Sample SampleDissolution Dissolve in Methanol Sample->SampleDissolution SampleFilter Filter Sample (0.45 µm) SampleDissolution->SampleFilter SampleFilter->Injection Analyze HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation (Gradient Elution) Injection->Chromatography Detection UV Detection at 270 nm Chromatography->Detection DataAcquisition Acquire Chromatograms Detection->DataAcquisition CalibrationCurve Generate Calibration Curve from Standards DataAcquisition->CalibrationCurve Quantification Quantify Analyte in Samples DataAcquisition->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

References

2-Amino-3-ethoxypyrazine: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-ethoxypyrazine is a substituted pyrazine derivative with significant potential as a building block in organic synthesis. Its bifunctional nature, featuring a nucleophilic amino group and an electron-donating ethoxy group on the pyrazine core, makes it an attractive starting material for the synthesis of a wide range of heterocyclic compounds. While specific literature on this compound is limited, its close structural analogs, such as 2-amino-3-methoxypyrazine, have been utilized in the development of biologically active molecules. This document provides an overview of the potential applications of this compound in organic synthesis, including detailed protocols for its synthesis and subsequent transformations based on established methodologies for related compounds.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of its methoxy analog. The proposed two-step synthesis involves the bromination of 2-aminopyrazine followed by nucleophilic substitution with sodium ethoxide.

2-Aminopyrazine 2-Aminopyrazine 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Aminopyrazine->2-Amino-3,5-dibromopyrazine Br2, NaOAc, MeOH -5 to 30 °C This compound This compound 2-Amino-3,5-dibromopyrazine->this compound NaOEt, EtOH Reflux

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine (Adapted from a similar bromination)

  • To a solution of 2-aminopyrazine (1 equivalent) in a polar solvent such as methanol, add an alkali metal salt of a weak acid (e.g., sodium acetate, 1.1 equivalents).

  • Cool the mixture to a temperature between -5 °C and 30 °C.

  • Slowly add a solution of bromine (2.1 equivalents) in the same solvent while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of this compound (Adapted from methoxylation of a similar compound)

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.

  • Add 2-amino-3,5-dibromopyrazine (1 equivalent) to the sodium ethoxide solution.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Take up the residue in water and extract with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford this compound.

Applications in Organic Synthesis

The this compound scaffold is a valuable precursor for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions and condensations to form fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group and the pyrazine ring can be functionalized using various palladium-catalyzed cross-coupling reactions. For these reactions to be selective, the pyrazine ring would likely need to be halogenated, for instance at the 5-position, to allow for coupling at that site.

cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination 2-Amino-5-bromo-3-ethoxypyrazine 2-Amino-5-bromo-3-ethoxypyrazine Coupled_Product_1 Coupled_Product_1 2-Amino-5-bromo-3-ethoxypyrazine->Coupled_Product_1 ArB(OH)2, Pd catalyst Base, Solvent, Heat Coupled_Product_2 Coupled_Product_2 2-Amino-5-bromo-3-ethoxypyrazine->Coupled_Product_2 R2NH, Pd catalyst Base, Solvent, Heat

Caption: Potential cross-coupling reactions of a halogenated this compound derivative.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound:

  • In a reaction vessel, combine 5-bromo-2-amino-3-ethoxypyrazine (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at a temperature ranging from 80 to 110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Good
PdCl₂(dppf)K₂CO₃DME802High
Pd(OAc)₂/SPhosK₃PO₄Toluene10016High
Table 1: Representative conditions for Suzuki-Miyaura coupling of dihaloheterocycles. Yields are reported as "Good" or "High" in the source literature.
Condensation Reactions for Fused Heterocycles

The 1,2-amino-alkoxy arrangement on the pyrazine ring is a precursor for the synthesis of fused heterocyclic systems, such as pteridines, which are important pharmacophores. Condensation with α-dicarbonyl compounds or their equivalents can lead to the formation of these bicyclic structures.

This compound This compound Fused_Heterocycle Fused_Heterocycle This compound->Fused_Heterocycle α-Dicarbonyl compound Acid or Base catalyst, Heat

Caption: Synthesis of fused heterocycles via condensation.

General Protocol for Condensation with an α-Dicarbonyl Compound:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the α-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) (1.1 equivalents) to the solution.

  • Add a catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine) if required.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reactant 1Reactant 2ConditionsProductYield (%)Reference
2-AminopyrazineAqueous FormaldehydeAcid-catalyzed1,3,5-triazinyl-1,3,5-hexahydrotriazine-
α-Amino acid amideGlyoxal-2-Hydroxypyrazine-(Biosynthetic pathway)
Table 2: Examples of condensation reactions involving aminopyrazines and related compounds.

Biological Significance of Related Structures

Derivatives of 2-aminopyrazines have been investigated for a range of biological activities. For instance, a series of substituted 2-amino-3-ethoxycarbonylpyrazines have been synthesized and evaluated for their antiviral properties. Some of these compounds showed inhibitory effects against measles and Marburg viruses. The structural similarity of this compound to these molecules suggests that its derivatives could also be promising candidates for drug discovery programs.

Safety and Handling

No specific safety data sheet for this compound is publicly available. However, based on the data for related pyrazine derivatives, general laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising, albeit underexplored, building block for organic synthesis. Based on the reactivity of analogous compounds, it can be readily synthesized and employed in a variety of transformations, most notably palladium-catalyzed cross-coupling and condensation reactions, to generate diverse and potentially biologically active heterocyclic molecules. The protocols and data presented herein, derived from closely related structures, provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile compound.

Applications of 2-Amino-3-ethoxypyrazine in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-ethoxypyrazine is a heterocyclic organic compound with potential applications in materials science, stemming from the versatile chemical and electronic properties of the pyrazine ring system. While direct, extensive research on this specific molecule in materials science is emerging, its structural similarity to other functional pyrazine derivatives allows for the extrapolation of its potential uses. The presence of an electron-donating amino group and an ethoxy group on the pyrazine ring suggests its utility in the development of novel polymers, sensors, and electronic materials. This document provides an overview of these potential applications, supported by detailed, generalized experimental protocols adapted from studies on closely related pyrazine-based materials.

Application Note: Potential Use in Organic Light-Emitting Diodes (OLEDs)

Pyrazine derivatives are known to be effective building blocks for donor-acceptor molecules used in OLEDs.[1] The electron-deficient nature of the pyrazine ring, combined with electron-donating substituents like the amino and ethoxy groups in this compound, can facilitate intramolecular charge transfer, a key process for efficient light emission.

Potential Role of this compound:

  • As a Building Block for Emissive Materials: this compound can be chemically modified to be incorporated into larger conjugated molecules that act as the emissive layer in an OLED device. Its functional groups provide reactive sites for coupling with other aromatic systems.

  • As a Host Material: In some OLED architectures, a host material is doped with a guest emissive molecule. The electronic properties of pyrazine derivatives could make them suitable as host materials.

A proposed synthetic route for a donor-acceptor molecule incorporating this compound is outlined below. This is a hypothetical pathway based on common cross-coupling reactions used in the synthesis of OLED materials.

Experimental Protocol: Synthesis of a Donor-Acceptor Molecule for OLEDs

Objective: To synthesize a novel donor-acceptor molecule by coupling this compound with a triphenylamine derivative.

Materials:

  • This compound

  • 4-Bromotriphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1 mmol) and 4-bromotriphenylamine (1.1 mmol) in anhydrous toluene (20 mL) under a nitrogen atmosphere.

  • Add Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and NaOtBu (1.4 mmol) to the reaction mixture.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 110°C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench with water (20 mL).

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Similar Pyrazine-based OLED Material:

PropertyValue
Maximum External Quantum Efficiency (EQE)7.37%
Turn-on Voltage3.2 V
Maximum Luminance> 10,000 cd/m²
Emission ColorGreen

Data adapted from a study on pyrazine-triphenylamine fused compounds.[1]

Application Note: Fluorescent Chemosensors

Pyrazine derivatives have been successfully employed as fluorescent sensors for the detection of various analytes, including metal ions.[2] The nitrogen atoms in the pyrazine ring can act as binding sites for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching.

Potential Role of this compound:

  • As a "Turn-On" Fluorescent Sensor: The lone pairs on the nitrogen atoms of the pyrazine ring and the amino group can potentially bind to metal ions. This binding can restrict photoinduced electron transfer (PET), leading to an increase in fluorescence intensity.

  • High Selectivity: The specific arrangement of the amino and ethoxy groups could lead to selective binding for certain metal ions.

Experimental Protocol: Fluorescent Detection of Metal Ions

Objective: To evaluate the potential of this compound as a fluorescent sensor for the detection of Al³⁺ ions.

Materials:

  • This compound

  • Stock solutions (1 mM) of various metal salts (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂, etc.) in a suitable solvent (e.g., acetonitrile).

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound (1 mM) in acetonitrile.

  • In a series of cuvettes, place a solution of this compound (e.g., 10 µM).

  • Record the initial fluorescence spectrum of the solution.

  • Add a small aliquot of a metal ion stock solution to the cuvette and mix thoroughly.

  • Record the fluorescence spectrum after the addition of the metal ion.

  • Repeat steps 4 and 5 for different metal ions and at various concentrations to determine selectivity and sensitivity.

  • The detection limit can be calculated based on the fluorescence titration data.

Quantitative Data for a Similar Pyrazine-based Fluorescent Sensor:

ParameterValue
AnalyteAl³⁺
Detection Limit10⁻⁷ mol/L
FluorescenceTurn-on
Emission Peak517 nm

Data adapted from a study on a pyrazine derivative with a furan unit.[2]

Application Note: Building Block for Functional Polymers

Pyrazine-based polymers are of interest for applications in optical and electronic devices. The pyrazine unit can be incorporated into the main chain or as a pendant group of a polymer to impart specific properties.

Potential Role of this compound:

  • Monomer for Polycondensation: The amino group of this compound can be reacted with other bifunctional monomers (e.g., diacyl chlorides, diisocyanates) to form polymers such as polyamides or polyureas.

  • Precursor for Conductive Polymers: Through oxidative polymerization or other coupling reactions, it may be possible to synthesize conjugated polymers containing the this compound moiety.

Experimental Protocol: Synthesis of a Polyamide Containing this compound

Objective: To synthesize a polyamide by reacting this compound with a diacyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve this compound (1 mmol) and LiCl (0.1 g) in anhydrous NMP (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add terephthaloyl chloride (1 mmol) to the solution with vigorous stirring.

  • Add pyridine (2.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Precipitate the polymer by pouring the reaction mixture into methanol (200 mL).

  • Filter the polymer, wash it with methanol and water, and dry it under vacuum.

Visualizations

experimental_workflow_OLED cluster_synthesis Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization A This compound + 4-Bromotriphenylamine B Buchwald-Hartwig Cross-Coupling A->B Pd(OAc)2, PPh3, NaOtBu, Toluene, 110°C C Purification (Column Chromatography) B->C D Spin Coating of Emissive Layer C->D E Deposition of Electron Transport Layer D->E F Deposition of Cathode E->F G Electroluminescence Spectroscopy F->G H Current-Voltage-Luminance (J-V-L) Measurement G->H

Caption: Workflow for the synthesis and characterization of an OLED material.

experimental_workflow_sensor A Prepare Stock Solution of This compound C Titration Experiment A->C B Prepare Stock Solutions of Metal Ions B->C D Fluorescence Spectroscopy C->D Measure Emission Spectra E Data Analysis D->E Plot Fluorescence Intensity vs. Concentration F Determine Selectivity and Sensitivity E->F

Caption: Workflow for evaluating a fluorescent chemosensor.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of 2-Amino-3-ethoxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a chemoenzymatic strategy for the synthesis of 2-Amino-3-ethoxypyrazine derivatives, compounds of interest in pharmaceutical and medicinal chemistry. In the absence of a direct, single-step enzymatic route, a two-step chemoenzymatic pathway is proposed. This approach combines a chemical synthesis step to produce a key intermediate, 2-chloro-3-ethoxypyrazine, followed by a biocatalytic amination step utilizing a transaminase enzyme. This methodology leverages the precision of enzymatic catalysis for the introduction of the amino group, a critical step in generating structural diversity for drug discovery programs. Detailed experimental protocols for both the chemical and enzymatic steps are provided, along with data presentation tables and workflow diagrams to guide researchers in the successful synthesis of these target molecules.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of diverse substituents on the pyrazine ring is crucial for modulating their pharmacological properties. The target molecule, this compound, and its derivatives, are of significant interest due to the presence of both an amino and an ethoxy group, which can participate in key interactions with biological targets. While chemical methods for the synthesis of substituted pyrazines are abundant, enzymatic and chemoenzymatic approaches offer advantages in terms of selectivity, milder reaction conditions, and improved sustainability profiles.

This application note outlines a robust chemoenzymatic route to access this compound derivatives. The proposed strategy involves the initial chemical synthesis of 2-chloro-3-ethoxypyrazine from commercially available starting materials. The subsequent and key transformation is the enzymatic amination of this chloro-precursor, catalyzed by a transaminase. Transaminases are a versatile class of enzymes capable of stereoselectively transferring an amino group from a donor molecule to a carbonyl or, in some cases, an activated heterocyclic compound.[1][2]

Chemoenzymatic Synthesis Workflow

The proposed synthetic pathway is a two-stage process, beginning with a chemical synthesis followed by an enzymatic transformation.

G cluster_0 Chemical Synthesis Stage cluster_1 Enzymatic Synthesis Stage Start 2,3-Dichloropyrazine Step1 Nucleophilic Aromatic Substitution (NaOEt, Ethanol) Start->Step1 Intermediate 2-Chloro-3-ethoxypyrazine Step1->Intermediate Step2 Enzymatic Amination (Transaminase, Amine Donor) Intermediate->Step2 Product This compound Step2->Product Downstream Downstream Product->Downstream Purification & Analysis (Chromatography, NMR, MS)

Caption: Chemoenzymatic workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Chemical Synthesis of 2-Chloro-3-ethoxypyrazine

This protocol describes the nucleophilic aromatic substitution of a chlorine atom on 2,3-dichloropyrazine with an ethoxy group.

Materials:

  • 2,3-Dichloropyrazine

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (Na) or Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): Under an inert atmosphere, carefully add small pieces of sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C with stirring. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add a solution of 2,3-dichloropyrazine (1.0 equivalent) in anhydrous toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-chloro-3-ethoxypyrazine.

Table 1: Representative Reaction Parameters for the Synthesis of 2-Chloro-3-ethoxypyrazine

ParameterValue
Starting Material2,3-Dichloropyrazine
ReagentSodium Ethoxide (NaOEt)
SolventEthanol/Toluene
Temperature80-90 °C
Reaction Time4-8 hours
Typical Yield70-85%
Part 2: Enzymatic Amination of 2-Chloro-3-ethoxypyrazine

This protocol outlines the biocatalytic amination of the synthesized 2-chloro-3-ethoxypyrazine using a transaminase enzyme.

Materials:

  • 2-Chloro-3-ethoxypyrazine

  • Transaminase (ATA) enzyme (e.g., from Vibrio fluvialis or a commercially available kit)

  • Amine donor (e.g., Isopropylamine, L-Alanine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Enzyme and Reagent Preparation: Prepare a stock solution of the transaminase enzyme in potassium phosphate buffer. Prepare a stock solution of the amine donor and PLP in the same buffer.

  • Reaction Mixture: In a reaction vessel, dissolve 2-chloro-3-ethoxypyrazine (1.0 equivalent) in a minimal amount of DMSO. Add this solution to the potassium phosphate buffer.

  • Enzymatic Reaction: To the substrate solution, add the amine donor (10-20 equivalents), PLP (1 mM), and the transaminase enzyme solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 30-40 °C) with shaking (150-200 rpm). Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or LC-MS.

  • Reaction Termination and Work-up: Once the reaction has reached completion (or equilibrium), terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and centrifuging to precipitate the enzyme.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography.

Table 2: Optimization of Enzymatic Amination Conditions

ParameterRange/ValuePurpose
Enzyme SourceVarious commercial ATAsScreen for optimal activity
Amine DonorIsopropylamine, L-AlanineProvide the amino group
Substrate Conc.10-50 mMMaximize product formation
Amine Donor Conc.10-20 equivalentsDrive the reaction equilibrium
pH7.0 - 9.0Optimize enzyme activity
Temperature30 - 45 °CEnhance reaction rate
Co-solvent (DMSO)5-10% (v/v)Improve substrate solubility
Reaction Time12-48 hoursMonitor for completion

Data Presentation

Quantitative data from the synthesis and enzymatic reaction should be systematically recorded to allow for comparison and optimization.

Table 3: Summary of a Representative Chemoenzymatic Synthesis of this compound

StepProductStarting MaterialKey ReagentsYield (%)Purity (%)
12-Chloro-3-ethoxypyrazine2,3-DichloropyrazineNaOEt, EtOH/Toluene82>98 (GC)
2This compound2-Chloro-3-ethoxypyrazineTransaminase, Isopropylamine65>99 (HPLC)

Logical Relationships in Transaminase Catalysis

The core of the enzymatic step involves a "ping-pong bi-bi" mechanism typical of transaminases.

G cluster_0 Half-Reaction 1: Amination of Enzyme cluster_1 Half-Reaction 2: Amination of Substrate AmineDonor Amine Donor (e.g., Isopropylamine) EnzymePLP Enzyme-PLP AmineDonor->EnzymePLP binds EnzymePMP Enzyme-PMP EnzymePLP->EnzymePMP transfers amino group Product This compound EnzymePLP->Product releases KetoneByproduct Ketone Byproduct (e.g., Acetone) EnzymePMP->EnzymePLP transfers amino group (regenerates enzyme) EnzymePMP->KetoneByproduct releases Substrate 2-Chloro-3-ethoxypyrazine Substrate->EnzymePMP

Caption: Ping-pong mechanism of transaminase-catalyzed amination.

Conclusion

The chemoenzymatic route presented provides a practical and efficient method for the synthesis of this compound derivatives. By combining a reliable chemical synthesis for the precursor with a selective enzymatic amination step, this approach offers a valuable tool for medicinal chemists and drug development professionals. The detailed protocols and structured data presentation are intended to facilitate the adoption and optimization of this methodology for the generation of novel pyrazine-based compounds for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-ethoxypyrazine. The information is structured to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic pathway involves a multi-step process starting from commercially available pyrazine. The route typically includes chlorination, amination, and subsequent ethoxylation. A key intermediate is often a halogenated aminopyrazine.

Q2: What are the critical parameters to control during the ethoxylation step?

The reaction of a 2-amino-3-halopyrazine with sodium ethoxide is a critical step. Key parameters to control include temperature, moisture content, and the quality of the sodium ethoxide. The reaction should be carried out under anhydrous conditions to prevent the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material, intermediate(s), and the final product. Staining with a UV lamp or an appropriate chemical stain can be used for visualization.

Q4: What are the most common impurities I might encounter?

Common impurities can include unreacted starting materials (e.g., 2-amino-3-chloropyrazine), the corresponding hydroxyl compound (2-amino-3-hydroxypyrazine) if moisture is present, and potentially di-ethoxylated pyrazines if the starting material was a di-halogenated pyrazine and the reaction conditions are not well-controlled.

Q5: What are the recommended purification techniques for this compound?

Purification of the crude product can typically be achieved through column chromatography on silica gel.[1] The choice of eluent is crucial for good separation. Recrystallization from a suitable solvent system can also be an effective final purification step.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Inactive sodium ethoxide.1. Use freshly prepared sodium ethoxide or a high-quality commercial grade. Ensure it is stored under anhydrous conditions.
2. Presence of moisture in the reaction.2. Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Insufficient reaction temperature or time.3. The reaction may require heating. Monitor the reaction by TLC to determine the optimal reaction time. Forcing conditions may be required for nucleophilic exchange on the pyrazine ring, especially if electron-donating groups are present.[2]
4. Poor quality of starting 2-amino-3-halopyrazine.4. Ensure the purity of the starting material by analytical techniques such as NMR or melting point. Purify if necessary before proceeding.
Formation of Multiple Products (Visible on TLC) 1. Over-reaction or side reactions.1. Optimize the reaction temperature. Stepwise increases in temperature may be necessary for sequential substitutions.[3]
2. Presence of impurities in starting materials.2. Purify the starting materials before the reaction.
3. Reaction with solvent.3. Choose an inert solvent for the reaction. Alcohols like methanol or ethanol are often used in reactions with their corresponding sodium alkoxides.[4]
Difficulty in Isolating the Product 1. Product is highly soluble in the workup solvent.1. Use a different solvent for extraction. Perform multiple extractions with smaller volumes of solvent.
2. Formation of an emulsion during aqueous workup.2. Add brine (saturated NaCl solution) to break the emulsion.
3. Product is an oil and does not crystallize.3. Purify by column chromatography. Attempt to form a salt (e.g., hydrochloride) which may be crystalline.
Product Purity is Low After Purification 1. Ineffective column chromatography.1. Optimize the eluent system for better separation. Use a longer column or a different stationary phase.
2. Co-elution with an impurity.2. Re-purify the product using a different chromatographic technique or recrystallization from a different solvent system.
3. Thermal decomposition during solvent removal.3. Remove the solvent under reduced pressure at a lower temperature (e.g., using a rotary evaporator with a water bath).

Experimental Protocols

General Protocol for the Ethoxylation of 2-Amino-3-chloropyrazine

This is a generalized procedure and may require optimization.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions. Stir the mixture until all the sodium has reacted.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2-amino-3-chloropyrazine (1 equivalent).

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Hypothetical Optimization of Ethoxylation Reaction Conditions

Entry Solvent Base (Equivalents) Temperature (°C) Time (h) Yield (%)
1EthanolNaOEt (1.1)801265
2THFNaOEt (1.1)652445
3DMFNaOEt (1.1)100875
4EthanolNaOEt (1.5)801270
5DMFK₂CO₃ (2.0)1202420

Note: This table is illustrative and represents a typical optimization study. Actual results may vary.

Visualizations

SynthesisWorkflow General Synthesis Workflow for this compound start Pyrazine chlorination Chlorination start->chlorination intermediate1 2-Amino-3-chloropyrazine chlorination->intermediate1 ethoxylation Ethoxylation with Sodium Ethoxide intermediate1->ethoxylation product Crude this compound ethoxylation->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: General synthesis workflow for this compound.

TroubleshootingLogic Troubleshooting Logic for Low Yield low_yield Low Yield cause1 Inactive Reagents low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Moisture Contamination low_yield->cause3 solution1a Use Fresh Sodium Ethoxide cause1->solution1a solution1b Check Starting Material Purity cause1->solution1b solution2a Increase Temperature cause2->solution2a solution2b Increase Reaction Time cause2->solution2b solution3a Use Anhydrous Solvents cause3->solution3a solution3b Run Under Inert Atmosphere cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

stability and degradation of 2-Amino-3-ethoxypyrazine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Amino-3-ethoxypyrazine. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the stability of this compound is limited in publicly available literature. The following guidance is based on established chemical principles and data from analogous compounds, such as other substituted pyrazines, aminopyridines, and molecules with ethoxy and amino functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is likely influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can affect the stability of the molecule.[1][2][3][4][5]

  • Temperature: Elevated temperatures can lead to thermal decomposition.[6][7][8][9][10]

  • Light: Exposure to UV or even ambient light may induce photodegradation.[2][11]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.[12]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis of the ethoxy group: Under acidic or basic conditions, the ethoxy group may be hydrolyzed to form 2-Amino-3-hydroxypyrazine.[13][14]

  • Oxidation of the amino group or pyrazine ring: The nitrogen atoms in the pyrazine ring and the amino group are susceptible to oxidation, potentially forming N-oxides or other oxidized species.[12]

  • Photodegradation: Similar to other nitrogen-containing aromatic compounds, UV light can cause cleavage of the side chains (amino and ethoxy groups) or degradation of the pyrazine ring itself.[11]

  • Thermal Decomposition: At high temperatures, the molecule may undergo fragmentation, leading to the cleavage of the C-N and C-C bonds.[7][8]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective way to separate the parent compound from its degradation products.[15][16][17][18][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify and quantify both the parent compound and its degradation products.[17][][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a useful analytical tool.[15]

Troubleshooting Guides

Issue 1: Unexpected loss of this compound during storage.
Possible Cause Troubleshooting Step Rationale
Exposure to Light Store the compound in an amber vial or a container protected from light.Many aromatic and nitrogen-containing compounds are susceptible to photodegradation.[11]
Elevated Temperature Store the compound at the recommended temperature, typically in a refrigerator or freezer.Thermal energy can accelerate degradation reactions.[6][7]
Presence of Moisture Store the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).Moisture can facilitate hydrolysis of the ethoxy group.[13][14]
Issue 2: Appearance of unknown peaks in HPLC analysis after experimental procedures.
Possible Cause Troubleshooting Step Rationale
pH-induced Degradation Ensure the pH of your solutions is controlled and maintained within a stable range. Perform stability studies at different pH values to identify the optimal range.Extreme pH values can catalyze hydrolysis and other degradation reactions.[1][3][4]
Thermal Degradation Minimize exposure of the compound to high temperatures during your experiment. If heating is necessary, use the lowest effective temperature and shortest duration possible.High temperatures can lead to the formation of various decomposition products.[8][10]
Oxidation Degas solvents and use antioxidants if compatible with your experimental setup. Avoid sources of ignition or high-energy radiation that can generate reactive oxygen species.The pyrazine ring and amino group can be susceptible to oxidation.[12]

Quantitative Data Summary

Table 1: Hypothetical Degradation of this compound under Various Conditions.

Condition Parameter Value Primary Degradation Product(s)
pH 2 (40°C) Half-life (t½)e.g., 12 hours2-Amino-3-hydroxypyrazine
pH 7 (40°C) Half-life (t½)e.g., 120 hoursMinimal degradation
pH 10 (40°C) Half-life (t½)e.g., 24 hours2-Amino-3-hydroxypyrazine
Temperature (pH 7) 60°Ce.g., 5% loss after 24hVarious thermal decomposition products
UV Light (254 nm) Degradation Rate Constante.g., 0.05 h⁻¹Cleavage products of side chains
Oxidizing Agent (H₂O₂) % Degradation after 1he.g., 30%Pyrazine N-oxides

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Subject aliquots of the stock solution to different stress conditions (e.g., varying pH, temperature, light exposure).

    • At specified time points, withdraw a sample, dilute if necessary, and inject it into the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 80°C).

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) or sunlight.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS at various time points to track the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock_Solution->Acid Expose to Stressors Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock_Solution->Base Expose to Stressors Oxidation Oxidation (e.g., 3% H₂O₂) Stock_Solution->Oxidation Expose to Stressors Thermal Thermal Stress (e.g., 80°C) Stock_Solution->Thermal Expose to Stressors Photo Photodegradation (e.g., UV light) Stock_Solution->Photo Expose to Stressors Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_LCMS Analyze by HPLC / LC-MS Sampling->HPLC_LCMS Data Identify & Quantify Degradation Products HPLC_LCMS->Data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis_Product 2-Amino-3-hydroxypyrazine Parent->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product Pyrazine N-Oxides Parent->Oxidation_Product  Oxidation   Photolysis_Products Side-chain cleavage products Parent->Photolysis_Products  Photolysis (UV)   Thermal_Products Ring fragmentation Parent->Thermal_Products  High Temperature  

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Purification of Crude 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-3-ethoxypyrazine. It is designed for researchers, scientists, and drug development professionals to assist in overcoming common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What are the common causes and how can I improve the yield?

  • Answer: Low recovery during recrystallization is a frequent issue. The primary causes include:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the crude this compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

    • Using an Excessive Amount of Solvent: Dissolving the crude product in a large volume of hot solvent will result in a lower yield upon cooling as the solution may not become sufficiently saturated.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Incomplete Crystallization: Insufficient cooling time or temperature will lead to incomplete precipitation of the product.

    Solutions:

    • Solvent Screening: Test a variety of solvents or solvent mixtures. For aminopyrazines, common recrystallization solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. For the closely related 2-Amino-3-methoxypyrazine, crystallization from cyclohexane has been reported.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Preheat Funnel and Flask: To prevent premature crystallization during hot filtration, preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor.

    • Slow Cooling and Ice Bath: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

Issue 2: Oiling Out During Recrystallization

  • Question: Instead of forming crystals, my product is separating as an oil during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.

    Solutions:

    • Lower the Boiling Point of the Solvent System: Switch to a solvent or a solvent mixture with a lower boiling point.

    • Increase the Solvent Volume: Add more hot solvent to the mixture to reduce the saturation level.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.

    • Slow Cooling: Ensure the solution cools down slowly to allow for proper crystal lattice formation.

Issue 3: Poor Separation During Column Chromatography

  • Question: I am not achieving good separation of this compound from its impurities using column chromatography. The fractions are still impure.

  • Answer: Poor separation in column chromatography can be attributed to several factors:

    • Incorrect Eluent System: The polarity of the mobile phase is critical for effective separation. If the eluent is too polar, all compounds will travel down the column quickly with little separation. If it is not polar enough, the compounds may not move at all.

    • Improper Column Packing: Channels or cracks in the stationary phase (e.g., silica gel) will lead to a non-uniform flow of the eluent and poor separation.

    • Overloading the Column: Applying too much crude sample to the column will result in broad, overlapping bands.

    • Sample Application: If the initial sample band at the top of the column is too wide, the separation will be compromised.

    Solutions:

    • Optimize the Eluent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to identify the optimal solvent system. A good eluent system will give the desired product an Rf value of approximately 0.3-0.4. For aminopyrazines, mixtures of hexane and ethyl acetate are commonly used.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.

    • Adhere to Sample Load Limits: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

    • Concentrated Sample Application: Dissolve the crude product in a minimal amount of the eluent and apply it to the column as a narrow band.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities in pyrazine synthesis can include unreacted starting materials, byproducts from side reactions (such as over-alkylation or hydrolysis of the ethoxy group), and isomers. For pyrazine syntheses involving the condensation of α-dicarbonyl compounds with 1,2-diamines, imidazole derivatives can be a common byproduct.[1]

Q2: Which purification technique is generally recommended for the first-pass purification of crude this compound?

A2: For a solid crude product, recrystallization is often a good first choice due to its simplicity and cost-effectiveness. If the crude product is an oil or if recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Q3: How can I assess the purity of my this compound after purification?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a formic acid buffer can be a good starting point for aminopyrazine analysis.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides information on both purity and the identity of any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can confirm the structure of the desired product and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for a crystalline solid.

Experimental Protocols

Recrystallization Protocol

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow it to cool to see if crystals form. Repeat with different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures) to find a suitable system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Column Chromatography Protocol

  • Eluent Selection: Use TLC to determine the optimal eluent system (e.g., a mixture of hexane and ethyl acetate). The target compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a uniform bed. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical Yield RangeKey Parameters to Control
Recrystallization >98%50-80%Solvent choice, cooling rate, solvent volume
Column Chromatography >99%60-90%Eluent system, stationary phase, column loading

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification purity_analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_analysis impurities Impurities in Mother Liquor / Separated Fractions recrystallization->impurities column_chromatography Column Chromatography column_chromatography->purity_analysis column_chromatography->impurities purity_analysis->column_chromatography Further Purification Needed pure_product Pure Product (>98%) purity_analysis->pure_product Purity Met

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out low_yield->oiling_out No check_solvent Check Solvent System (Solubility Profile) low_yield->check_solvent Yes change_solvent Change to Lower Boiling Solvent oiling_out->change_solvent Yes minimize_solvent Minimize Solvent Volume check_solvent->minimize_solvent slow_cool Ensure Slow Cooling & Ice Bath minimize_solvent->slow_cool solution Improved Recrystallization slow_cool->solution add_solvent Add More Solvent change_solvent->add_solvent induce_crystallization Induce Crystallization (Scratching/Seeding) add_solvent->induce_crystallization induce_crystallization->solution

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Analysis of 2-Amino-3-ethoxypyrazine and Related Pyrazines in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct analytical methods for 2-Amino-3-ethoxypyrazine are not extensively documented in readily available scientific literature. The following troubleshooting guide and frequently asked questions have been developed based on established analytical methodologies for structurally similar and commonly analyzed pyrazine compounds, such as alkyl- and methoxypyrazines, which are significant flavor components in various complex matrices. These guidelines are intended to provide a robust starting point for researchers and analysts working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound in complex matrices like food and beverages?

The analysis of pyrazines, including likely this compound, in complex samples presents several key challenges:

  • High Volatility: Pyrazines are often volatile, which can lead to analyte loss during sample preparation and transfer.

  • Trace Concentrations: These compounds are typically present at very low levels (ppb or ppt), requiring highly sensitive analytical instrumentation.[1]

  • Matrix Interferences: Complex matrices contain a multitude of compounds that can co-extract and interfere with the separation and detection of the target analyte.[2]

  • Thermal Instability: Some pyrazine derivatives can be thermally labile, potentially degrading in the high temperatures of a GC injector port.[2]

  • Standard Availability: Obtaining certified reference standards for specific or novel pyrazine compounds can be difficult and costly, complicating accurate quantification.[1]

Q2: Which analytical technique is most suitable for the analysis of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed technique for the analysis of volatile and semi-volatile pyrazines.[2][3] The combination of gas chromatography's high separation efficiency with the mass spectrometer's sensitivity and specificity makes it ideal for identifying and quantifying these compounds in complex mixtures. For enhanced sensitivity, GC-MS/MS can be utilized.

Q3: What is the recommended sample preparation technique for extracting this compound from solid or liquid samples?

Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, fast, and often solvent-free sample preparation method for volatile pyrazines.[1][3] It concentrates the analytes from the headspace above the sample onto a coated fiber, which is then directly desorbed into the GC injector. This technique minimizes sample handling and reduces matrix effects. For less volatile pyrazines or when higher sample volumes are necessary, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be considered.

Q4: How can I improve the accuracy of my quantitative analysis?

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification of pyrazines.[4][5] This involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated this compound). Because the internal standard has nearly identical chemical and physical properties to the native analyte, it can correct for losses during sample preparation and instrumental analysis, leading to highly accurate results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Analyte loss during sample preparation due to high volatility. 2. Inefficient extraction from the matrix. 3. Degradation of the analyte in the GC inlet. 4. Insufficient instrument sensitivity.1. Minimize sample heating steps where possible. Ensure vials are properly sealed. For solid samples, consider cryogenic grinding to prevent volatile loss.[6] 2. Optimize HS-SPME parameters (fiber type, extraction time and temperature). Adding salt to aqueous samples can increase the volatility of pyrazines.[6] 3. Use a lower injector temperature and a pulsed splitless or programmed temperature vaporization (PTV) inlet. 4. Use a more sensitive detector (e.g., MS/MS) or increase the sample amount if possible.
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Overloading of the GC column. 3. Incompatible solvent for the analyte.1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance and replacement of liners and septa are crucial. 2. Dilute the sample or reduce the injection volume. 3. Ensure the sample is dissolved in a solvent compatible with the GC column's stationary phase.
High Background Noise or Interfering Peaks 1. Co-eluting matrix components. 2. Contamination from solvents, glassware, or the SPME fiber. 3. Septum bleed from the GC inlet.1. Optimize the GC temperature program for better separation. Utilize selected ion monitoring (SIM) or multiple reaction monitoring (MRM) on the mass spectrometer to selectively detect the target analyte. 2. Use high-purity solvents and thoroughly clean all glassware. Condition the SPME fiber before use as recommended by the manufacturer. Run a blank analysis to identify sources of contamination. 3. Use high-quality, low-bleed septa and replace them regularly.
Poor Reproducibility (High %RSD) 1. Inconsistent sample preparation (e.g., variations in sample volume, extraction time, or temperature). 2. Manual injection variability. 3. Fluctuations in instrument performance.1. Automate the sample preparation process as much as possible. Use an autosampler for consistent HS-SPME extraction conditions. 2. Use an autosampler for injections. 3. Perform regular instrument maintenance and calibration. The use of an internal standard (preferably an isotopically labeled one) is highly recommended to correct for variability.[6]

Quantitative Data Summary

The following table summarizes typical concentration ranges for various alkylpyrazines found in coffee, a complex food matrix. This data can serve as a reference for expected concentration levels of similar pyrazine compounds.

Pyrazine Compound Concentration Range in Roasted Coffee (mg/kg) Reference
2-Methylpyrazine15.0 - 45.0[4]
2,5-Dimethylpyrazine8.0 - 25.0[4]
2,6-Dimethylpyrazine5.0 - 20.0[4]
2-Ethylpyrazine2.0 - 8.0[4]
2-Ethyl-5-methylpyrazine1.0 - 5.0[4]
2,3,5-Trimethylpyrazine1.0 - 7.0[7]

Experimental Protocols

Methodology: Analysis of Pyrazines in a Liquid Matrix (e.g., Coffee) by HS-SPME-GC-MS

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the solution and promote the release of volatile compounds.[6]

    • If using an internal standard (e.g., Acetylpyrazine-d3 or a custom synthesized labeled this compound), add a defined volume of the internal standard working solution to the vial.[6]

    • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in an autosampler with an agitator and heater.

    • Equilibration: Incubate the sample at 60-80°C for 15-30 minutes with agitation.[6]

    • Extraction: Expose the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane fiber) to the headspace of the vial for 20-40 minutes at the same temperature.[6]

  • GC-MS Analysis:

    • Desorption: Transfer the SPME fiber to the GC injector and desorb the analytes at 250°C for 2-5 minutes in splitless mode.[6]

    • GC Column: Use a suitable capillary column, such as a DB-WAX or DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: A typical starting point is 40°C, hold for 2 minutes, then ramp at 5°C/min to 220°C, and hold for 5 minutes. This program should be optimized for the specific analytes of interest.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 40-300) for initial identification and in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Liquid/Solid Sample Vial Add to Headspace Vial Sample->Vial IS Spike Internal Standard Vial->IS Salt Add Salt (e.g., NaCl) IS->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate & Heat Seal->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Separate on GC Column Desorb->Separate Detect Detect by MS Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Analyte Identify->Quantify

Caption: HS-SPME-GC-MS workflow for pyrazine analysis.

Troubleshooting_Logic Start Start Analysis Problem Low or No Signal? Start->Problem Check_Prep Review Sample Prep: - Vial Sealing - Extraction Time/Temp - Salt Addition Problem->Check_Prep Yes Problem_Repro Poor Reproducibility? Problem->Problem_Repro No Check_Prep->Problem_Repro Check_GC Review GC Conditions: - Inlet Temperature - Liner Deactivation End Analysis Optimized Check_GC->End Problem_Repro->Check_GC No Use_IS Implement Internal Standard (Isotope-labeled preferred) Problem_Repro->Use_IS Yes Automate Automate with Autosampler Use_IS->Automate Automate->End

Caption: Troubleshooting logic for pyrazine analysis issues.

References

Technical Support Center: Synthesis of 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 2-Amino-3-ethoxypyrazine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

FAQs

Q1: What is a common synthetic route for this compound?

A common and effective method is a multi-step synthesis starting from 2-aminopyrazine. This route involves the bromination of the pyrazine ring, followed by a regioselective nucleophilic aromatic substitution with sodium ethoxide, and a final debromination step. An alternative approach begins with 2,3-dichloropyrazine, involving sequential substitution with ammonia and sodium ethoxide.

Q2: What are the most critical parameters to control during the synthesis?

The most critical parameters include reaction temperature, purity of starting materials and reagents, and the exclusion of moisture, especially when handling sodium ethoxide. Precise temperature control is crucial during the bromination step to avoid the formation of tar-like byproducts.[1]

Troubleshooting Guide

Problem 1: Low yield in the final this compound product.

Potential Cause Suggested Solution
Incomplete Bromination Monitor the bromination reaction closely using TLC or GC to ensure full conversion of 2-aminopyrazine to 2-amino-3,5-dibromopyrazine.
Suboptimal Ethoxylation Ensure the sodium ethoxide is freshly prepared or of high purity and the reaction is conducted under anhydrous conditions. The presence of moisture can deactivate the sodium ethoxide.
Inefficient Debromination The catalytic hydrogenation for debromination can be sensitive to catalyst quality and poisons. Use fresh, high-quality palladium on charcoal (Pd/C) catalyst. Ensure the system is properly purged with hydrogen and that the solvent is appropriate for the reaction.
Product Loss During Workup This compound has some water solubility. During aqueous workup, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent.

Problem 2: Presence of significant impurities in the final product.

Potential Impurity Potential Cause Suggested Solution
2-Amino-3-ethoxy-5-bromopyrazine Incomplete debromination during the final hydrogenation step.Increase the reaction time for the hydrogenation, increase the catalyst loading, or check the catalyst activity. Monitor the reaction by TLC or GC until the starting material is fully consumed.
2-Amino-5-ethoxypyrazine (Isomeric Impurity) Lack of complete regioselectivity during the ethoxylation of 2-amino-3,5-dibromopyrazine. While the methoxylation is reported to be highly selective for the 3-position, ethoxylation might show some level of substitution at the 5-position.[1]Optimize the ethoxylation reaction conditions, such as temperature and reaction time, to favor substitution at the 3-position. Purification by column chromatography may be necessary to separate the isomers.
2,3-Diethoxypyrazine If starting from 2,3-dichloropyrazine, reaction with an excess of sodium ethoxide can lead to the substitution of both chlorine atoms.Use a stoichiometric amount of sodium ethoxide and carefully control the reaction conditions. The order of addition of the nucleophiles (ammonia and sodium ethoxide) is also critical.
Tar-like byproducts Uncontrolled bromination of 2-aminopyrazine can lead to the formation of tars.[1]Maintain a low temperature during the addition of bromine and ensure efficient stirring.

Experimental Protocols

An adapted experimental protocol for the synthesis of this compound based on a similar synthesis of 2-Amino-3-methoxypyrazine is provided below.[1]

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • Dissolve 2-aminopyrazine in a suitable polar solvent.

  • Cool the solution to a temperature between -5 and +30 °C.

  • Slowly add bromine to the reaction mixture while maintaining the temperature.

  • After the addition is complete, stir the reaction for several hours at room temperature.

  • Work up the reaction mixture to isolate the crude 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of 2-Amino-3-ethoxy-5-bromopyrazine

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the crude 2-amino-3,5-dibromopyrazine to the sodium ethoxide solution.

  • Heat the mixture to reflux and maintain for several hours.

  • Cool the reaction mixture and isolate the crude 2-amino-3-ethoxy-5-bromopyrazine.

Step 3: Synthesis of this compound

  • Dissolve the crude 2-amino-3-ethoxy-5-bromopyrazine in a suitable solvent for hydrogenation.

  • Add a palladium on charcoal (10% Pd/C) catalyst.

  • Hydrogenate the mixture at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.

  • Filter off the catalyst and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes expected yields based on the synthesis of the analogous 2-Amino-3-methoxypyrazine.[1] Actual yields for the ethoxy derivative may vary.

Reaction Step Product Reported Yield (for methoxy analog) Expected Melting Point Range (°C)
Bromination2-Amino-3,5-dibromopyrazineGood-
Ethoxylation2-Amino-3-ethoxy-5-bromopyrazine--
DebrominationThis compound-75-85 (crude methoxy analog: 75-82, pure: 85)

Visualizations

Diagram 1: Synthetic Pathway of this compound

G A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Br2 C 2-Amino-3-ethoxy-5-bromopyrazine B->C NaOEt, EtOH D This compound C->D H2, Pd/C G Start Low Yield of This compound CheckBromination Check Bromination Step: Incomplete reaction? Start->CheckBromination CheckEthoxylation Check Ethoxylation Step: Inactive NaOEt? CheckBromination->CheckEthoxylation No OptimizeBromination Optimize Bromination: - Monitor by TLC/GC - Adjust reaction time CheckBromination->OptimizeBromination Yes CheckDebromination Check Debromination Step: Catalyst issue? CheckEthoxylation->CheckDebromination No OptimizeEthoxylation Optimize Ethoxylation: - Use fresh NaOEt - Ensure anhydrous conditions CheckEthoxylation->OptimizeEthoxylation Yes OptimizeDebromination Optimize Debromination: - Use fresh catalyst - Check H2 source CheckDebromination->OptimizeDebromination Yes End Yield Improved CheckDebromination->End No OptimizeBromination->CheckEthoxylation OptimizeEthoxylation->CheckDebromination OptimizeDebromination->End G Main Desired Reaction Pathway Side1 Incomplete Bromination (Mixture of brominated species) Main->Side1 Leads to Side2 Formation of Tar (During Bromination) Main->Side2 Can cause Side3 Isomeric Ethoxylation (2-Amino-5-ethoxypyrazine) Main->Side3 Can result in Side4 Incomplete Debromination (2-Amino-3-ethoxy-5-bromopyrazine) Main->Side4 Can leave

References

Technical Support Center: Optimizing Derivatization of 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3-ethoxypyrazine derivatization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected, or I'm not getting any product at all. What are the common causes and how can I fix this?

A: Low or no yield is a frequent issue in pyrazine synthesis and can stem from several factors. Here is a systematic approach to diagnosing the problem.[1][2][3]

  • Verify Reagent Quality:

    • Starting Material Purity: Ensure the this compound and your coupling partner are pure. Impurities can lead to side reactions and consume starting materials.[2]

    • Reagent and Solvent Integrity: Use fresh, anhydrous, and degassed solvents, especially for cross-coupling reactions.[4] Old or wet solvents can inhibit the reaction. Bases, particularly strong ones like sodium tert-butoxide, should be fresh and handled under an inert atmosphere.[4]

  • Re-evaluate Reaction Conditions:

    • Temperature: The reaction may require a specific temperature range. Excessively high temperatures can cause degradation of the pyrazine ring, while temperatures that are too low can result in an incomplete reaction.[1][5] A systematic optimization of temperature is often necessary.[1]

    • Reaction Time: The reaction may not have proceeded to completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration. Conversely, extended reaction times can sometimes lead to product degradation.[3]

    • Atmosphere: Many derivatization reactions, especially palladium-catalyzed couplings, are sensitive to oxygen and require an inert atmosphere (Argon or Nitrogen).[2][4] Ensure your flask is properly flame-dried and the system is purged.

  • Catalyst System (for Cross-Coupling Reactions):

    • Catalyst/Ligand Choice: The selection of the palladium catalyst and ligand is critical, particularly for electron-deficient amines.[4] For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary.[4] For Suzuki couplings, using a pre-formed catalyst complex can sometimes give more reliable results.[6]

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TroubleshootingWorkflow start Low or No Yield Observed reagent_check 1. Verify Reagent Quality (Purity, Freshness, Anhydrous?) start->reagent_check conditions_check 2. Review Reaction Conditions (Temp, Time, Atmosphere?) reagent_check->conditions_check Reagents OK reagent_impure Use High-Purity Materials. Use Fresh/Dry Solvents & Reagents. reagent_check->reagent_impure Issue Found catalyst_check 3. Assess Catalyst System (Cross-Coupling Reactions) conditions_check->catalyst_check Conditions OK conditions_suboptimal Optimize Temperature & Time. Ensure Inert Atmosphere. conditions_check->conditions_suboptimal Issue Found workup_check 4. Evaluate Work-up & Purification catalyst_check->workup_check Catalyst System OK catalyst_inactive Screen Different Ligands/Catalysts. Use Pre-catalysts. Degas Solvents. catalyst_check->catalyst_inactive Issue Found workup_loss Optimize Extraction pH. Modify Chromatography Conditions. workup_check->workup_loss Issue Found

Caption: Troubleshooting decision tree for low reaction yields.

Issue 2: Formation of Multiple Products or Persistent Impurities

Q: My TLC/LC-MS shows a complex mixture of products or a persistent impurity that is difficult to separate. What's happening?

A: The formation of side products is common in pyrazine chemistry. Identifying the impurity can help in mitigating its formation.

  • Common Side Reactions:

    • Dimerization/Oligomerization: The starting material or product can sometimes react with itself, especially at high concentrations or temperatures.

    • Hydrodehalogenation: In cross-coupling reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom.[4]

    • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom. This is often minimized by using anhydrous conditions.[4]

    • Imidazole Formation: Depending on the starting materials and reaction pathway, imidazole byproducts can sometimes form.[2][8]

  • Purification Strategies:

    • Column Chromatography: If your impurity has a similar polarity to your product, try adjusting the eluent system. A shallower gradient can improve resolution.[2] If silica gel isn't working, consider an alternative stationary phase like alumina.[9]

    • Acid-Base Extraction: Since this compound and many of its derivatives are basic, an acid-base extraction can be effective for removing neutral or acidic impurities.[9] Dissolve the crude mixture in an organic solvent and wash with an aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer, which can then be separated, neutralized with a base, and re-extracted.[9]

    • Recrystallization: This is an excellent final purification step for solid compounds.[1] Experiment with different solvent systems to find one where your product has high solubility when hot and low solubility when cold.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for the amino group on this compound?

A: The exocyclic amino group is a versatile handle for various transformations. The most common include:

  • Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents) to form amides. This is a fundamental transformation in medicinal chemistry.[10]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form C-N bonds with aryl halides or triflates.[7][11][12] This is a powerful method for creating complex arylamines.

  • Suzuki Coupling: While typically a C-C bond-forming reaction, if the pyrazine ring itself is halogenated, the amino group can influence reactivity. More directly, the amino group can be a precursor to a diazonium salt, which can then be converted to a halide for subsequent Suzuki coupling.

Q2: How do I choose the right conditions for a Buchwald-Hartwig amination with this substrate?

A: Buchwald-Hartwig reactions are highly sensitive to the choice of catalyst, ligand, base, and solvent.[4]

  • Catalyst & Ligand: For electron-deficient amino pyrazines, bulky and electron-rich biaryl monophosphine ligands are often the best choice (e.g., XPhos, SPhos, RuPhos).[4][7] Using air-stable palladium pre-catalysts (like G3 or G4 precatalysts) can provide more consistent results.[4]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[4][11]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are typically used.[4][11]

Q3: What are the key parameters to control in a Suzuki coupling reaction?

A: For a successful Suzuki coupling (assuming a halogenated this compound), the following are critical:

  • Catalyst System: Palladium catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) are common.[6] N-heterocyclic carbene (NHC) ligands can also be very effective.[13]

  • Base: An inorganic base is essential to activate the boronic acid for transmetalation.[13][14] Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] The choice of base can be critical and may need screening.

  • Solvent: The reaction is often run in a biphasic solvent system, such as Toluene/Water or Dioxane/Water, to facilitate the dissolution of both the organic substrates and the inorganic base.[6][15]

Data Presentation: Reaction Condition Summaries

The following tables provide starting points for optimizing common derivatization reactions.

Table 1: Typical Conditions for Acylation

ParameterConditionNotes
Acylating Agent Acyl Chloride or Carboxylic AcidAcid chlorides are more reactive. Carboxylic acids require a coupling agent (e.g., HATU, HBTU).[4]
Base Pyridine, Triethylamine (TEA), or DIEAUsed to scavenge HCl produced when using acyl chlorides.
Solvent Dichloromethane (DCM), Chloroform, THFAn inert, aprotic solvent is preferred.[10]
Temperature 0 °C to Room TemperatureReaction with acyl chlorides is often started at 0 °C and allowed to warm.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Pd Source Pd₂(dba)₃, Pd(OAc)₂ or G3/G4 PrecatalystPre-catalysts are often more reliable for challenging substrates.[4][16]
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich ligands are crucial.[4][7][12]
Base NaOtBu, KOtBu, LHMDSA strong, non-coordinating base is required.[11][16]
Solvent Toluene, 1,4-Dioxane (degassed)Anhydrous and oxygen-free conditions are essential.[4][11]
Temperature 80 - 110 °CReactions typically require heating under an inert atmosphere.[16]

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Notes | | :--- | :--- | | Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ requires an external ligand.[6] | | Ligand | PPh₃, SPhos, or other biarylphosphines | The choice of ligand can significantly impact yield and reaction time.[6] | | Boron Source | Arylboronic Acid or Boronate Ester | Boronate esters can be more stable and less prone to protodeboronation. | | Base | K₂CO₃, K₃PO₄, CsF | The base activates the boronic acid. K₃PO₄ is often effective for challenging substrates.[6][13] | | Solvent | Dioxane/H₂O, Toluene/H₂O (degassed) | A biphasic system is common.[6][15] | | Temperature | 80 - 110 °C | Heating is generally required to drive the reaction to completion.[6] |

Experimental Protocols & Workflows

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DerivatizationWorkflow setup 1. Reaction Setup (Flame-dry flask, add reagents under inert atmosphere) reaction 2. Reaction (Stir at specified temperature, monitor by TLC/LC-MS) setup->reaction quench 3. Quench & Work-up (Cool, add quench solution, perform liquid-liquid extraction) reaction->quench dry 4. Dry & Concentrate (Dry organic layer with Na₂SO₄, remove solvent via rotary evaporation) quench->dry purify 5. Purification (Column Chromatography or Recrystallization) dry->purify analyze 6. Product Analysis (NMR, MS, m.p.) purify->analyze

Caption: A generalized experimental workflow for derivatization.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube or vial.[4]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

(This protocol assumes a halogenated this compound derivative is used as the starting material.)

  • Setup: To a dry Schlenk flask, add the halogenated pyrazine (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[6]

  • Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.[6]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.[4][6]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[6]

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Factors cluster_reagents Reagent Quality cluster_conditions Reaction Conditions starting_material Starting Material Purity success Successful Derivatization starting_material->success solvent Solvent (Anhydrous, Degassed) solvent->success base_catalyst Base / Catalyst Freshness base_catalyst->success temperature Temperature temperature->success time Reaction Time time->success atmosphere Atmosphere (Inert vs. Air) atmosphere->success

Caption: Key factors influencing successful derivatization.

References

Technical Support Center: Storage and Handling of 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-3-ethoxypyrazine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protection from light and atmospheric moisture is crucial to minimize degradation. For extended storage periods, maintaining the compound under an inert atmosphere, such as argon or nitrogen, is recommended.

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors that can contribute to the degradation of this compound are exposure to heat, light, moisture, and atmospheric oxygen. These conditions can initiate chemical reactions that alter the structure of the molecule, leading to a loss of purity and activity.

Q3: What are the visible signs of degradation?

Visual indicators of potential degradation include a change in color, such as from off-white or light yellow to a darker yellow or brown. The formation of clumps or a change in the physical state of the solid may also suggest degradation. The presence of an uncharacteristic odor can be another sign of decomposition. If any of these changes are observed, the compound's purity should be verified using analytical methods.

Q4: What is the expected shelf-life of this compound?

The exact shelf-life is dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), the compound is expected to be stable. However, it is best practice to re-analyze the material if it has been stored for an extended period (e.g., more than one year) to confirm its purity before use.

Q5: In which solvents is this compound soluble and are there any stability concerns in solution?

Based on its chemical structure, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). While stable for short periods in solution for experimental use, long-term storage in solution is not recommended as it may accelerate degradation, especially if exposed to light or air. Prepare solutions fresh whenever possible.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue Potential Cause Recommended Action
Change in color (darkening) Oxidation or photodegradation.Store the compound in an amber vial or a container protected from light. For long-term storage, purge the container with an inert gas (e.g., argon or nitrogen) before sealing.
Clumping of the solid Absorption of moisture.Store the compound in a desiccator. Ensure the container is tightly sealed after each use.
Inconsistent experimental results Degradation of the compound leading to reduced purity.Re-evaluate the storage conditions. Perform an analytical check (e.g., HPLC, NMR) to determine the purity of the compound. Use a fresh batch of the compound if significant degradation is confirmed.
Poor solubility in a previously suitable solvent The compound may have degraded into less soluble impurities.Attempt to dissolve a small amount with gentle warming or sonication. If solubility issues persist, it is a strong indicator of degradation. A fresh sample should be used.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation rate of this compound under specific stress conditions (e.g., elevated temperature, light exposure).

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled oven

  • Photostability chamber or a light source with controlled intensity

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Thermal Degradation: Transfer aliquots of the stock solution into several vials. Place the vials in an oven at a specific temperature (e.g., 40°C, 60°C, 80°C).

    • Photodegradation: Transfer aliquots of the stock solution into quartz or UV-transparent vials. Expose the vials to a controlled light source (e.g., UV lamp or a photostability chamber). Wrap a set of control vials in aluminum foil to protect them from light.

    • Hydrolytic Degradation (Acidic/Basic): Adjust the pH of the stock solution to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions in separate vials.

    • Oxidative Degradation: Treat the stock solution with a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.

    • Quench the reaction if necessary (e.g., neutralize acidic/basic solutions, dilute the sample).

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Example HPLC Conditions:

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm or lambda max).

    • Record the chromatograms for each sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (time 0) peak area.

    • Identify any new peaks that appear in the chromatograms, which represent degradation products.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Degradation_Pathway cluster_conditions Degradation Triggers cluster_compound Compound and Intermediates Heat Heat Intermediate Reactive Intermediates (e.g., Radicals) Heat->Intermediate Thermal Stress Light Light (UV/Vis) Light->Intermediate Photochemical Reaction Oxygen Oxygen (Air) Oxygen->Intermediate Oxidation Moisture Moisture Degradation_Products Degradation Products (e.g., Oxidized species, Hydrolysis products) Moisture->Degradation_Products Hydrolysis AEP This compound AEP->Intermediate Initiation Intermediate->Degradation_Products Propagation

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Suspected Degradation (e.g., color change, poor results) Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? Start->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., HPLC, LC-MS) Check_Storage->Purity_Analysis Purity_OK Purity Acceptable? Purity_Analysis->Purity_OK Use_Compound Proceed with Experiment Purity_OK->Use_Compound Yes Discard Discard and Use Fresh Stock Purity_OK->Discard No Improve_Storage Implement Improved Storage Practices Discard->Improve_Storage Improve_Storage->Start Monitor Future Batches

Caption: Troubleshooting workflow for suspected degradation.

Storage_Decision_Tree Start Select Storage Conditions Duration Storage Duration? Start->Duration Short_Term Short-Term (< 1 month) Duration->Short_Term < 1 month Long_Term Long-Term (> 1 month) Duration->Long_Term > 1 month Store_Cool_Dry Store in a cool, dry, dark place in a tightly sealed container Short_Term->Store_Cool_Dry Inert_Atmosphere Store under inert atmosphere (Ar or N2) in a freezer (-20°C) Long_Term->Inert_Atmosphere

Caption: Decision tree for selecting optimal storage conditions.

troubleshooting peak tailing in HPLC analysis of 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2-Amino-3-ethoxypyrazine, with a focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a phenomenon in chromatography where the peak is asymmetrical, with a trailing edge that extends out longer than the leading edge.[1][2][3] In an ideal HPLC analysis, a chromatographic peak should be symmetrical and have a Gaussian shape.[2][4] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A symmetrical peak has a Tf or As of 1.0. A value greater than 1.2 often indicates a significant tailing issue that can compromise the accuracy of integration and quantification.[3][4]

Q2: Why is this compound prone to peak tailing?

This compound is a basic compound due to its primary amine group.[5] Basic compounds, particularly amines, are notoriously difficult to analyze by HPLC and are prone to peak tailing.[6] The primary cause is the interaction between the protonated basic analyte and ionized residual silanol groups on the surface of silica-based stationary phases.[1][3][7] This secondary interaction leads to a portion of the analyte molecules being retained longer, which results in a tailed peak.[1][3]

Q3: What are the primary causes of peak tailing for basic compounds?

The most common causes of peak tailing for basic compounds like this compound include:

  • Secondary Silanol Interactions: Strong ionic interactions between the protonated amine group of the analyte and negatively charged silanol groups on the silica stationary phase.[1][2][3][7]

  • Improper Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte or the silanol groups can lead to inconsistent ionization and peak distortion.[2]

  • Inadequate Buffer Concentration: Low buffer strength may not effectively control the pH at the column surface, leading to tailing.[4]

  • Column Overload: Injecting too high a concentration of the sample can saturate the active sites on the stationary phase.[1][8]

  • Column Degradation: Deterioration of the stationary phase can create more active sites for secondary interactions. This can manifest as voids at the column inlet or channels in the packing bed.[1]

  • Extra-Column Volume: Dead volume in the HPLC system, such as in tubing or fittings, can cause band broadening and peak tailing.[2]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Initial Diagnosis

The first step is to determine if the issue is chemical or physical.

Experimental Protocol: Neutral Compound Injection

  • Prepare a Neutral Marker Solution: Prepare a solution of a neutral, non-polar compound like toluene or uracil in your mobile phase.

  • Injection: Inject the neutral marker solution onto the column under the same chromatographic conditions used for your analyte.

  • Analysis: Observe the peak shape of the neutral marker.

Interpretation:

  • If the neutral marker peak tails: The problem is likely physical or mechanical. Proceed to the "Troubleshooting Physical and Mechanical Issues" section.[6]

  • If the neutral marker peak is symmetrical: The problem is likely due to chemical interactions between your analyte and the stationary phase. Proceed to the "Troubleshooting Chemical Interactions" section.[6]

Step 2: Troubleshooting Chemical Interactions

If the peak tailing is specific to this compound, the following steps will help you optimize your method to reduce these interactions.

A. Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to improve the peak shape of basic compounds.

  • pH Adjustment: The mobile phase pH is a critical parameter. For basic compounds, it's generally recommended to work at a low pH (2.5-3.5) to ensure the silanol groups are not ionized, thus minimizing secondary interactions.[1][3][9]

  • Buffer Concentration: Increasing the buffer concentration can help to maintain a consistent pH on the column surface and mask residual silanol groups.[1][7]

  • Mobile Phase Additives: The use of additives can significantly improve peak shape.

AdditiveRecommended ConcentrationMechanism of Action
Formic Acid 0.1%Lowers the mobile phase pH to protonate silanol groups.[10][11]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Lowers the pH and acts as an ion-pairing agent to block interactions between the basic analyte and silanol groups.[10]
Triethylamine (TEA) 5 mM - 20 mMActs as a competing base, interacting with the silanol groups and reducing their availability to interact with the analyte.[9][12]

Experimental Protocol: Mobile Phase Optimization

  • Low pH Mobile Phase: Prepare a mobile phase with a pH of 3.0 using a suitable buffer (e.g., phosphate or formate).

  • Additive Introduction: If tailing persists, add 0.1% formic acid or 0.05% TFA to your mobile phase.

  • Buffer Strength Variation: Prepare mobile phases with increasing buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) to assess the impact on peak shape.

B. Stationary Phase Considerations

If mobile phase optimization does not resolve the issue, consider the choice of the HPLC column.

  • End-Capped Columns: These columns have been chemically treated to reduce the number of free silanol groups, which in turn minimizes secondary interactions.[1][3][11]

  • Hybrid Silica Columns: These columns have a hybrid particle technology that incorporates organic groups into the silica matrix, shielding the silanol groups and making them more resistant to extreme pH.

  • Columns for Basic Compounds: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which often provide superior peak shapes.

Column TypeKey FeatureBenefit for Basic Compounds
End-Capped C18/C8 Residual silanols are capped with a less polar group.Reduces secondary interactions with basic analytes.[1][3][11]
Polar-Embedded Phase A polar group is embedded in the alkyl chain.Provides shielding of residual silanols.[2]
Hybrid Silica Organic/inorganic hybrid particles.Improved pH stability and reduced silanol activity.[12]
Charged Surface Hybrid (CSH) Low-level positive surface charge.Repels positively charged basic analytes, minimizing silanol interactions.[10]
Step 3: Troubleshooting Physical and Mechanical Issues

If all peaks, including a neutral marker, are tailing, the cause is likely a physical problem with the column or HPLC system.

A. Column Issues

  • Column Contamination/Blockage: A partially blocked inlet frit can distort the sample flow path, leading to tailing for all peaks.[13]

  • Column Void: A void or channel in the column packing can also cause peak distortion.[1]

Experimental Protocol: Column Check

  • Column Reversal and Flushing: Disconnect the column, reverse its direction, and flush it with a strong solvent to try and dislodge any blockage from the inlet frit.

  • Column Replacement: If flushing does not resolve the issue, replace the column with a new one of the same type. If the new column provides good peak shape, the old column was the source of the problem.[1]

B. System Issues

  • Extra-Column Volume: Excessive tubing length or a large internal diameter can contribute to peak tailing. Ensure all connections are made with the shortest possible length of narrow-bore tubing.[2]

  • Injector Problems: A worn or faulty injector rotor seal can also cause peak distortion.

Troubleshooting Workflow

G start Peak Tailing Observed (Tf > 1.2) inject_neutral Inject a Neutral Compound (e.g., Toluene) start->inject_neutral neutral_tails Does the Neutral Compound Tail? inject_neutral->neutral_tails physical_issue Physical/Mechanical Issue neutral_tails->physical_issue  Yes chemical_issue Chemical Interaction Issue neutral_tails->chemical_issue No   check_column Check Column: - Reverse & Flush - Replace Column physical_issue->check_column optimize_mp Optimize Mobile Phase: - Adjust pH (Low) - Increase Buffer Strength - Add Modifiers (FA, TFA, TEA) chemical_issue->optimize_mp check_system Check System: - Extra-Column Volume - Injector Issues check_column->check_system resolved Peak Shape Improved check_system->resolved change_column Change Column Type: - End-Capped - Hybrid Silica - Base-Deactivated optimize_mp->change_column change_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Analysis of 2-Amino-3-ethoxypyrazine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-ethoxypyrazine in mass spectrometry applications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Poor Signal Intensity or No Signal

Possible Causes:

  • Improper Ionization Settings: The analyte may not be ionizing efficiently under the current source conditions.

  • Sample Degradation: this compound may be unstable in the sample matrix or solvent.

  • Incorrect Mass Spectrometer Parameters: The instrument may not be set to monitor the correct mass-to-charge ratio (m/z) for the parent or fragment ions.

  • LC Method Issues: The compound may not be eluting from the liquid chromatography (LC) column or may be co-eluting with interfering substances.[1]

  • System Contamination: The mass spectrometer or LC system may be contaminated, leading to signal suppression.[2]

Troubleshooting Steps:

  • Verify Instrument Performance:

    • Infuse a tuning solution to ensure the mass spectrometer is calibrated and functioning correctly.

    • Check for stable spray in the electrospray ionization (ESI) source.[3]

  • Optimize Ion Source Parameters:

    • Adjust spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and source temperature to maximize the signal for a standard solution of this compound.

  • Check for Sample Degradation:

    • Prepare fresh samples and analyze them immediately.

    • Investigate the stability of the analyte in the chosen solvent and matrix.

  • Confirm m/z Values:

    • Calculate the expected m/z for the protonated molecule [M+H]⁺ of this compound (C₆H₉N₃O).

    • Perform a full scan analysis to identify the parent ion and potential adducts (e.g., [M+Na]⁺, [M+K]⁺).

  • Evaluate LC Method:

    • Ensure the mobile phase composition is appropriate for retaining and eluting the analyte.

    • Check for pressure fluctuations that might indicate a clog in the system.[4]

    • Perform a blank injection to check for system contamination.

Problem 2: High Background Noise or Interferences

Possible Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal.[5][6]

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can introduce background noise.

  • Carryover from Previous Injections: Residual analyte or matrix components from a previous injection can lead to ghost peaks.[4]

  • Isobaric Interference: Compounds with the same nominal mass as the analyte can interfere with the measurement.[7]

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Prepare matrix-matched calibration curves and compare their slopes to those of solvent-based curves. A significant difference indicates the presence of matrix effects.[5]

    • Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[5]

  • Improve Sample Preparation:

    • Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.

    • Consider derivatization to shift the analyte to a region of the mass spectrum with less interference.

  • Optimize LC Method:

    • Increase the chromatographic resolution to separate the analyte from interfering compounds.

    • Modify the gradient profile to better resolve the peak of interest.

  • Address Carryover:

    • Implement a robust needle and injection port washing procedure between samples.

    • Inject blanks after high-concentration samples to ensure the system is clean.

  • Investigate Isobaric Interferences:

    • Use high-resolution mass spectrometry to differentiate between the analyte and isobaric interferences based on their exact masses.

    • If using tandem mass spectrometry (MS/MS), select unique precursor-product ion transitions for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass of this compound?

A1: The molecular formula for this compound is C₆H₉N₃O. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 140.0818 m/z. It is crucial to confirm this with a high-resolution mass spectrometer for accurate mass measurement.

Q2: What are the likely fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?

Q3: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or food extracts?

A3: Minimizing matrix effects is critical for accurate quantification.[6] Key strategies include:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components before analysis.[5]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard of this compound is ideal as it will experience similar matrix effects as the analyte. If unavailable, a structural analog that co-elutes can be used.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization.[5]

Q4: What type of ionization source is most suitable for this compound?

A4: Electrospray ionization (ESI) in positive ion mode is generally the most suitable technique for analyzing amino-containing compounds like this compound, as the amino group is readily protonated. Atmospheric pressure chemical ionization (APCI) could also be a viable alternative, particularly if the compound is less polar.

Quantitative Data Summary

The following table illustrates a hypothetical example of matrix effects on the quantification of a pyrazine compound in different biological matrices. This demonstrates the importance of evaluating matrix effects during method development.

MatrixAnalyte Concentration (ng/mL)Peak Area (Solvent)Peak Area (Matrix)Matrix Effect (%)
Human Plasma50120,00085,000-29.2% (Suppression)
Rat Urine50120,000145,000+20.8% (Enhancement)
Bovine Milk50120,000105,000-12.5% (Suppression)

Note: The Matrix Effect is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.[5]

Experimental Protocols

Representative Protocol: Analysis of a Pyrazine Compound in a Food Matrix by LC-MS/MS

This protocol is a general guideline and should be optimized for this compound and the specific matrix being analyzed.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: Homogenize 1 g of the food sample with 5 mL of extraction solvent (e.g., acetonitrile/water, 80/20 v/v).

  • Centrifugation: Centrifuge the homogenate at 5000 rpm for 10 minutes.

  • SPE Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load 1 mL of the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from interferences (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Monitor at least two transitions for the analyte for confirmation and quantification. These should be determined by infusing a standard solution of this compound and performing a product ion scan.

Visualizations

Troubleshooting_Workflow start No or Low Signal check_ms Check MS Performance (Tune & Calibration) start->check_ms check_source Optimize Ion Source (Voltage, Gas, Temp) check_ms->check_source MS OK signal_not_ok Issue Persists check_ms->signal_not_ok MS Issue check_sample Prepare Fresh Sample check_source->check_sample Source Optimized check_lc Evaluate LC Method (Elution, Pressure) check_sample->check_lc Sample OK signal_ok Signal Restored check_lc->signal_ok LC OK check_lc->signal_not_ok LC Issue contact_support Contact Technical Support signal_not_ok->contact_support Matrix_Effects cluster_ESI ESI Droplet cluster_MS Mass Spectrometer Analyte This compound Droplet Charged Droplet Analyte->Droplet Co-elution Matrix Matrix Components (Lipids, Salts, etc.) Matrix->Droplet Detector Detector Droplet->Detector Ion Suppression/ Enhancement Fragmentation_Pathway parent [M+H]⁺ m/z 140.08 frag1 Loss of NH₃ (-17.03 Da) parent->frag1 frag2 Loss of C₂H₄ (-28.03 Da) parent->frag2 ion1 [M+H-NH₃]⁺ m/z 123.05 frag1->ion1 ion2 [M+H-C₂H₄]⁺ m/z 112.05 frag2->ion2

References

Technical Support Center: Enhancing the Stability of 2-Amino-3-ethoxypyrazine in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-3-ethoxypyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of formulations containing this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as an aromatic amine and a pyrazine derivative, is susceptible to several degradation pathways. The primary concerns are oxidative degradation, photodegradation, and hydrolysis. The amino group is particularly prone to oxidation, which can lead to the formation of colored degradants. The pyrazine ring itself is relatively stable but can be susceptible to degradation under harsh conditions, potentially influenced by the activating effects of the amino and ethoxy substituents.

Q2: My formulation containing this compound is developing a yellow to brown discoloration over time. What is the likely cause?

A2: Discoloration is a common issue with aromatic amines and is most likely due to oxidative degradation.[1] The amino group can be oxidized to form colored polymeric or quinone-imine type structures. This process can be accelerated by exposure to oxygen, light, and the presence of metal ions.

Q3: Can the ethoxy group on the pyrazine ring affect the stability of the molecule?

A3: Yes, the ethoxy group, being an electron-donating group, can influence the electron density of the pyrazine ring. This can potentially make the ring more susceptible to certain electrophilic reactions, although the primary degradation pathways are more likely to involve the amino group.[2] Under acidic or basic conditions, the ethoxy group could also be susceptible to hydrolysis, yielding 2-amino-3-hydroxypyrazine, though this is generally less common for aryl ethers compared to alkyl ethers.

Q4: What are some general strategies to improve the stability of this compound in a formulation?

A4: To enhance stability, consider the following strategies:

  • Control of pH: Maintain the formulation at an optimal pH where the compound is most stable.

  • Use of Antioxidants: Incorporate antioxidants to prevent oxidative degradation.

  • Use of Chelating Agents: Add chelating agents to sequester metal ions that can catalyze oxidation.

  • Protection from Light: Package the formulation in light-resistant containers.

  • Inert Atmosphere: Manufacture and store the product under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

  • Excipient Compatibility: Ensure all excipients are compatible with this compound.

Troubleshooting Guides

Issue 1: Rapid Degradation and Discoloration in Liquid Formulations
Potential Cause Troubleshooting Steps Recommended Action
Oxidative Degradation 1. Sparge formulation buffers with nitrogen or argon to remove dissolved oxygen.2. Add an antioxidant to the formulation (e.g., ascorbic acid, sodium metabisulfite).3. Add a chelating agent (e.g., EDTA) to sequester trace metal ions.[3]Implement the use of antioxidants and chelating agents in the formulation. Package under an inert atmosphere.
Photodegradation 1. Conduct a photostability study by exposing the formulation to controlled light conditions (ICH Q1B).2. Compare degradation in amber vs. clear vials.If found to be light-sensitive, use amber or opaque packaging for the final product.
Inappropriate pH 1. Determine the pH-rate profile of this compound to identify the pH of maximum stability.2. Ensure the buffer system has adequate capacity to maintain the target pH.Adjust the formulation pH to the range where the compound exhibits the highest stability.
Excipient Incompatibility 1. Perform compatibility studies with individual excipients.2. Check for reactive impurities in the excipients (e.g., peroxides in polymers).[4]Replace any incompatible excipients with inert alternatives.
Issue 2: Instability in Solid-State Formulations
Potential Cause Troubleshooting Steps Recommended Action
Hygroscopicity and Moisture-Induced Degradation 1. Assess the hygroscopicity of the drug substance and the formulation.2. Control the relative humidity during manufacturing and storage.Incorporate a desiccant in the packaging. Consider using a moisture-barrier film coating for tablets.
Excipient Interaction 1. Conduct solid-state compatibility studies with key excipients at elevated temperature and humidity.2. Be cautious with reducing sugars (e.g., lactose) which can react with the primary amine (Maillard reaction).Select excipients with low reactivity and moisture content.
Polymorphic Transformation 1. Characterize the solid-state form of the drug substance.2. Monitor for any changes in the solid form during stability studies using techniques like DSC or XRD.Identify and use the most stable polymorphic form of the drug substance.

Data Presentation

Table 1: Example pH-Stability Profile for this compound in an Aqueous Buffer at 40°C

pHDegradation Rate Constant (k, day⁻¹)% Degradation after 30 daysAppearance
3.00.01536.2%Slight Yellow
5.00.00513.9%Colorless
7.00.01025.9%Light Yellow
9.00.02552.8%Yellow-Brown

This is illustrative data and should be confirmed by experimental studies.

Table 2: Example Results of an Excipient Compatibility Study for a Solid Formulation Stored at 40°C/75% RH for 4 Weeks

ExcipientDrug:Excipient Ratio% Total DegradantsAppearance
Microcrystalline Cellulose1:101.2%Off-white powder
Lactose Monohydrate1:105.8%Yellowish powder
Magnesium Stearate1:12.5%Off-white powder
Croscarmellose Sodium1:101.5%Off-white powder

This is illustrative data and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from all major degradation products.

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound with each selected excipient (e.g., in a 1:1 and 1:10 ratio). Also, prepare a sample of the pure drug substance as a control.

  • Storage Conditions: Store the samples under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis: At designated time points (e.g., 0, 2, and 4 weeks), analyze the samples for the appearance of new peaks and the loss of the parent compound using HPLC. Also, observe any physical changes such as color change or clumping.

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation AEP This compound Oxidized_Intermediates Oxidized Intermediates (e.g., N-oxides, imines) AEP->Oxidized_Intermediates [O] Hydroxypyrazine 2-Amino-3-hydroxypyrazine AEP->Hydroxypyrazine H₂O / H⁺ or OH⁻ Photoproducts Various Photolytic Products AEP->Photoproducts hν (UV/Vis Light) Colored_Polymers Colored Polymeric Degradants Oxidized_Intermediates->Colored_Polymers Polymerization

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Analysis & Characterization cluster_solution Solution Implementation Problem Formulation Instability Observed (e.g., Discoloration, Assay Loss) Forced_Degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Problem->Forced_Degradation Excipient_Compatibility Excipient Compatibility Study (Binary Mixtures, Accelerated Conditions) Problem->Excipient_Compatibility Analytical_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Analytical_Method Excipient_Compatibility->Analytical_Method Identify_Degradants Identify Degradation Products (LC-MS, NMR) Analytical_Method->Identify_Degradants Reformulation Reformulate Product - Adjust pH - Add Stabilizers - Change Excipients Identify_Degradants->Reformulation Packaging Optimize Packaging - Light Protection - Inert Atmosphere - Desiccant Identify_Degradants->Packaging

Caption: Workflow for troubleshooting formulation instability.

References

Validation & Comparative

A Comparative Guide to 2-Amino-3-ethoxypyrazine and Other Pyrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-3-ethoxypyrazine and other pyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to a notable lack of published experimental data for this compound, this document focuses on a comparative review of structurally related and well-characterized pyrazine derivatives. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential biological significance of this compound and guide future research directions. The pyrazine scaffold is a key component in numerous biologically active molecules, demonstrating a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]

Introduction to Pyrazine Derivatives

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation.[4] This core structure is present in several clinically approved drugs, highlighting its importance in drug design and development.[4] The versatility of the pyrazine ring allows for a wide range of chemical modifications, leading to a diverse array of derivatives with distinct pharmacological profiles.[5] Of particular interest to researchers is the development of pyrazine-based kinase inhibitors, which have shown promise in oncology.[6][7][8]

Comparative Analysis of Pyrazine Derivatives

For this guide, we will focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels—a critical process in tumor growth and metastasis.[6][9] Several pyrazine derivatives have been identified as potent VEGFR-2 inhibitors.[6][7]

Data Presentation

The following table summarizes the properties and biological activities of this compound and selected comparator pyrazine derivatives. The data for the comparator compounds have been compiled from various scientific publications.

Compound Structure Molecular Formula CAS Number Target IC50 (VEGFR-2 Kinase) Antiproliferative Activity (IC50) Reference
This compound
alt text
C6H9N3O89464-86-8Not DeterminedData not availableData not availableN/A2-Aminopyrazine
alt text
C4H5N35049-61-6VariousData not availableData not available[10]Compound 17l ([6][9][11]triazolo[4,3-a]pyrazine derivative)
alt text
C23H20FN7O2Not Availablec-Met, VEGFR-22.6 µMA549: 0.98 µMMCF-7: 1.05 µMHela: 1.28 µM[6]Compound 11 (piperazinylquinoxaline-based derivative)
alt text
C24H23N5O3Not AvailableVEGFR-20.19 µMA549: 10.61 µMHepG-2: 9.52 µMCaco-2: 12.45 µMMDA: 11.52 µM[7]

Note: The structures for the comparator compounds are complex and are represented by their molecular formulas. For detailed structures, please refer to the cited literature.

From the table, it is evident that the addition of more complex heterocyclic systems and functional groups to the pyrazine core can lead to potent biological activity. For instance, Compound 17l, a[6][9][11]triazolo[4,3-a]pyrazine derivative, and Compound 11, a piperazinylquinoxaline-based derivative, both exhibit significant inhibitory activity against VEGFR-2 and cancer cell lines.[6][7] This suggests that the 2-amino-3-ethoxy-pyrazine scaffold could serve as a valuable starting point for the synthesis of more elaborate molecules with therapeutic potential. The ethoxy group at the 3-position may influence the compound's lipophilicity and binding interactions with target proteins.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below. These protocols are based on standard procedures described in the literature for the evaluation of kinase inhibitors.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. A decrease in ATP consumption, measured as an increase in luminescence, indicates inhibition of the kinase.[9][11]

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions, a positive control (kinase and substrate without inhibitor), and a negative control (substrate without kinase).

  • Kinase Reaction Initiation: Add the VEGFR-2 kinase to all wells except the negative control. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescent signal using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

Cell Proliferation Assay

This assay determines the effect of a compound on the growth and viability of cancer cells.

Principle: The assay measures the number of viable cells after treatment with the test compound. A reduction in cell viability indicates a cytotoxic or cytostatic effect.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well clear or white microplates (depending on the detection method)

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Inhibitor Pyrazine Derivatives Inhibitor->VEGFR2 Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Assay_Prep Assay Preparation (Kinase, Substrate, Buffer) Start->Assay_Prep Compound_Addition Addition of Test Compounds (Serial Dilutions) Assay_Prep->Compound_Addition Reaction_Initiation Initiate Reaction (Add ATP) Compound_Addition->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methodologies for the quantification and purity assessment of 2-Amino-3-ethoxypyrazine. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established analytical techniques for structurally similar pyrazine derivatives and aromatic amines. The experimental data and protocols presented here are based on analogous compounds and serve as a strong foundation for the development and validation of methods for this compound.

The primary analytical techniques suitable for the analysis of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometry techniques (LC-MS and GC-MS). The choice of method will depend on the specific application, such as quantification of the active pharmaceutical ingredient (API), determination of impurities, or analysis in a complex matrix.

Comparison of Potential Analytical Techniques

The following table summarizes the potential performance characteristics of different analytical methods that can be adapted for this compound, based on data from structurally related compounds.

Analytical TechniquePotential Linearity (r²)Potential Limit of Detection (LOD)Potential Limit of Quantitation (LOQ)Potential Precision (%RSD)Potential Accuracy (% Recovery)
HPLC-UV > 0.9990.01 - 0.1 µg/mL0.03 - 0.3 µg/mL< 2.0%98.0 - 102.0%
GC-MS > 0.9980.1 - 1 ng/mL0.3 - 3 ng/mL< 5.0%95.0 - 105.0%
LC-MS/MS > 0.999< 0.1 ng/mL< 0.3 ng/mL< 3.0%97.0 - 103.0%

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the validation of analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound as a drug substance and for the determination of process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between the main peak and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution from 200 to 400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration.

  • Validation Parameters to Assess:

    • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate no interference.

    • Linearity: Prepare a series of standard solutions over a range of concentrations (e.g., 50% to 150% of the expected sample concentration) and plot the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at different concentration levels (e.g., 80%, 100%, and 120%).

    • Precision:

      • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.

      • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for aromatic and nitrogen-containing compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate to ensure separation of the analyte from any impurities.[1]

  • Injector Temperature: 250 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI).[1]

  • MS Detection: Full scan mode for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification to enhance sensitivity and selectivity.[1][2]

  • Sample Preparation and Derivatization: If necessary, derivatize the sample to increase volatility. Silylation is a common derivatization technique for compounds with active hydrogens.

  • Validation Parameters to Assess: Similar to HPLC, including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity and is particularly useful for the analysis of trace-level impurities or for quantification in complex biological matrices.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • LC Conditions: Similar to the HPLC-UV method, but may be adapted for compatibility with the MS detector (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is likely to be suitable for an amino-substituted pyrazine.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) and suitable product ions will need to be determined by direct infusion of a standard solution.

  • Sample Preparation: For drug substance, dissolve in a suitable solvent. For biological matrices, a protein precipitation or liquid-liquid extraction step will be necessary, followed by evaporation and reconstitution in the mobile phase.[1]

  • Validation Parameters to Assess: In addition to the standard validation parameters, matrix effect and stability should be evaluated.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in the validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Method Purpose (e.g., Assay, Impurity) Select_Method Select Analytical Technique (HPLC, GC, LC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze & Document Results Robustness->Analyze_Data Acceptance_Criteria Compare with Acceptance Criteria Analyze_Data->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: Workflow for the Validation of an Analytical Method.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Sensitivity Sensitivity Selectivity Selectivity Speed Speed Cost Cost HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Selectivity Good HPLC->Speed Moderate HPLC->Cost Low GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity Very Good GCMS->Speed Moderate GCMS->Cost Moderate LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Selectivity Excellent LCMSMS->Speed Fast LCMSMS->Cost High

Caption: Comparison of Key Performance Attributes for Analytical Methods.

References

A Spectroscopic Guide to Differentiating 2-Amino-3-ethoxypyrazine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive spectroscopic comparison of 2-Amino-3-ethoxypyrazine and its positional isomers, 2-Amino-5-ethoxypyrazine and 2-Amino-6-ethoxypyrazine, is presented to aid researchers, scientists, and drug development professionals in the unambiguous identification of these compounds. This guide provides predicted spectroscopic data based on the analysis of analogous compounds and outlines detailed experimental protocols for spectral acquisition.

The subtle differences in the substitution pattern on the pyrazine ring lead to distinct spectroscopic signatures that can be effectively used for characterization. This guide focuses on the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and its 5- and 6- isomers. These predictions are derived from known spectroscopic data of structurally related aminopyrazines, alkoxypyrazines, and other heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Compoundδ (ppm) - Pyrazine Ring Protonsδ (ppm) - Ethoxy Group (-OCH₂CH₃)δ (ppm) - Amino Group (-NH₂)
This compound~7.5-7.7 (d, 1H), ~7.2-7.4 (d, 1H)~4.2-4.4 (q, 2H), ~1.3-1.5 (t, 3H)~4.5-5.5 (br s, 2H)
2-Amino-5-ethoxypyrazine~7.8-8.0 (s, 1H), ~7.4-7.6 (s, 1H)~4.1-4.3 (q, 2H), ~1.3-1.5 (t, 3H)~4.5-5.5 (br s, 2H)
2-Amino-6-ethoxypyrazine~7.7-7.9 (s, 1H), ~7.6-7.8 (s, 1H)~4.3-4.5 (q, 2H), ~1.3-1.5 (t, 3H)~4.5-5.5 (br s, 2H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Compoundδ (ppm) - Pyrazine Ring Carbonsδ (ppm) - Ethoxy Group (-OCH₂CH₃)
This compound~150-155 (C-NH₂), ~145-150 (C-OR), ~125-130 (CH), ~120-125 (CH)~60-65 (CH₂), ~14-16 (CH₃)
2-Amino-5-ethoxypyrazine~155-160 (C-NH₂), ~150-155 (C-OR), ~130-135 (CH), ~120-125 (CH)~60-65 (CH₂), ~14-16 (CH₃)
2-Amino-6-ethoxypyrazine~152-158 (C-NH₂), ~148-153 (C-OR), ~128-133 (CH), ~122-127 (CH)~60-65 (CH₂), ~14-16 (CH₃)

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Compoundν (N-H stretch)ν (C-H aromatic)ν (C=N, C=C)ν (C-O stretch)
This compound~3400-3200 (two bands)~3100-3000~1620-1450~1250-1200 (asym), ~1050-1000 (sym)
2-Amino-5-ethoxypyrazine~3400-3200 (two bands)~3100-3000~1620-1450~1250-1200 (asym), ~1050-1000 (sym)
2-Amino-6-ethoxypyrazine~3400-3200 (two bands)~3100-3000~1620-1450~1250-1200 (asym), ~1050-1000 (sym)

Table 4: Predicted Mass Spectrometry and UV-Vis Data

CompoundPredicted Molecular Ion (m/z)Predicted Key Fragments (m/z)Predicted λmax (nm) in Ethanol
This compound139111, 110, 83, 82~260, ~320
2-Amino-5-ethoxypyrazine139111, 110, 83, 82~255, ~330
2-Amino-6-ethoxypyrazine139111, 110, 83, 82~258, ~325

Experimental Protocols

Standard experimental procedures for the spectroscopic analysis of aminopyrazine isomers are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse.

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically suitable for these basic compounds.

    • Mass Range: Scan from m/z 50 to 500.

    • Fragmentation Analysis: Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol) to an absorbance value below 1.5. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: Scan from 200 to 400 nm.

    • Blank Correction: Use the pure solvent as a blank to zero the absorbance.

Visualization of the Comparative Workflow

The logical process for the spectroscopic comparison of the aminopyrazine isomers is depicted in the following workflow diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Aminopyrazine Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison Isomer1 This compound NMR NMR (1H, 13C) Isomer1->NMR IR FT-IR MS Mass Spectrometry UV_Vis UV-Vis Isomer1:s->UV_Vis:n Isomer2 2-Amino-5-ethoxypyrazine Isomer2->IR Isomer2:s->UV_Vis:n Isomer3 2-Amino-6-ethoxypyrazine Isomer3->MS Isomer3:s->UV_Vis:n NMR_Analysis Chemical Shifts Coupling Patterns NMR->NMR_Analysis IR_Analysis Functional Group Frequencies IR->IR_Analysis MS_Analysis Molecular Ion Fragmentation MS->MS_Analysis UV_Vis_Analysis Absorption Maxima (λmax) UV_Vis->UV_Vis_Analysis Identification Unambiguous Isomer Identification NMR_Analysis->Identification IR_Analysis->Identification MS_Analysis->Identification UV_Vis_Analysis->Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Amino-3-ethoxypyrazine and its structurally related analogs, 2-Amino-3-methoxypyrazine and 2-Amino-3-propoxypyrazine. The information presented herein is intended to support research and drug development efforts by offering a concise overview of their potential therapeutic effects, supported by available experimental data.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties. The 2-aminopyrazine scaffold, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents. This guide focuses on the biological profile of this compound and compares it with its closely related 3-methoxy and 3-propoxy analogs to elucidate structure-activity relationships.

Comparative Biological Activity

While comprehensive biological data for this compound is limited in publicly available literature, this guide compiles available information on its and related compounds' anticancer and antimicrobial activities to provide a baseline for comparison.

Anticancer Activity

The cytotoxic effects of 2-amino-3-alkoxypyrazines against various cancer cell lines are a key area of investigation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity.

Table 1: In Vitro Anticancer Activity of 2-Amino-3-alkoxypyrazines (Hypothetical Data)

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)Data Not Available-
A549 (Lung)Data Not Available-
2-Amino-3-methoxypyrazineMCF-7 (Breast)Data Not Available-
A549 (Lung)Data Not Available-
2-Amino-3-propoxypyrazineMCF-7 (Breast)Data Not Available-
A549 (Lung)Data Not Available-
Antimicrobial Activity

The antimicrobial potential of these compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of 2-Amino-3-alkoxypyrazines (Hypothetical Data)

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureusData Not Available-
Escherichia coliData Not Available-
2-Amino-3-methoxypyrazineStaphylococcus aureusData Not Available-
Escherichia coliData Not Available-
2-Amino-3-propoxypyrazineStaphylococcus aureusData Not Available-
Escherichia coliData Not Available-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[2][3] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activity of these compounds is crucial for drug development. While specific pathway analyses for this compound are not yet detailed in the literature, related heterocyclic compounds are known to modulate various signaling pathways involved in cell proliferation and survival.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antimicrobial Antimicrobial Susceptibility Testing A Cancer Cell Culture B Treatment with 2-Amino-3-alkoxypyrazines A->B C MTT Assay B->C D IC50 Determination C->D E Bacterial Culture F Treatment with 2-Amino-3-alkoxypyrazines E->F G Broth Microdilution F->G H MIC Determination G->H

Fig. 1: General experimental workflow for assessing biological activity.

Many anticancer agents exert their effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and apoptosis. For instance, the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->PI3K 2-Aminopyrazine->Raf

Fig. 2: Potential targeting of pro-survival signaling pathways by 2-aminopyrazine derivatives.

Conclusion

This guide highlights the potential of this compound and its analogs as subjects for further investigation in the fields of oncology and infectious diseases. The provided experimental protocols offer a standardized approach for evaluating their biological activities. Further research is warranted to populate the comparative data tables and to elucidate the precise molecular mechanisms and signaling pathways modulated by these compounds. Such studies will be instrumental in advancing our understanding of their therapeutic potential.

References

A Comparative Guide to the Synthesis of 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 2-Amino-3-ethoxypyrazine, a key structural motif in various pharmacologically active molecules, can be synthesized through several routes. This guide provides a comparative analysis of two prominent methods for its preparation, offering insights into their respective advantages and procedural details.

Comparative Analysis of Synthesis Methods

The two primary methods for the synthesis of this compound discussed here are:

  • Method 1: Two-Step Synthesis via Bromination of 2-Aminopyrazine

  • Method 2: Nucleophilic Substitution of 2-Amino-3-chloropyrazine

The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Bromination of 2-AminopyrazineMethod 2: Nucleophilic Substitution
Starting Material 2-Aminopyrazine2-Amino-3-chloropyrazine
Key Reagents Bromine, Sodium EthoxideSodium Ethoxide
Solvent Acetic Acid, EthanolEthanol
Reaction Temperature Step 1: 0-10°C; Step 2: RefluxReflux
Reaction Time Step 1: ~4 hours; Step 2: ~9 hours4-6 hours
Overall Yield Moderate to GoodGood to High
Purification CrystallizationCrystallization

Experimental Protocols

Method 1: Two-Step Synthesis via Bromination of 2-Aminopyrazine

This method is adapted from a patented procedure for the synthesis of the analogous 2-amino-3-methoxypyrazine and involves two main stages: the bromination of 2-aminopyrazine followed by ethoxylation.[1]

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • Dissolve 2-aminopyrazine in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid to the cooled solution while maintaining the temperature between 0°C and 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

  • Add 2-amino-3,5-dibromopyrazine to the sodium ethoxide solution.

  • Heat the mixture to reflux and maintain for approximately 9 hours.

  • After cooling, a crystalline product will precipitate.

  • Filter the product, wash with a small amount of cold ethanol and then with water.

  • The resulting intermediate, 2-amino-5-bromo-3-ethoxypyrazine, is then subjected to dehalogenation. This can be achieved through catalytic hydrogenation.

  • Dissolve the brominated intermediate in a suitable solvent (e.g., ethanol) with a base (e.g., potassium hydroxide) and a palladium-on-carbon catalyst.

  • Hydrogenate the mixture at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.

  • Filter the catalyst and evaporate the solvent.

  • The crude product is then purified by crystallization from a suitable solvent like cyclohexane to yield pure this compound.

Method 2: Nucleophilic Substitution of 2-Amino-3-chloropyrazine

This method offers a more direct route to the target molecule through the nucleophilic aromatic substitution of a chlorine atom.

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

  • Add 2-amino-3-chloropyrazine to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Reduce the volume of the solvent under reduced pressure.

  • The crude product can be precipitated by the addition of water.

  • Filter the solid, wash with water, and purify by crystallization from an appropriate solvent (e.g., ethanol/water mixture or cyclohexane) to obtain pure this compound.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the two synthesis methods.

Method1 A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Br2, Acetic Acid C 2-Amino-5-bromo-3-ethoxypyrazine B->C NaOEt, EtOH, Reflux D This compound C->D H2, Pd/C, KOH

Caption: Workflow for the synthesis of this compound via bromination.

Method2 A 2-Amino-3-chloropyrazine B This compound A->B NaOEt, EtOH, Reflux

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

References

A Comparative Guide to the Cross-Validation of Quantification Assays for 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Cross-validation is a critical process in analytical chemistry where the results from two distinct analytical methods are compared to ensure the accuracy, reliability, and fitness-for-purpose of the data. This is particularly important in regulated environments to confirm that a chosen analytical method consistently provides trustworthy results.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the hypothetical performance characteristics of HPLC-UV and GC-MS methods for the quantification of 2-Amino-3-ethoxypyrazine. This data serves as a benchmark for what can be expected during method development and validation.

Validation Parameter HPLC-UV Method GC-MS Method Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Range (µg/mL) 0.1 - 1000.01 - 50Application-dependent
Limit of Detection (LOD) (µg/mL) 0.030.003Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) (µg/mL) 0.10.01Signal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 1.5%< 2.0%≤ 2%
- Intermediate Precision (Inter-day)< 2.0%< 2.5%≤ 3%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical results. The following sections outline hypothetical, yet plausible, experimental protocols for the HPLC-UV and GC-MS analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances or simple formulations where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration within the calibrated range (e.g., 10 µg/mL).

  • Vortex the solution until fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Quantification:

  • A calibration curve is generated by injecting a series of standard solutions of known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound at low levels or in complex matrices.

1. Sample Preparation (with derivatization):

  • Extraction: For aqueous samples, perform a liquid-liquid extraction. Adjust the sample pH to > 9 with NaOH, then extract three times with an equal volume of dichloromethane.

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a small volume.

  • Derivatization: To improve volatility and chromatographic performance, derivatize the analyte. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.

2. Instrumentation and Conditions:

  • Instrument: Agilent 7890B GC with 5977B MS Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Injection: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

3. Quantification:

  • An internal standard (e.g., a deuterated analog or a structurally similar pyrazine) is added at the beginning of the sample preparation to correct for extraction and derivatization variability.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Mandatory Visualizations

The following diagrams illustrate the workflow for the cross-validation of the two proposed analytical methods and the logical steps involved in the overall analytical process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_results Data Analysis and Comparison Sample Single Batch of This compound HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Data_HPLC Quantitative Results (HPLC-UV) HPLC->Data_HPLC Data_GCMS Quantitative Results (GC-MS) GCMS->Data_GCMS Compare Statistical Comparison (e.g., t-test, F-test) Data_HPLC->Compare Data_GCMS->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

Caption: A workflow for the cross-validation of HPLC-UV and GC-MS methods.

AnalyticalMethodWorkflow start Start sample_prep Sample Preparation (Extraction/Derivatization) start->sample_prep instrument_analysis Instrumental Analysis (HPLC or GC-MS) sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition data_processing Data Processing (Integration & Quantification) data_acquisition->data_processing report Final Report data_processing->report end End report->end

assessing the purity of synthesized 2-Amino-3-ethoxypyrazine against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in ensuring its quality, safety, and efficacy. This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized 2-Amino-3-ethoxypyrazine against a commercially available reference standard.

Workflow for Purity Assessment

The general workflow for assessing the purity of a synthesized compound involves a multi-pronged approach using various analytical techniques to build a comprehensive purity profile.

Purity Assessment Workflow cluster_synthesis Synthesis & Isolation cluster_reference Reference Standard cluster_analysis Purity Analysis cluster_comparison Data Comparison & Purity Determination Synthesized_Product Synthesized This compound HPLC HPLC-UV Synthesized_Product->HPLC Sample Prep GC_MS GC-MS Synthesized_Product->GC_MS Sample Prep NMR ¹H NMR Synthesized_Product->NMR Sample Prep Reference_Standard Commercial Reference Standard Reference_Standard->HPLC Sample Prep Reference_Standard->GC_MS Sample Prep Reference_Standard->NMR Sample Prep Comparison Comparative Data Analysis HPLC->Comparison GC_MS->Comparison NMR->Comparison Purity Purity (%) Calculation Comparison->Purity

Caption: A general workflow for the purity assessment of a synthesized compound against a reference standard.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of non-volatile and thermally labile compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often effective for separating pyrazine derivatives.[1]

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of both the synthesized product and the reference standard are accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is a widely applied analytical technique for the characterization of alkylpyrazines.[2][3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Samples are dissolved in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for structural elucidation and can be used for purity determination by identifying signals from impurities. The proton NMR spectra of monosubstituted pyrazines have been studied to understand their electronic structures.[4]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: A small amount of the sample (5-10 mg) is dissolved in the deuterated solvent. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Comparative Data Analysis

The following tables present hypothetical data from the analysis of a synthesized batch of this compound compared to a certified reference standard.

Table 1: HPLC Purity Assessment

SampleRetention Time (min)Peak Area (%)
Reference Standard8.5299.91
Synthesized Product8.5198.75
Impurity 1 (Synthesized)6.240.82
Impurity 2 (Synthesized)9.150.43

Table 2: GC-MS Impurity Profile

SampleCompoundRetention Time (min)Relative Abundance (%)
Reference StandardThis compound12.34>99.9
Synthesized ProductThis compound12.3398.8
Synthesized ProductUnidentified Impurity A10.780.7
Synthesized ProductUnidentified Impurity B13.020.5

Table 3: ¹H NMR Spectral Comparison

SampleKey Chemical Shifts (ppm)Observations
Reference Standard7.65 (d, 1H), 7.48 (d, 1H), 4.20 (q, 2H), 4.90 (s, 2H, -NH₂), 1.45 (t, 3H)Clean spectrum with expected signals for the target compound.
Synthesized Product7.64 (d, 1H), 7.47 (d, 1H), 4.19 (q, 2H), 4.88 (s, 2H, -NH₂), 1.44 (t, 3H), 2.10 (s, small)All characteristic peaks present. A small singlet at 2.10 ppm indicates a minor impurity.

Hypothetical Signaling Pathway Involvement

While the specific biological role of this compound is under investigation, pyrazine derivatives are known to be involved in various biological processes. The following diagram illustrates a hypothetical signaling pathway where a pyrazine derivative might act as a ligand for a G-protein coupled receptor (GPCR).

Hypothetical Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pyrazine This compound (Ligand) GPCR GPCR Pyrazine->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A hypothetical GPCR signaling pathway initiated by a pyrazine derivative.

Conclusion

The purity assessment of synthesized this compound requires a combination of orthogonal analytical methods. HPLC provides a robust quantification of the main component and any non-volatile impurities. GC-MS is crucial for identifying and quantifying volatile residual solvents and by-products. ¹H NMR serves as a powerful tool for structural confirmation and detection of structurally related impurities. By comparing the data from the synthesized batch against a certified reference standard, a high degree of confidence in the purity of the final product can be achieved. The hypothetical data presented in this guide suggests that the synthesized batch has a purity of approximately 98.8%, with minor impurities detected by all three methods. Further characterization of these impurities may be necessary depending on the intended application of the compound.

References

comparing the flavor profile of 2-Amino-3-ethoxypyrazine with other flavoring agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flavor profile of 2-Amino-3-ethoxypyrazine with other significant flavoring agents: 2-Acetyl-1-pyrroline, 2-Isobutyl-3-methoxypyrazine, and Vanillin. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting objective comparisons supported by available data and detailed experimental methodologies.

While this compound is utilized in the flavor industry for its unique aromatic characteristics, specific public-domain sensory data is limited. Therefore, its flavor profile is inferred based on the known characteristics of structurally similar amino- and alkoxy-pyrazines, which typically exhibit nutty, roasted, and earthy notes.

Comparative Flavor Profiles

The following table summarizes the key flavor descriptors and sensory thresholds of the selected flavoring agents. Lower threshold values indicate a higher potency of the compound.

Flavoring AgentPredominant Sensory DescriptorsOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)
This compound Nutty, Roasted, Earthy (Inferred)Not Widely ReportedNot Widely Reported
2-Acetyl-1-pyrroline Popcorn, Nutty, Bread Crust, Roasted[1][2]0.1[3]Not Widely Reported
2-Isobutyl-3-methoxypyrazine Green Bell Pepper, Earthy, Herbaceous[3][4]~2 (in water)[5]15 (in red wine)[4]
Vanillin Sweet, Creamy, Vanilla[6]Not Widely ReportedNot Widely Reported

Experimental Protocols

The characterization and comparison of flavoring agents rely on a combination of instrumental analysis and sensory evaluation. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify aroma-active compounds in a sample. It combines the separation capabilities of gas chromatography with the human nose as a sensitive detector.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction. For pyrazines, HS-SPME is a common technique.[7]

  • Gas Chromatography (GC): The extracted volatiles are injected into a GC system equipped with a capillary column (e.g., DB-WAX or DB-5ms) for separation. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.[8]

  • Olfactometry (O): The effluent from the GC column is split, with one portion directed to a mass spectrometer (MS) for chemical identification and the other to a sniffing port. Trained sensory panelists sniff the effluent and record the odor descriptors and intensity at specific retention times.[9]

  • Data Analysis: The data from the MS and the olfactometry are combined to identify the compounds responsible for specific aromas. Aroma extract dilution analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of an odorant.[9]

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Food/Beverage Sample HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME GC Gas Chromatography (GC) HS_SPME->GC Splitter GC->Splitter MS Mass Spectrometry (MS) Splitter->MS Sniffing_Port Olfactometry (Sniffing Port) Splitter->Sniffing_Port Identification Compound Identification MS->Identification Sensory_Data Odor Descriptors & Intensity Sniffing_Port->Sensory_Data Correlation Aroma-Active Compound Identification Identification->Correlation Sensory_Data->Correlation

Figure 1. Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation

Sensory panels provide quantitative and qualitative data on the flavor profile of a substance.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of specific flavor attributes.[10]

  • Sample Preparation: The flavoring agents are dissolved in a neutral medium (e.g., deionized water or deodorized oil) at various concentrations. Samples are presented in a controlled environment to minimize bias.[1]

  • Evaluation Methodologies:

    • Descriptive Analysis: Panelists rate the intensity of specific flavor attributes (e.g., "nutty," "green," "sweet") on a numerical scale (e.g., a 15-point scale).[11]

    • Triangle Test: To determine if a perceptible difference exists between samples, panelists are presented with three samples, two of which are identical, and asked to identify the different one.[11]

    • Threshold Determination: The detection threshold (the lowest concentration at which a stimulus can be detected) and the recognition threshold (the lowest concentration at which the stimulus can be identified) are determined using an ascending concentration series.[10]

  • Data Analysis: Statistical analysis is performed on the sensory data to determine significant differences between samples and to generate a comprehensive flavor profile.

Signaling Pathways in Flavor Perception

Flavor perception is a complex process involving both the sense of smell (olfaction) and taste (gustation).

Olfactory Signaling Pathway

The perception of volatile aroma compounds, such as pyrazines, is initiated by their interaction with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., Pyrazine) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Gustatory_Signaling_Pathway cluster_sweet_umami_bitter Sweet, Umami, Bitter cluster_sour_salty Sour & Salty Tastant_GPCR Tastant GPCR Taste Receptor (GPCR) Tastant_GPCR->GPCR Binds Gustducin G-protein (Gustducin) GPCR->Gustducin Activates PLC Phospholipase C Gustducin->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to PIP2 PIP₂ PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Opening Ca_release->TRPM5 Depolarization_GPCR Depolarization TRPM5->Depolarization_GPCR Neurotransmitter_Release_GPCR Neurotransmitter Release Depolarization_GPCR->Neurotransmitter_Release_GPCR Tastant_Ion Tastant (H⁺ or Na⁺) Ion_Channel Ion Channel Tastant_Ion->Ion_Channel Enters through Ion_Influx Ion Influx Ion_Channel->Ion_Influx Depolarization_Ion Depolarization Ion_Influx->Depolarization_Ion Neurotransmitter_Release_Ion Neurotransmitter Release Depolarization_Ion->Neurotransmitter_Release_Ion

References

The Elusive 2-Amino-3-ethoxypyrazine: A Comparative Review of Its Potential Applications and Efficacy Through Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a scarcity of specific data on 2-Amino-3-ethoxypyrazine. However, by examining its close structural analogs, primarily 2-Amino-3-methoxypyrazine and other alkoxy- and aminopyrazines, we can infer its likely applications and potential efficacy. This guide provides a comparative analysis of these related compounds, offering insights for researchers, scientists, and drug development professionals into the prospective utility of this understudied molecule.

The pyrazine ring system is a cornerstone in flavor and fragrance chemistry and a recurring motif in pharmacologically active compounds. While this compound itself is not extensively documented, its chemical neighborhood suggests significant potential in these areas. This review synthesizes the known applications, efficacy, and experimental evaluation of its closest chemical relatives to build a predictive profile.

Comparative Applications of Pyrazine Analogs

The primary applications of pyrazines bearing both amino and alkoxy functional groups are concentrated in the food and fragrance industries, with growing interest in their pharmaceutical and agricultural potential.

Application Area2-Amino-3-methoxypyrazineOther Alkoxypyrazines (e.g., 2-Ethoxy-3-ethylpyrazine)Other Aminopyrazines/ Pyrazine Derivatives
Flavor & Fragrance Possesses a characteristic nutty odor.[1] Used to impart or enhance nutty, roasted, and savory notes in food products. Also utilized in fragrances for its warm, earthy, and musky tones.[2][3]Exhibit a wide range of aromas including nutty, earthy, and "green" (e.g., bell pepper).[2][3][4] Widely used as flavoring agents in foods and beverages and as key components in perfume compositions.[2][4][5]This broad class contributes a vast array of scents and flavors, from roasted and nutty to fruity and floral, and are foundational in the flavor industry.[6][7]
Pharmaceuticals Investigated as a building block for novel therapeutic agents. Pyrazine derivatives, in general, show a wide spectrum of biological activities.Limited direct data, but the pyrazine core is a well-established pharmacophore.Aminopyrazoles and other aminopyrazine derivatives have demonstrated anti-infective, anticancer, and anti-inflammatory activities.[8] Pyrazine-containing compounds are also explored as inhibitors of various enzymes and have shown potential in treating a range of diseases.[9][10][11]
Agriculture Mentioned as a potential intermediate in the synthesis of agrochemicals.2-Ethoxy-3-ethylpyrazine has been investigated as a plant growth regulator to enhance crop yields.[4]Derivatives of 3-amino-6-methoxypyridazine, a related heterocyclic amine, have been explored as potential herbicides and fungicides.[12]
Materials Science Used in the synthesis of specialized polymers and other advanced materials.Not a primary application based on available data.The heterocyclic structure of aminopyridazines is utilized in the design of organic semiconductors and fluorescent probes.[12]

Efficacy and Performance Data

Quantitative data on the efficacy of these compounds is often context-dependent, focusing on sensory thresholds in flavor applications or biological activity in pharmaceutical research.

Sensory Thresholds of Alkoxypyrazines

The efficacy of flavor compounds is determined by their odor and taste thresholds, which is the lowest concentration detectable by the human senses.

CompoundOdor/Taste ProfileSensory Detection ThresholdReference
2-Isobutyl-3-methoxypyrazine (IBMP)Green bell pepper, earthy~2 ng/L in water[13]
2-Isopropyl-3-methoxypyrazine (IPMP)Earthy, pea-like~2 ng/L in water[13]
2-sec-Butyl-3-methoxypyrazine (SBMP)Earthy, mustyNot widely reported[13]
2-Ethyl-3-methoxypyrazine (EMP)Earthy, potato-like425 ng/L in water[13]
Pharmacological Activity of Aminopyrazine Analogs

The efficacy of pyrazine derivatives in a therapeutic context is measured by their ability to modulate biological targets.

Compound Class/DerivativeBiological ActivityIn Vitro Efficacy (IC50/EC50)Reference
Aminophthalazine analogsReduction of PGE2 production in HCA-7 cellsEC50 values ranging from 0.02 µM to 0.59 µM[9]
4,5-Diaryl-3-aminopyrazolesAnticancer (tubulin polymerization inhibition)IC50 values in the low micromolar range (0.08–12.07 µM)[8]
Cinnamic acid-pyrazine hybridsRhoA inhibition (potential cardiovascular therapeutic)IC50 values of 1.51 µM and 1.81 µM[10]

Experimental Protocols

The evaluation of pyrazine derivatives involves a combination of analytical chemistry and sensory or biological assays.

Flavor and Aroma Analysis

A typical workflow for the characterization of flavor compounds is outlined below.

Flavor_Analysis_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_evaluation Data Interpretation & Sensory Evaluation Sample Sample Extraction Extraction Sample->Extraction e.g., HS-SPME, SAFE GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Separation & Identification GC_O Gas Chromatography- Olfactometry (GC-O) Extraction->GC_O Sensory Detection Compound_ID Compound Identification GC_MS->Compound_ID Spectral Library Matching Odor_Description Odor Description & Intensity GC_O->Odor_Description Odor Characterization Flavor_Profile Comprehensive Flavor Profile Compound_ID->Flavor_Profile Odor_Description->Flavor_Profile

Workflow for Flavor Compound Analysis.

Methodology:

  • Extraction: Volatile and semi-volatile compounds are extracted from the sample matrix using techniques such as Headspace Solid-Phase Microextraction (HS-SPME) or Solvent Assisted Flavor Evaporation (SAFE).[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extracted compounds are separated based on their boiling points and polarity using a gas chromatograph and then identified based on their mass spectra.[16][17]

  • Gas Chromatography-Olfactometry (GC-O): A trained sensory panel sniffs the effluent from the gas chromatograph to identify and rate the odor intensity of the separated compounds.[17]

  • Data Analysis: The instrumental data is correlated with the sensory data to identify the key aroma-active compounds that contribute to the overall flavor profile.[15]

In Vitro Pharmacological Screening

The initial assessment of the biological activity of a compound often involves in vitro assays.

Pharmacological_Screening_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound analog) Primary_Screening Primary Screening (High-throughput) Compound_Synthesis->Primary_Screening Target_Selection Target Selection (e.g., Kinase, Receptor) Assay_Development Assay Development (e.g., Enzyme inhibition, Cell-based assay) Target_Selection->Assay_Development Assay_Development->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 determination) Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Workflow for In Vitro Pharmacological Screening.

Methodology:

  • Target Identification: A biological target (e.g., an enzyme or receptor) relevant to a specific disease is identified.

  • Assay Development: A high-throughput assay is developed to measure the activity of the target in the presence of test compounds.

  • Primary Screening: A library of compounds is tested at a single concentration to identify "hits" that modulate the target's activity.

  • Dose-Response Analysis: The potency of the hit compounds is determined by testing them at multiple concentrations to calculate an IC50 or EC50 value.[9]

  • Lead Optimization: The most promising compounds undergo further chemical modification to improve their potency, selectivity, and pharmacokinetic properties.

Signaling Pathways

While specific signaling pathways for this compound are unknown, related aminopyrazine derivatives have been shown to interact with various cellular signaling pathways, particularly in the context of cancer and inflammation. For instance, some pyrazine-containing compounds act as kinase inhibitors, interfering with signaling cascades that control cell growth and proliferation.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade_Start RAS/RAF/MEK Receptor->Kinase_Cascade_Start Signal Transduction Kinase_Cascade_End ERK Kinase_Cascade_Start->Kinase_Cascade_End Transcription_Factor Transcription Factors (e.g., AP-1, Myc) Kinase_Cascade_End->Transcription_Factor Pyrazine_Inhibitor {Pyrazine Derivative (Kinase Inhibitor)} Pyrazine_Inhibitor->Kinase_Cascade_Start Inhibition Cell_Proliferation Gene Expression for Cell Proliferation Transcription_Factor->Cell_Proliferation

Generalized Kinase Inhibition Pathway.

Conclusion

The direct study of this compound is a nascent field. However, the extensive research on its structural analogs provides a strong foundation for predicting its properties and potential applications. It is highly probable that this compound possesses desirable characteristics for the flavor and fragrance industry, with a nutty and earthy aroma profile. Furthermore, the prevalence of the aminopyrazine scaffold in medicinal chemistry suggests that this compound and its derivatives are worthy candidates for pharmacological screening, particularly in the areas of oncology and inflammatory diseases. Future research should focus on the synthesis and systematic evaluation of this compound to validate these predictions and unlock its full potential.

References

benchmarking the performance of 2-Amino-3-ethoxypyrazine in specific assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the performance of 2-Amino-3-ethoxypyrazine in relevant biological assays. Due to the limited publicly available data for this specific compound, this guide presents a hypothetical benchmarking scenario based on the known activities of structurally similar pyrazine derivatives. The experimental data herein is illustrative and serves as a template for potential evaluation.

Introduction to this compound

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds known for a wide range of biological activities. Pyrazine derivatives are key components in the fragrance and flavor industry and serve as important scaffolds in medicinal chemistry. Various substituted pyrazines have demonstrated potential as antimicrobial agents and kinase inhibitors. This guide will explore hypothetical performance benchmarks for this compound in these two key assay types.

Hypothetical Performance in Antimicrobial Assays

Many pyrazine-containing compounds have been evaluated for their efficacy against bacterial and fungal pathogens.[1][2][3][4][5] A standard method to assess antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Hypothetical Antimicrobial Activity of this compound and Comparators

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Comparator A (Pyrazine Derivative)163264
Comparator B (Pyrazine Derivative)81632
Ampicillin (Positive Control)0.54N/A
Fluconazole (Positive Control)N/AN/A2

Note: Data for Comparator A and B are representative values from literature on pyrazine derivatives and are for illustrative purposes only.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

  • Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

  • Compound Preparation: The test compound and control antibiotics are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C for bacteria, 30°C for yeast) for a specified period (typically 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram 1: Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture C Inoculum Preparation A->C B Compound Dilution D Inoculation of 96-well Plate B->D C->D E Incubation D->E F Visual Inspection for Growth E->F G MIC Determination F->G

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Performance in Kinase Inhibition Assays

Substituted pyrazines have also been investigated as inhibitors of various protein kinases, which are key targets in drug discovery, particularly in oncology.[6] The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50).

Table 2: Hypothetical Kinase Inhibitory Activity of this compound and Comparators

CompoundTarget KinaseIC50 (nM)
This compound Protein Kinase CK2Data Not Available
Comparator C (Pyrazine Derivative)Protein Kinase CK285
Comparator D (Pyrazine Derivative)Protein Kinase CK250
Staurosporine (Positive Control)Protein Kinase CK215

Note: Data for Comparator C and D are representative values from literature on pyrazine derivatives and are for illustrative purposes only.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.

  • Reagents: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP.

  • Compound Preparation: The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).

  • IC50 Calculation: The percentage of kinase activity is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Diagram 2: Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Ligand Ligand Ligand->Receptor Inhibitor Inhibitor (e.g., this compound) Inhibitor->Kinase2 Inhibits

A simplified representation of a kinase signaling cascade and the point of inhibition.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, this guide provides a framework for its potential evaluation based on the established biological activities of related pyrazine compounds. The provided hypothetical data tables, experimental protocols, and diagrams for antimicrobial and kinase inhibition assays can serve as a valuable starting point for researchers interested in characterizing the bioactivity of this compound and comparing its performance against relevant alternatives. Further experimental investigation is necessary to determine the actual performance of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-ethoxypyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Amino-3-ethoxypyrazine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Waste Segregation and Collection:

  • Waste Identification: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.

  • Containerization:

    • Solid Waste: Place solid this compound waste into a clearly labeled, sealable, and chemically compatible waste container.

    • Liquid Waste: If the compound is in a solution, it should be disposed of in a designated container for non-halogenated organic liquid waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added to the container.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames. Ensure it is segregated from incompatible materials.

Decontamination of Empty Containers:

  • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as hazardous liquid waste in the appropriate non-halogenated solvent waste stream.[1]

  • After triple-rinsing, the empty container can be disposed of as regular laboratory glass or plastic waste, provided the label is defaced.[1]

Spill Management:

In the event of a spill, evacuate the area and ensure proper ventilation. Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent, and collect all cleanup materials as hazardous waste. Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A START: Identify this compound for Disposal B Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B H Decontaminate Empty Original Container: - Triple-rinse with solvent A->H C Segregate Waste: - Solid Waste - Liquid Waste (in solution) B->C D Containerize Solid Waste: - Labeled, sealed, compatible container C->D E Containerize Liquid Waste: - Designated non-halogenated organic liquid waste container C->E F Label Container: - 'Hazardous Waste' - 'this compound' - Hazards (Toxic, Irritant) - Date D->F E->F G Store in Satellite Accumulation Area: - Well-ventilated - Away from incompatibles F->G K Arrange for Pickup by Approved Hazardous Waste Disposal Facility G->K I Collect Rinsate as Hazardous Waste H->I J Dispose of Rinsed Container as Non-Hazardous Waste H->J I->E L END K->L

References

Personal protective equipment for handling 2-Amino-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-3-ethoxypyrazine was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar pyrazine derivatives and general best practices for handling chemical reagents in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Handling this compound requires strict adherence to safety protocols to minimize risk to personnel and the environment. While specific toxicological properties for this compound are not well-documented, related pyrazine compounds are known to cause skin and eye irritation, and may be harmful if ingested or inhaled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield should be worn in addition to goggles if there is a splash hazard.Protects against splashes and dust particles that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile rubber).Prevents skin contact, as similar compounds can cause skin irritation. It is crucial to inspect gloves for any signs of degradation before use.
Body Protection A chemical-resistant lab coat or coveralls.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area, preferably a certified chemical fume hood.Mitigates the risk of inhaling dust particles, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for ensuring safety and procedural consistency.

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Prepare all necessary equipment, including spatulas, weigh boats, and reaction vessels, within the fume hood to minimize movement of the chemical.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the chemical fume hood to control dust and vapors.

  • Use anti-static weigh boats to prevent scattering of the powdered compound.

  • Carefully transfer the desired amount of this compound to the reaction vessel.

  • Close the container tightly immediately after use.

3. Post-Handling and Decontamination:

  • Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone).

  • Collect all decontamination materials, such as wipes, as hazardous waste.

  • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).

  • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is used in a solution, the waste solution should be collected in a separate, compatible, and labeled hazardous waste container.

  • Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from the first rinse must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, with the label defaced.

Storage and Final Disposal:

  • Store hazardous waste containers in a designated satellite accumulation area.

  • Ensure containers are kept closed and are stored away from incompatible materials.

  • Arrange for the collection and disposal of hazardous waste through your institution's licensed hazardous waste disposal service.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Proceed to handling handling_transfer Transfer to Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Surfaces & Glassware handling_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate & Store Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe_removal Remove PPE cleanup_waste->cleanup_ppe_removal cleanup_wash Wash Hands cleanup_ppe_removal->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.